Ethyl 4-bromobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIAFENWXIQIKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064005 | |
| Record name | Benzoic acid, 4-bromo-, ethyl ester | |
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Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5798-75-4 | |
| Record name | Ethyl 4-bromobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5798-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 4-bromobenzoate | |
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| Record name | Ethyl 4-bromobenzoate | |
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| Record name | Benzoic acid, 4-bromo-, ethyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-bromo-, ethyl ester | |
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| Record name | Ethyl 4-bromobenzoate | |
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| Record name | ETHYL 4-BROMOBENZOATE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58G35541Q1 | |
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Foundational & Exploratory
Ethyl 4-bromobenzoate CAS number 5798-75-4
An In-Depth Technical Guide to Ethyl 4-bromobenzoate (CAS 5798-75-4): Properties, Synthesis, and Core Applications in Cross-Coupling Chemistry
Abstract
This compound (CAS 5798-75-4) is a pivotal aromatic ester that serves as a fundamental building block in modern organic synthesis. Characterized by the presence of a reactive carbon-bromine bond and an electron-withdrawing ester moiety, this compound is a highly versatile precursor for the construction of complex molecular architectures. Its stability and cost-effectiveness compared to iodo-analogs make it a preferred substrate in numerous palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, covering its physicochemical properties, robust synthesis protocols, and its central role in key transformations such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. By synthesizing technical data with field-proven insights, this document aims to be an essential resource for leveraging this compound in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]
Compound Profile and Physicochemical Properties
This compound is a bifunctional organic molecule. The ethyl ester group is a relatively stable moiety, susceptible to hydrolysis under strong acidic or basic conditions, while the bromine atom at the para position of the benzene ring is the primary site of reactivity for carbon-carbon bond formation.[1] This structural arrangement makes it an ideal substrate for introducing a 4-(ethoxycarbonyl)phenyl group into a target molecule.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 5798-75-4[4] |
| IUPAC Name | This compound[4] |
| Molecular Formula | C₉H₉BrO₂ |
| SMILES | CCOC(=O)c1ccc(Br)cc1 |
| InChIKey | XZIAFENWXIQIKR-UHFFFAOYSA-N |
| Synonyms | 4-Bromobenzoic acid ethyl ester, Ethyl p-bromobenzoate, 4-(Ethoxycarbonyl)-1-bromobenzene[1][4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 229.07 g/mol | [4] |
| Appearance | Colorless to light yellow clear liquid | [1][5] |
| Density | 1.403 g/mL at 25 °C | [5] |
| Boiling Point | ~131 °C at 14 mmHg | [5] |
| Refractive Index (n20/D) | 1.544 | [5] |
| Solubility | Moderately soluble in organic solvents (ethanol, ether); less soluble in water | [1][6] |
| Flash Point | >113 °C | |
Synthesis of this compound
The most direct and economically viable method for the industrial and laboratory-scale synthesis of this compound is the Fischer esterification of 4-bromobenzoic acid with ethanol.
Principle of Fischer Esterification
This classic reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol. The causality behind this choice is twofold: the starting materials are readily available and the reaction is highly reliable. An acid catalyst (commonly H₂SO₄) is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. To drive the equilibrium towards the product ester, an excess of the alcohol (ethanol) is typically used, in accordance with Le Châtelier's principle.
Caption: General workflow for the synthesis of this compound via Fischer Esterification.
Detailed Experimental Protocol: Fischer Esterification
This protocol is a self-validating system; successful execution will yield a product with the physical and spectroscopic properties listed in this guide.
-
Reagents & Equipment:
-
4-bromobenzoic acid (1.0 equiv)
-
Anhydrous ethanol (5-10 equiv, serves as reactant and solvent)
-
Concentrated sulfuric acid (0.1-0.2 equiv, catalyst)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
-
-
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 4-bromobenzoic acid and anhydrous ethanol. Stir the mixture to dissolve the solid.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the stirring solution. An exotherm may be observed.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.
-
Work-up - Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing saturated sodium bicarbonate solution to neutralize the sulfuric acid and any unreacted 4-bromobenzoic acid. Causality: This step is crucial to remove acidic components that would complicate extraction and purification.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic layer. If a large amount of ethanol was used, much of the product may remain in the aqueous phase; in this case, reduce the volume of the reaction mixture by about half using a rotary evaporator before quenching. Extract the aqueous phase with an organic solvent like ethyl acetate or diethyl ether (2-3 times).
-
Work-up - Washing: Combine the organic extracts and wash sequentially with water and then brine. Causality: The brine wash helps to break any emulsions and removes the bulk of the water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a liquid and can be purified by vacuum distillation to yield pure this compound.[5]
-
Core Reactivity: A Hub for Cross-Coupling Reactions
The true value of this compound in drug development lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions. The C(sp²)-Br bond is readily activated by a palladium(0) catalyst, initiating catalytic cycles that form new C-C bonds.
The Suzuki-Miyaura Coupling
The Suzuki reaction is a cornerstone transformation for the synthesis of biaryl compounds, a common motif in pharmaceuticals.[7] this compound is an excellent substrate, offering a balance between reactivity and cost.[2] While less reactive than its iodo-counterpart, its stability and lower price point often make it the more practical choice for large-scale synthesis.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][8]
-
Detailed Experimental Protocol: Suzuki Coupling with Phenylboronic Acid [2] This protocol is adapted from literature procedures for aryl bromides.[2]
-
Inert Atmosphere: In a glovebox or under an inert atmosphere (Argon/Nitrogen), add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv) to a Schlenk tube. Causality: An inert atmosphere is critical as the Pd(0) active catalyst is oxygen-sensitive. The ligand (SPhos) stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.
-
Solvent Addition: Add a degassed solvent system, such as toluene and water (e.g., 10:1 ratio).
-
Reaction: Seal the tube and heat the reaction mixture (e.g., 100 °C) with vigorous stirring. Monitor progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
-
The Heck Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful method for C-C bond formation.[9] this compound can be effectively coupled with various alkenes, such as acrylates or styrenes, to generate valuable intermediates.[10]
References
- 1. CAS 5798-75-4: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. ycdehongchem.com [ycdehongchem.com]
- 4. This compound | C9H9BrO2 | CID 22043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 5798-75-4 [chemicalbook.com]
- 6. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
Ethyl 4-bromobenzoate physical properties
An In-Depth Technical Guide to the Physical Properties of Ethyl 4-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal intermediate in organic synthesis, particularly within the pharmaceutical and materials science sectors. A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and quality control. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, supported by detailed experimental protocols for their determination. The methodologies are presented with a focus on the underlying scientific principles, ensuring both technical accuracy and practical applicability for researchers and drug development professionals.
Introduction: The Significance of this compound
This compound, with the chemical formula C₉H₉BrO₂, is an ester of 4-bromobenzoic acid and ethanol.[1][2] Its structure, featuring a bromine atom on the phenyl ring, makes it a versatile building block in cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The ester functional group also allows for a variety of chemical transformations. Given its role in synthesis, a precise knowledge of its physical properties is not merely academic; it is a prerequisite for reproducible and scalable chemical processes.
Core Physical Properties of this compound
The physical properties of a compound dictate its behavior under various conditions and are crucial for process design, purification, and storage. The key physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO₂ | [1][2][3] |
| Molecular Weight | 229.07 g/mol | [1][2][3][4] |
| CAS Number | 5798-75-4 | [1][3][5] |
| Appearance | Clear colorless to yellow liquid | [6][7] |
| Melting Point | 18 °C | [2][8] |
| Boiling Point | 262-264 °C (at 760 mmHg) 131 °C (at 14 mmHg) | [2][4][8] |
| Density | 1.403 - 1.430 g/mL at 25 °C | [2][4][8] |
| Refractive Index (n20/D) | 1.544 - 1.548 | [2][4][6][8] |
| Solubility | Slightly soluble in water; soluble in polar solvents | [2] |
| Flash Point | >110 °C (>230 °F) | [2][8] |
Experimental Determination of Physical Properties
The accurate determination of physical properties is the cornerstone of chemical characterization. The following section details the standard experimental protocols for measuring the key physical parameters of this compound.
Melting Point Determination
The melting point is a critical indicator of purity. For a substance like this compound with a melting point near room temperature, a precise and controlled method is essential.
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation: A small amount of solid this compound is introduced into a capillary tube, sealed at one end, to a height of 2-3 mm. The sample must be dry and finely powdered to ensure uniform heat distribution.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
-
Heating Rate: The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a clear liquid is the end of the range. A narrow melting range (typically < 1 °C) is indicative of high purity.
Figure 1: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is another fundamental physical property that provides information about the volatility of a substance. Since this compound can be distilled under reduced pressure to prevent decomposition, both atmospheric and vacuum distillation methods are relevant.
Methodology: Distillation
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed so that the top of the bulb is level with the side arm of the distillation flask.
-
Heating: The distillation flask is heated using a heating mantle. Boiling chips are added to ensure smooth boiling.
-
Equilibrium: The liquid is heated until it boils and the vapor condenses on the thermometer bulb. The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading, is the boiling point.
-
Vacuum Distillation: For boiling point determination at reduced pressure, a vacuum pump is connected to the apparatus, and the pressure is monitored with a manometer. The observed boiling point is then recorded along with the corresponding pressure.
Density Measurement
Density is a measure of mass per unit volume and is an important parameter for solvent selection and reaction stoichiometry calculations.
Methodology: Pycnometer
-
Pycnometer Calibration: A pycnometer (a flask with a specific volume) is cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again to determine its exact volume.
-
Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same temperature.
-
Calculation: The pycnometer is weighed again, and the density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.
Figure 2: Workflow for Density Measurement using a Pycnometer.
Refractive Index Measurement
The refractive index is the ratio of the speed of light in a vacuum to its speed in a substance. It is a highly sensitive property that can be used to identify a substance and assess its purity.
Methodology: Abbe Refractometer
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Spectroscopic Characterization
Spectroscopic techniques provide information about the molecular structure and functional groups present in a compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the ester carbonyl group (C=O) and the C-Br bond.[9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the number and types of hydrogen atoms in a molecule and their chemical environment. The ¹H NMR spectrum of this compound is expected to show signals corresponding to the ethyl group and the aromatic protons.[12][13][14]
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation.[2][15] It may also cause respiratory irritation.[15][16] Therefore, appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[17] It should be used in a well-ventilated area or a fume hood.[18] For detailed safety information, refer to the Safety Data Sheet (SDS).[15][19]
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of this compound and the experimental methodologies for their determination. A thorough understanding and accurate measurement of these properties are critical for the successful application of this important chemical intermediate in research and development. The provided protocols and underlying principles are intended to serve as a valuable resource for scientists and professionals in the field.
References
- 1. scbt.com [scbt.com]
- 2. This compound, 99% 10 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound | C9H9BrO2 | CID 22043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98 5798-75-4 [sigmaaldrich.com]
- 5. CAS RN 5798-75-4 | Fisher Scientific [fishersci.fi]
- 6. A11365.30 [thermofisher.com]
- 7. This compound | 5798-75-4 [chemicalbook.com]
- 8. 5798-75-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound(5798-75-4) IR Spectrum [chemicalbook.com]
- 10. Benzoic acid, 4-bromo-, ethyl ester [webbook.nist.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. This compound(5798-75-4) 1H NMR [m.chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. ETHYL 3-BROMOBENZOATE(24398-88-7) 1H NMR spectrum [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. 5798-75-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 17. 4-溴苯甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to Ethyl 4-bromobenzoate
This guide provides a comprehensive technical overview of Ethyl 4-bromobenzoate, a key building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, characterization, and applications, underpinned by field-proven insights and authoritative references.
Introduction: The Versatility of a Halogenated Ester
This compound (C₉H₉BrO₂) is an aromatic ester that holds significant importance as a versatile intermediate in the synthesis of a wide array of organic compounds.[1] Its structure, featuring a bromine atom at the para position of the benzene ring and an ethyl ester group, provides two distinct reactive sites. This duality allows for a broad range of chemical transformations, making it a valuable precursor in the development of pharmaceuticals, agrochemicals, and novel materials.[1][2] The electron-withdrawing nature of the bromo and ester substituents influences the reactivity of the aromatic ring, making it a subject of interest in mechanistic studies and a reliable component in multi-step synthetic pathways.[3]
Physicochemical Properties and Molecular Characteristics
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. This compound is a clear, colorless to yellow liquid at room temperature.[3]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO₂ | [4][5][6] |
| Molecular Weight | 229.07 g/mol | [3][4][5][7] |
| CAS Number | 5798-75-4 | [3][5][7][8] |
| Appearance | Clear colorless to yellow liquid | [3] |
| Density | 1.403 g/mL at 25 °C | [3][9][10] |
| Boiling Point | 262-264 °C | [7][11] |
| 131 °C at 14 mmHg | [3][9][12] | |
| Melting Point | 18 °C | [7][10][13] |
| Flash Point | >110 °C (>230 °F) | [3][7] |
| Refractive Index (n20/D) | 1.544 - 1.547 | [3][7][9] |
| Solubility | Slightly soluble in water; soluble in polar organic solvents. | [7][13] |
The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions. For this compound, this value is precisely 229.07 g/mol .[3][4][5][7] This figure is consistently reported across major chemical databases and supplier specifications.[8][9][12]
Synthesis of this compound: The Fischer Esterification
The most common and industrially scalable method for synthesizing this compound is the Fischer esterification of 4-bromobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[14][15] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, or the water formed during the reaction is removed.[14][16]
Reaction Mechanism
The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps.[15][16]
Figure 1: Simplified workflow of the Fischer esterification mechanism.
Experimental Protocol
The following is a representative laboratory-scale procedure for the synthesis of this compound.
Materials:
-
4-bromobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Dichloromethane (or other suitable organic solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromobenzoic acid in an excess of absolute ethanol.[17]
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[17]
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by Thin Layer Chromatography (TLC).[18]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure.[18]
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[17][18]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.[17]
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or column chromatography if necessary.[19]
Analytical Characterization
The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.
-
¹H NMR (400 MHz, CDCl₃): The spectrum is characterized by a triplet at approximately 1.38 ppm corresponding to the methyl protons (-CH₃) and a quartet at around 4.36 ppm from the methylene protons (-CH₂-) of the ethyl group. The aromatic protons appear as two doublets in the range of 7.55-7.89 ppm.[20]
-
¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon, the carbons of the aromatic ring (with the carbon attached to the bromine showing a distinct chemical shift), and the carbons of the ethyl group.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[21] The IR spectrum of this compound will exhibit a strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching of the ester group.[22][23] Other characteristic peaks include those for C-O stretching and C-H stretching of the aromatic and aliphatic portions of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 228 and another peak at m/z 230 of nearly equal intensity, which is characteristic of the presence of a bromine atom due to its two isotopes (⁷⁹Br and ⁸¹Br).[4][24][25] The base peak is typically observed at m/z 183, corresponding to the loss of the ethoxy group (-OCH₂CH₃).[4][26]
Figure 2: Primary fragmentation pathway of this compound in Mass Spectrometry.
Applications in Research and Drug Development
This compound serves as a crucial starting material in the synthesis of more complex molecules. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide.[3] This versatility makes it an important intermediate in the synthesis of various pharmaceuticals, including potential therapeutic agents.[2]
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][27] It may cause skin and serious eye irritation, as well as respiratory irritation.[7][11] All work should be conducted in a well-ventilated fume hood.[27] Store the compound in a cool, dry place away from incompatible materials.[27] In case of accidental release, contain the spillage with an inert absorbent material and dispose of it as hazardous waste.[27][28]
Conclusion
This compound, with a molecular weight of 229.07 g/mol , is a cornerstone intermediate in modern organic synthesis. Its well-defined physicochemical properties, straightforward synthesis via Fischer esterification, and versatile reactivity make it an indispensable tool for researchers and scientists in the pharmaceutical and chemical industries. A thorough understanding of its characteristics, as detailed in this guide, is essential for its safe and effective utilization in the development of novel compounds and drug candidates.
References
- 1. ycdehongchem.com [ycdehongchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 5798-75-4 [chemicalbook.com]
- 4. This compound | C9H9BrO2 | CID 22043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. This compound, 99% 10 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 5798-75-4|this compound|BLD Pharm [bldpharm.com]
- 9. 4-溴苯甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. 5798-75-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 12. 5798-75-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Fischer Esterification [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 18. benchchem.com [benchchem.com]
- 19. This compound synthesis - chemicalbook [chemicalbook.com]
- 20. This compound(5798-75-4) 1H NMR [m.chemicalbook.com]
- 21. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]
- 22. This compound(5798-75-4) IR Spectrum [chemicalbook.com]
- 23. Benzoic acid, 4-bromo-, ethyl ester [webbook.nist.gov]
- 24. Benzoic acid, 4-bromo-, ethyl ester [webbook.nist.gov]
- 25. spectrabase.com [spectrabase.com]
- 26. ETHYL 3-BROMOBENZOATE(24398-88-7) 1H NMR [m.chemicalbook.com]
- 27. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 28. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-bromobenzoate: Melting and Boiling Point Analysis
Introduction
Ethyl 4-bromobenzoate (CAS No. 5798-75-4; Molecular Formula: C₉H₉BrO₂) is a key aromatic ester widely utilized as a building block in organic synthesis.[1][2] Its utility in the synthesis of more complex molecules, including active pharmaceutical ingredients, makes a thorough understanding of its physical properties essential for process optimization, purification, and reaction control.[3][4] This guide provides a detailed examination of the melting and boiling points of this compound, grounded in the principles of physical organic chemistry and supported by established experimental protocols. We will explore the causality behind its phase transition temperatures, the methodologies for their accurate determination, and the practical implications for laboratory and industrial applications.
Core Physicochemical Properties
The physical state and phase transition temperatures of a compound are dictated by its molecular structure and the resulting intermolecular forces. This compound's properties are a direct consequence of its aromatic ring, the halogen substituent, and the ester functional group.
Data Summary
A compilation of reported physical properties for this compound is presented below. It is critical to note the pressure dependence of the boiling point, a common source of discrepancy in literature values if not properly contextualized.
| Property | Value | Source(s) |
| CAS Number | 5798-75-4 | [1][5][6] |
| Molecular Formula | C₉H₉BrO₂ | [1][6] |
| Molecular Weight | 229.07 g/mol | [1][6] |
| Appearance | Clear, colorless to light yellow liquid | [2][3][4] |
| Melting Point | 18 °C | [3][5][6][7][8][9][10] |
| Boiling Point | 262-264 °C (at atmospheric pressure) | [7][11] |
| 129-131 °C (at 14 mmHg) | [2][3][4][5][6][9][10][12] | |
| Density | ~1.403 - 1.43 g/mL at 25 °C | [5][6][11] |
| Refractive Index (n²⁰/D) | ~1.544 - 1.548 | [5][6][13] |
| Solubility | Insoluble in water | [2][8][10] |
The Molecular Basis for Phase Transitions
The energy required to transition a substance from a solid to a liquid (melting) or from a liquid to a gas (boiling) is used to overcome the intermolecular forces holding the molecules together. For this compound, these forces are a combination of London dispersion forces and dipole-dipole interactions.
-
London Dispersion Forces: These temporary, induced dipoles are present in all molecules. Their strength increases with the size of the molecule and the surface area available for interaction.[14][15][16] The presence of a benzene ring and nine carbon atoms gives this compound a significant molecular size, leading to substantial dispersion forces.
-
Dipole-Dipole Interactions: The electronegativity difference between carbon and oxygen in the ester group (C=O) and between carbon and bromine (C-Br) creates permanent molecular dipoles. These polar regions lead to electrostatic attractions between adjacent molecules, which are stronger than dispersion forces alone.[14]
The melting point is influenced not only by the strength of these forces but also by how efficiently the molecules can pack into a solid crystal lattice.[15][16] The boiling point is primarily a function of the strength of intermolecular forces that must be overcome for molecules to escape into the vapor phase.[15][16]
Caption: Relationship between molecular structure, intermolecular forces, and phase transitions.
In-depth Analysis of Transition Points
Melting Point: 18 °C
The melting point of 18 °C is just below typical room temperature, explaining why this compound is often encountered as a liquid.[3][7][8] This relatively low melting point for an aromatic compound of its size indicates that while the intermolecular forces are significant, the molecular shape does not allow for exceptionally efficient crystal packing. The para substitution pattern (1,4-disubstitution) on the benzene ring imparts a degree of linearity and symmetry, which generally favors better packing compared to ortho or meta isomers. However, the ethyl group's flexibility can disrupt perfect lattice formation, lowering the energy required to break the solid structure.
Boiling Point: Atmospheric vs. Vacuum
The boiling point is a clearer indicator of the strength of intermolecular forces.
-
Atmospheric Boiling Point (262-264 °C): This high temperature reflects the substantial energy needed to overcome the combined London dispersion and dipole-dipole forces for the molecules to enter the gas phase at standard pressure.[7][11]
-
Boiling Point at Reduced Pressure (129-131 °C at 14 mmHg): In organic synthesis, many compounds are sensitive to high temperatures and can decompose or undergo side reactions when heated to their atmospheric boiling point. The solution is vacuum distillation. By reducing the external pressure, the vapor pressure required for the liquid to boil is reached at a much lower temperature.[5][6][12] This is a crucial, field-proven technique for the purification of thermally sensitive materials like this compound. The significant difference between the atmospheric and vacuum boiling points underscores its susceptibility to thermal stress.
Authoritative Experimental Protocols
Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment. The following protocols represent self-validating systems for generating reliable data.
Protocol for Melting Point Determination
This protocol uses a digital melting point apparatus, which offers superior precision and control over the traditional Thiele tube method.
-
Apparatus Calibration: Prior to measurement, calibrate the apparatus using certified reference standards with known melting points (e.g., benzophenone, 48.5 °C; benzoic acid, 122.4 °C). This ensures the thermometer's accuracy.
-
Sample Preparation: Ensure the sample is completely dry (anhydrous). Load a small amount of the crystallized solid into a capillary tube to a height of 2-3 mm. The sample must be packed densely to ensure uniform heat transfer.
-
Measurement:
-
Place the capillary tube in the apparatus.
-
Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (~18 °C).
-
Once within 5-10 °C of the expected melting point, reduce the heating rate to 1-2 °C/min. This slow rate is critical for observing the precise melting range.
-
-
Observation and Reporting: Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the last crystal melts.
-
The result is reported as a range (T₁ - T₂). A narrow range (<1 °C) indicates high purity.
-
Protocol for Boiling Point Determination (Micro-Scale)
This micro-scale method is suitable for small sample quantities and is a standard technique in research labs.
-
Apparatus Setup:
-
Place 0.5-1.0 mL of this compound into a small test tube.
-
Add a few boiling chips to ensure smooth boiling and prevent bumping.
-
Invert a small capillary tube (sealed at one end) and place it, open-end down, into the liquid.
-
Attach the test tube to a thermometer with the bulb positioned adjacent to the liquid level.
-
Immerse the assembly in a heating bath (e.g., silicone oil).
-
-
Measurement:
-
Heat the bath gradually. As the temperature rises, a stream of air bubbles will emerge from the inverted capillary.
-
Continue heating until a continuous and vigorous stream of bubbles is observed. This indicates the vapor pressure of the liquid has overcome the external pressure.
-
Turn off the heat and allow the bath to cool slowly.
-
-
Observation and Reporting: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube. At this precise moment, the vapor pressure inside the capillary equals the external atmospheric pressure. Record this temperature. If performing under vacuum, record the pressure as well.
Caption: Experimental workflows for determining melting and boiling points.
Safety and Handling
According to safety data, this compound is an irritant, causing skin, eye, and respiratory irritation.[11] It may also be toxic to aquatic life with long-lasting effects.[11]
-
Personal Protective Equipment (PPE): Always use eyeshields, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[11]
-
Storage: Store in a tightly sealed container in a dry, room-temperature environment.[2][3][9]
Conclusion
The melting point (18 °C) and boiling point (262-264 °C at atmospheric pressure; 129-131 °C at 14 mmHg) of this compound are defining physical constants that arise directly from its molecular structure. The interplay of significant London dispersion forces and dipole-dipole interactions governs the energy required for phase transitions. For the drug development professional and research scientist, understanding these properties is not merely academic; it is critical for designing effective purification strategies (such as vacuum distillation to prevent thermal degradation), ensuring accurate compound identification, and assessing purity. The application of calibrated, methodical experimental protocols is paramount to generating the trustworthy data required for successful research and development outcomes.
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 5798-75-4 [amp.chemicalbook.com]
- 3. 5798-75-4 | CAS DataBase [m.chemicalbook.com]
- 4. This compound | 5798-75-4 [chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 5798-75-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound, 99% 10 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 9. This compound CAS#: 5798-75-4 [m.chemicalbook.com]
- 10. parchem.com [parchem.com]
- 11. 5798-75-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 12. This compound | 5798-75-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. This compound [stenutz.eu]
- 14. monash.edu [monash.edu]
- 15. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 16. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Solubility of Ethyl 4-bromobenzoate in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of ethyl 4-bromobenzoate in various organic solvents. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document delves into the theoretical principles governing its solubility, offers a qualitative assessment based on established chemical principles, and provides detailed experimental protocols for precise solubility determination.
Introduction: Understanding the Significance of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, which serves as a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs), understanding its solubility profile is paramount. The choice of an appropriate solvent is critical for reaction kinetics, purification processes such as crystallization, and the formulation of final products. An incorrect solvent choice can lead to poor yields, impurities, and difficulties in downstream processing. This guide, therefore, aims to provide a robust framework for understanding and determining the solubility of this compound.
Theoretical Framework: The Principles Governing Solubility
The solubility of a solid in a liquid is governed by a combination of factors, primarily the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a foundational principle in predicting solubility.[1][2][3] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.
Molecular Structure of this compound:
This compound (C₉H₉BrO₂) possesses a molecular structure that dictates its solubility behavior. Key features include:
-
Aromatic Ring: The benzene ring is a non-polar, hydrophobic moiety.
-
Ester Group (-COOEt): The ester functional group introduces polarity to the molecule due to the presence of electronegative oxygen atoms, allowing for dipole-dipole interactions.
-
Bromo Substituent (-Br): The bromine atom is electronegative, contributing to the overall polarity of the molecule and its ability to engage in dipole-dipole interactions.
The interplay between the non-polar benzene ring and the polar ester and bromo groups results in a molecule of moderate overall polarity.
Intermolecular Forces at Play:
The dissolution of this compound in a solvent involves the breaking of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions. The primary intermolecular forces involved are:
-
Van der Waals Forces (London Dispersion Forces): Present in all molecules, these are the primary forces of attraction between non-polar molecules.
-
Dipole-Dipole Interactions: Occur between polar molecules. The ester and bromo groups in this compound allow for these interactions.
-
Hydrogen Bonding: While this compound can act as a hydrogen bond acceptor at its oxygen atoms, it cannot donate a hydrogen bond.[4] This limits its ability to form strong hydrogen bonds with protic solvents like water and alcohols.
A solvent will effectively dissolve this compound if the energy released from the formation of solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.
Qualitative Solubility Profile of this compound
Based on its molecular structure and the principles of intermolecular forces, a qualitative solubility profile for this compound in common organic solvents can be predicted.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Soluble | The polar hydroxyl (-OH) group of alcohols can interact with the polar ester group of this compound. However, the non-polar aromatic ring and ethyl group will also interact with the alkyl chain of the alcohol. |
| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent. Its polar carbonyl group can engage in dipole-dipole interactions with the ester and bromo groups of the solute. |
| Esters | Ethyl Acetate | Soluble | As "like dissolves like," this compound is expected to be soluble in another ester like ethyl acetate due to similar polarities and the ability to engage in dipole-dipole interactions. |
| Ethers | Diethyl Ether | Moderately Soluble | Diethyl ether is a relatively non-polar solvent with some polarity due to the C-O-C bond. It is expected to have some solvating power for this compound. |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents are polar aprotic and can effectively solvate this compound through dipole-dipole interactions. |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The non-polar aromatic ring of toluene can interact favorably with the benzene ring of this compound through π-π stacking and van der Waals forces. |
| Water | - | Insoluble/Slightly Soluble | This compound is reported to be insoluble or only slightly soluble in water.[5][6][7] The large non-polar aromatic ring and the inability to donate hydrogen bonds significantly hinder its dissolution in the highly polar, hydrogen-bonded network of water.[8] |
It is crucial to note that while these qualitative predictions provide a useful starting point, empirical determination is necessary for obtaining precise solubility data.
Quantitative Solubility Data: A Noteworthy Gap
A thorough review of the available scientific literature reveals a conspicuous absence of specific quantitative solubility data for this compound in common organic solvents (e.g., in g/100 mL at a specified temperature). While many supplier safety data sheets and chemical databases list it as "soluble" in various organic solvents, they do not provide numerical values. This highlights a knowledge gap and underscores the importance for researchers to experimentally determine solubility for their specific applications and conditions. The following sections provide detailed protocols to address this.
Experimental Determination of Solubility
To obtain reliable and reproducible quantitative solubility data, a systematic experimental approach is essential. The following is a detailed protocol for determining the equilibrium solubility of this compound in a given organic solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or magnetic stirrer with a hot plate
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Centrifuge (optional)
Experimental Workflow Diagram:
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Step-by-Step Protocol:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that the solution reaches saturation.
-
Add a precise volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to test at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer changing.
-
-
Phase Separation:
-
Once equilibrium is achieved, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe. It is critical to avoid aspirating any solid particles.
-
Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is vital to remove any suspended microcrystals.
-
-
Quantification:
-
Prepare a series of accurate dilutions of the filtered saturated solution using the same solvent.
-
Analyze the diluted samples using a validated analytical method, such as HPLC or GC. A calibration curve prepared with known concentrations of this compound in the same solvent must be used for quantification.
-
Calculate the concentration of this compound in the saturated solution.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Always report the temperature at which the solubility was determined.
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent with a polarity that closely matches that of this compound will generally be a better solvent.
-
Purity of Solute and Solvent: Impurities in either the solute or the solvent can affect solubility.
-
Crystalline Form (Polymorphism): If this compound exists in different crystalline forms (polymorphs), each form may have a different solubility.
Safety and Handling
This compound is classified as a hazardous substance.[9] It can cause skin and serious eye irritation.[9] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[9] All work should be conducted in a well-ventilated fume hood.[9] Refer to the Safety Data Sheet (SDS) for detailed safety information before commencing any experimental work.[9]
Conclusion
This in-depth technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While a lack of readily available quantitative data in the public domain presents a challenge, a strong understanding of the underlying chemical principles allows for reliable qualitative predictions. The detailed experimental protocol provided herein empowers researchers to accurately and reproducibly determine the solubility of this compound in their solvents of choice, a critical step for successful process development and formulation. By combining theoretical knowledge with empirical data, scientists can make informed decisions regarding the use of this compound in their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. This compound CAS#: 5798-75-4 [m.chemicalbook.com]
- 6. CAS 93-89-0: Ethyl benzoate | CymitQuimica [cymitquimica.com]
- 7. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 8. srdata.nist.gov [srdata.nist.gov]
- 9. Ethyl benzoate - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 4-bromobenzoate
For: Researchers, scientists, and drug development professionals
This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of Ethyl 4-bromobenzoate (C₉H₉BrO₂), a compound of interest in organic synthesis and pharmaceutical research. We will delve into the theoretical underpinnings of its vibrational spectrum, present a robust experimental protocol for acquiring high-fidelity data, and provide a detailed interpretation of its characteristic absorption bands. This document is designed to serve as a practical resource, blending foundational principles with actionable, field-proven insights.
Introduction: The Vibrational Fingerprint of a Molecule
Infrared (IR) spectroscopy is a cornerstone analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that correspond to the natural vibrations of its chemical bonds. This absorption pattern generates a unique spectrum that serves as a molecular "fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure.
For an aromatic ester like this compound, the IR spectrum is particularly informative. It reveals the presence of the carbonyl group of the ester, the aromatic ring, the aliphatic ethyl chain, and the carbon-bromine bond. The precise frequencies of these vibrations are sensitive to the electronic environment within the molecule, providing a detailed picture of its chemical architecture.
Molecular Structure and Expected Vibrational Modes
This compound is comprised of several key functional groups that give rise to characteristic IR absorptions: an ethyl ester group (-COOCH₂CH₃), a para-substituted benzene ring, and a bromine atom attached to the ring. The interplay of these groups dictates the overall IR spectrum.
A foundational concept for understanding the IR spectrum of esters is the "Rule of Three," which highlights three strong absorption bands corresponding to the C=O stretch and two C-O stretches.[1][2] In aromatic esters, conjugation between the benzene ring and the carbonyl group influences the position of the C=O stretching frequency, typically shifting it to a lower wavenumber compared to saturated esters.[1][3]
The primary vibrational modes we expect to observe for this compound are:
-
Aromatic C-H stretching: Vibrations of the hydrogen atoms attached to the benzene ring.
-
Aliphatic C-H stretching: Vibrations of the hydrogen atoms in the ethyl group.
-
Carbonyl (C=O) stretching: A very strong and characteristic absorption for the ester group.
-
Aromatic C=C stretching: In-ring vibrations of the benzene ring.
-
C-O stretching: Two distinct stretches associated with the ester linkage.
-
C-H bending: Vibrations of both the aromatic and aliphatic C-H bonds.
-
C-Br stretching: The vibration of the carbon-bromine bond.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following protocol details the acquisition of an IR spectrum for this compound using Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory. ATR is a preferred method for liquid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra.
Materials and Instrumentation
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Accessory: An Attenuated Total Reflectance (ATR) accessory, typically equipped with a diamond or zinc selenide crystal.
-
Sample: this compound (liquid).
-
Solvent: Isopropanol or ethanol for cleaning the ATR crystal.
-
Wipes: Lint-free laboratory wipes.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The instrument's internal environment should be purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal meticulously with a lint-free wipe dampened with isopropanol.
-
Allow the crystal to air dry completely.
-
Acquire a background spectrum. This critical step measures the absorbance of the ambient environment and the ATR crystal itself, which will be mathematically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a single drop of liquid this compound onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal's surface.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. The instrument's software will collect an interferogram, perform a Fourier transform to convert it into a frequency-domain spectrum, and ratio it against the background spectrum to produce the final IR spectrum in either absorbance or transmittance units.
-
-
Data Analysis:
-
Process the resulting spectrum to identify the wavenumbers of the key absorption bands.
-
Compare the observed frequencies with established correlation charts and spectral databases for aromatic esters to assign the vibrational modes.
-
Spectral Analysis and Interpretation
The IR spectrum of this compound is characterized by several strong and well-defined absorption bands. The following table summarizes the principal vibrational modes and their assigned wavenumbers, based on data from the NIST Chemistry WebBook and established spectroscopic principles.[4]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2980-2850 | Medium | Aliphatic C-H Stretch (CH₃ and CH₂) |
| ~1725-1715 | Very Strong | C=O Stretch (Ester) |
| ~1600-1585 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1500-1400 | Medium | Aromatic C=C Ring Stretch |
| ~1310-1250 | Strong | Asymmetric C-O Stretch (Aryl-CO) |
| ~1130-1100 | Strong | Symmetric C-O Stretch (O-Alkyl) |
| ~1000-900 | Medium | Aromatic C-H Out-of-Plane Bending |
| ~850-515 | Medium-Weak | C-Br Stretch |
Detailed Band Assignments:
-
Aromatic and Aliphatic C-H Stretching (3100-2850 cm⁻¹): The region just above 3000 cm⁻¹ contains the stretching vibrations of the C-H bonds on the aromatic ring.[5] Just below 3000 cm⁻¹, we observe the symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups of the ethyl substituent.
-
Carbonyl (C=O) Stretching (~1720 cm⁻¹): The most prominent peak in the spectrum is the very strong and sharp absorption of the ester carbonyl group. Its position, slightly lower than that of a typical aliphatic ester (1750-1735 cm⁻¹), is due to the conjugation of the carbonyl group with the π-electron system of the benzene ring.[1][3] This conjugation delocalizes the electron density of the C=O bond, slightly weakening it and thus lowering its vibrational frequency.
-
Aromatic C=C Stretching (1600-1400 cm⁻¹): The benzene ring exhibits characteristic in-ring C=C stretching vibrations, which typically appear as a pair of bands around 1600 cm⁻¹ and 1500-1400 cm⁻¹.[5]
-
Ester C-O Stretching (1310-1100 cm⁻¹): As predicted by the "Rule of Three," two strong bands are observed for the C-O stretches of the ester group.[1][2] The higher frequency band (~1280 cm⁻¹) is attributed to the asymmetric C-C-O stretch, while the lower frequency band (~1110 cm⁻¹) corresponds to the symmetric O-C-C stretch.[1]
-
Carbon-Bromine (C-Br) Stretching (below 850 cm⁻¹): The stretching vibration of the C-Br bond is expected to appear in the lower frequency region of the spectrum, typically between 690-515 cm⁻¹.[6] This band may be less conspicuous and can sometimes overlap with other absorptions in the fingerprint region.
Visualizing Functional Group Correlations
The following diagram illustrates the relationship between the key functional groups in this compound and their characteristic absorption regions in the IR spectrum.
Caption: Correlation of functional groups in this compound with their IR absorption regions.
Conclusion
The infrared spectrum of this compound provides a clear and detailed confirmation of its molecular structure. The key diagnostic bands—the strong carbonyl absorption around 1720 cm⁻¹, the dual C-O ester stretches, and the characteristic aromatic and aliphatic C-H and C=C vibrations—are all readily identifiable. This in-depth guide provides a framework for the confident acquisition and interpretation of the IR spectrum of this compound, serving as a valuable resource for researchers in synthetic chemistry and drug development. The combination of a robust experimental protocol and a thorough understanding of the underlying vibrational principles ensures the integrity and reliability of the spectroscopic analysis.
References
Mass spectrometry of Ethyl 4-bromobenzoate
An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 4-bromobenzoate
Introduction
This compound (C₉H₉BrO₂) is an aromatic ester of significant interest in organic synthesis, serving as a versatile building block in the development of pharmaceuticals and other complex molecules.[1][2] Its structure incorporates a halogenated benzene ring and an ethyl ester functional group, both of which impart distinct and predictable behaviors under mass spectrometric analysis. Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and purity assessment of such compounds, providing precise information on molecular weight and structural features through the analysis of fragmentation patterns.[3]
This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of the mass spectrometric behavior of this compound. It moves beyond a simple recitation of data to explain the underlying chemical principles that govern its ionization and fragmentation. We will delve into the interpretation of its mass spectrum, detail a robust experimental protocol for its analysis, and emphasize the self-validating nature of the data derived from its unique isotopic signature.
Part 1: Fundamental Principles & Ionization Techniques
The choice of ionization technique is paramount in mass spectrometry, as it dictates the nature and extent of fragmentation. For a volatile and thermally stable small molecule like this compound, Electron Ionization (EI) is the most common and informative method, particularly when coupled with Gas Chromatography (GC-MS).[4]
-
Electron Ionization (EI): In EI, the analyte is bombarded with high-energy electrons (typically 70 eV).[4] This process is energetic enough to eject an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•). The excess energy deposited in the molecular ion causes it to undergo extensive and reproducible fragmentation, generating a characteristic "fingerprint" spectrum that is invaluable for structural identification.[5] Public databases, such as the NIST Mass Spectral Library, are rich with EI spectra, facilitating compound identification.[4][6]
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique primarily used with Liquid Chromatography (LC-MS).[3][7] It generates ions by applying a high voltage to a liquid stream, typically producing protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). ESI is less likely to cause in-source fragmentation, making it ideal for determining the molecular weight of thermally labile or non-volatile compounds.[7] For this compound, ESI can be used to confirm the molecular weight, but EI provides far richer structural detail through its fragmentation patterns.
The Critical Role of the Bromine Isotopic Pattern
A defining feature in the mass spectrum of any bromine-containing compound is its unique isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.5% and ~49.5%, respectively).[8] Consequently, any ion containing a single bromine atom will appear as a pair of peaks (a doublet) separated by two mass-to-charge units (m/z), with nearly equal intensity (a 1:1 ratio).[9] This M⁺•/[M+2]⁺• pattern is a powerful diagnostic tool, immediately confirming the presence of bromine and aiding in the identification of bromine-containing fragments throughout the spectrum.
Part 2: Deciphering the Mass Spectrum of this compound
The EI mass spectrum of this compound is a rich tapestry of fragments that, when interpreted correctly, reveals the molecule's structure piece by piece. The fragmentation is driven by the relative stabilities of the resulting cations and neutral losses.
The Molecular Ion
The molecular weight of this compound is approximately 229.07 g/mol .[6] Due to the bromine isotopes, the molecular ion will appear as a doublet at m/z 228 (containing ⁷⁹Br) and m/z 230 (containing ⁸¹Br), with roughly equal intensities. The observation of this doublet is the first and most crucial step in confirming the compound's identity and elemental composition.
Key Fragmentation Pathways
The fragmentation of the this compound molecular ion (C₉H₉BrO₂⁺•) is dominated by cleavages around the ester functional group, which are stabilized by the aromatic ring.
-
α-Cleavage: Loss of the Ethoxy Radical: The most favorable fragmentation pathway is the cleavage of the C-O bond to lose an ethoxy radical (•OC₂H₅, mass 45 Da).[5] This results in the formation of the highly stable 4-bromobenzoyl acylium ion. This ion is the base peak (the most abundant ion) in the spectrum and appears as a characteristic 1:1 doublet at m/z 183 and m/z 185 .[10] The stability of this cation is attributed to the resonance delocalization of the positive charge across the carbonyl group and the aromatic ring.
-
Loss of Carbon Monoxide: The 4-bromobenzoyl cation (m/z 183/185) can further fragment by losing a neutral molecule of carbon monoxide (CO, mass 28 Da). This yields the 4-bromophenyl cation, which appears as a doublet at m/z 155 and m/z 157 .
-
Loss of Ethylene via Rearrangement: Another common pathway for ethyl esters is the loss of a neutral ethylene molecule (C₂H₄, mass 28 Da) through a hydrogen rearrangement process, often referred to as a McLafferty-type rearrangement, though the classic mechanism is not strictly possible here.[5] This fragmentation results in the formation of the 4-bromobenzoic acid radical cation, with a corresponding doublet at m/z 200 and m/z 202 .
The logical cascade of these fragmentation events provides a self-validating system for structural confirmation. The presence of the M⁺• doublet, the base peak doublet at M-45, and the subsequent fragment doublets creates an undeniable fingerprint for the molecule.
Data Presentation: Summary of Key Ions
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Ion Structure | Formation Pathway | Notes |
| 228 / 230 | [BrC₆H₄COOC₂H₅]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight and presence of one Br atom. |
| 200 / 202 | [BrC₆H₄COOH]⁺• | M⁺• - C₂H₄ | Loss of neutral ethylene. |
| 183 / 185 | [BrC₆H₄CO]⁺ | M⁺• - •OC₂H₅ | Base Peak . Loss of ethoxy radical.[10] |
| 155 / 157 | [BrC₆H₄]⁺ | [M-45]⁺ - CO | Loss of carbon monoxide from the benzoyl cation. |
| 76 | [C₆H₄]⁺• | [BrC₆H₄]⁺ - Br | Loss of a bromine radical from the phenyl cation (less common). A peak at m/z 77 for the phenyl cation itself is often observed in non-halogenated analogues.[11][12] |
Visualization: Fragmentation Pathway
Caption: Key EI fragmentation pathways for this compound.
Part 3: Experimental Protocol for GC-MS Analysis
This protocol outlines a standard operating procedure for the analysis of this compound using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.[13]
Objective
To acquire a high-quality electron ionization (EI) mass spectrum of this compound for structural confirmation and purity analysis.
Materials and Reagents
-
Analyte: this compound (CAS 5798-75-4)[10]
-
Solvent: High-purity, volatile solvent (e.g., Dichloromethane, Ethyl Acetate, or Methanol).
-
Carrier Gas: Helium (GC-MS grade, 99.999% purity).
-
Vials: Standard 2 mL autosampler vials with septa.[14]
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.[14]
-
Perform a serial dilution to a final working concentration of approximately 1-10 µg/mL. The optimal concentration prevents detector saturation while ensuring a good signal-to-noise ratio.[14]
-
Transfer the final solution into a labeled autosampler vial.
-
Prepare a "blank" sample containing only the solvent to be run before the analyte to ensure system cleanliness.[14]
-
-
Instrumentation & Setup (Typical Parameters):
-
System: A standard benchtop GC-MS system (e.g., Agilent, Thermo Fisher, Shimadzu) equipped with an EI source.
-
GC Column: A non-polar or mid-polarity capillary column, such as a 30m x 0.25mm x 0.25µm column with a 5% phenyl methylpolysiloxane stationary phase (e.g., TG-5SilMS, DB-5ms, HP-5ms), is suitable for this analyte.
-
-
Data Acquisition Parameters:
-
GC Parameters: [13]
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading. A splitless injection may be used for very low concentrations.
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer Parameters: [13]
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-350. This range will cover the molecular ion and all significant fragments.
-
Solvent Delay: 3-4 minutes (to prevent the solvent peak from entering the mass spectrometer).
-
-
Visualization: Experimental Workflow
Caption: Standard workflow for the GC-MS analysis of this compound.
Part 4: Data Interpretation & Validation
Interpreting the acquired spectrum is a logical process of evidence gathering.
-
Identify the Molecular Ion Peak: First, locate the highest m/z doublet corresponding to the expected molecular weight (m/z 228/230). The ~1:1 intensity ratio is a critical confirmation point.
-
Locate the Base Peak: Identify the most intense peak in the spectrum. For this compound, this should be the [M-45]⁺ doublet at m/z 183/185.
-
Trace the Fragmentation Cascade: Systematically identify the other key fragments predicted in Part 2. Look for the doublets corresponding to the loss of ethylene (m/z 200/202) and the loss of CO from the base peak (m/z 155/157).
-
Utilize Spectral Libraries: Compare the acquired spectrum against a reference library like NIST. A high match score provides strong evidence for the compound's identity.
Conclusion
The mass spectrometry of this compound is a clear illustration of how fundamental principles of ion chemistry can be applied to elucidate molecular structure. The analysis, particularly by GC-MS with Electron Ionization, yields a rich and highly characteristic fragmentation pattern. The presence of the bromine atom provides an unambiguous isotopic signature that serves as an internal validation for the assigned structure and its fragments. By understanding the key fragmentation pathways—primarily the formation of the stable 4-bromobenzoyl cation—researchers can confidently identify this compound, assess its purity, and distinguish it from its isomers. The protocol and interpretive guide presented here provide a robust framework for scientists and drug development professionals to leverage mass spectrometry effectively in their work.
References
- 1. This compound | 5798-75-4 [chemicalbook.com]
- 2. This compound, 99% 10 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. agilent.com [agilent.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Benzoic acid, 4-bromo-, ethyl ester [webbook.nist.gov]
- 7. Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. whitman.edu [whitman.edu]
- 9. savemyexams.com [savemyexams.com]
- 10. This compound | C9H9BrO2 | CID 22043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 13. benchchem.com [benchchem.com]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to the Synthesis of Ethyl 4-bromobenzoate from 4-bromobenzoic Acid
This guide offers a comprehensive, technically detailed exploration of the synthesis of ethyl 4-bromobenzoate from 4-bromobenzoic acid. It is intended for an audience of researchers, scientists, and professionals in drug development who require a deep, practical understanding of this fundamental chemical transformation.
Executive Summary
The conversion of 4-bromobenzoic acid to its ethyl ester, this compound, is a cornerstone reaction in organic synthesis. This process is most commonly and efficiently achieved through Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] this compound is a crucial intermediate in the pharmaceutical and agrochemical industries, valued for its role in introducing a brominated aromatic moiety into more complex molecular architectures.[2] This document provides a thorough examination of the reaction mechanism, a detailed experimental protocol, methods for purification and characterization, and essential safety considerations.
Foundational Principles: The Fischer Esterification
Fischer esterification is a reversible, acid-catalyzed reaction that produces an ester and water from a carboxylic acid and an alcohol.[3] The reaction's equilibrium nature necessitates strategic measures to drive it toward the formation of the desired ester product.[4]
The Reaction Mechanism
The synthesis of this compound from 4-bromobenzoic acid and ethanol proceeds via the following balanced equation:
BrC₆H₄COOH + CH₃CH₂OH ⇌ BrC₆H₄COOCH₂CH₃ + H₂O
The mechanism involves several key steps, each of which is reversible:[5]
-
Protonation of the Carbonyl Oxygen: The acid catalyst, typically concentrated sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the 4-bromobenzoic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6][7]
-
Nucleophilic Attack by Ethanol: An ethanol molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This step forms a tetrahedral intermediate, an oxonium ion.[5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[5]
-
Elimination of Water: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed. This results in a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, this compound, and regenerate the acid catalyst.[5]
To maximize the yield of the ester, the equilibrium must be shifted to the right. This is typically achieved by using a large excess of the alcohol (ethanol), which acts as both a reactant and the solvent, or by removing the water as it is formed.[3][8]
}
Figure 1: Mechanism of Fischer Esterification.
Physicochemical Properties of Reactants and Products
A thorough understanding of the physical and chemical properties of the materials involved is essential for a successful synthesis.
| Property | 4-Bromobenzoic Acid | This compound |
| CAS Number | 586-76-5 | 5798-75-4[9] |
| Molecular Formula | C₇H₅BrO₂ | C₉H₉BrO₂[9] |
| Molecular Weight | 201.02 g/mol | 229.07 g/mol [9] |
| Appearance | White to off-white crystalline powder | White to off-white crystalline solid or liquid[2][10] |
| Melting Point | 252-254 °C | 18 °C[2][11] |
| Boiling Point | 294.5 °C | 129-131 °C at 14 mmHg[11][12] |
| Density | 1.85 g/cm³ | 1.403 g/mL at 25 °C[12][13] |
| Solubility | Insoluble in water; soluble in ethanol, ether | Insoluble in water; soluble in organic solvents |
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of this compound.
Materials and Reagents
-
4-Bromobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Reaction Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 4-bromobenzoic acid and a significant excess of absolute ethanol (e.g., a 10-fold molar excess). The ethanol serves as both a reactant and the solvent.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the reaction mixture while stirring. This should be done in a fume hood as the addition is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[14] The reaction is typically refluxed for 2 to 4 hours.[14] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.[15]
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with diethyl ether and wash with water.[15]
-
Neutralize any remaining acid by washing the organic layer with a saturated sodium bicarbonate solution until the effervescence ceases.[14][15]
-
Wash the organic layer with brine to remove residual water-soluble impurities.[15]
-
-
Drying and Solvent Removal:
Purification
The crude product can be purified by vacuum distillation or column chromatography to obtain a high-purity final product.[16]
}
Figure 2: Experimental Workflow for Synthesis.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the ester carbonyl (C=O) stretch, typically around 1720 cm⁻¹.[9]
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product and to analyze its fragmentation pattern, which will show the characteristic isotopic pattern for bromine.[9]
Safety and Handling
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
Concentrated Sulfuric Acid: This is a highly corrosive and strong oxidizing agent. It can cause severe burns upon contact with skin and eyes.[19] Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[19][20][21] In case of skin contact, immediately flush the affected area with copious amounts of water.[22][23]
-
Ethanol and Diethyl Ether: These are highly flammable solvents. Ensure that there are no open flames or ignition sources in the vicinity of the experiment.[20]
-
General Precautions: Perform the entire experiment in a well-ventilated fume hood.[22]
Conclusion
The synthesis of this compound from 4-bromobenzoic acid via Fischer esterification is a robust and well-established method. By adhering to the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers can reliably produce this important synthetic intermediate. Meticulous control of reaction conditions and appropriate purification techniques are paramount to achieving a high yield and purity of the final product.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Video: Esterification - Concept [jove.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. cerritos.edu [cerritos.edu]
- 9. This compound | C9H9BrO2 | CID 22043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A11365.30 [thermofisher.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. This compound | 5798-75-4 [chemicalbook.com]
- 13. 4-溴苯甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
- 17. prepchem.com [prepchem.com]
- 18. This compound(5798-75-4) 1H NMR spectrum [chemicalbook.com]
- 19. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 20. ecacs.ca [ecacs.ca]
- 21. fishersci.com [fishersci.com]
- 22. quora.com [quora.com]
- 23. CCOHS: Sulfuric Acid [ccohs.ca]
Safety and handling of Ethyl 4-bromobenzoate
An In-depth Technical Guide to the Safe Handling and Use of Ethyl 4-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No. 5798-75-4), a common reagent in organic synthesis and drug development. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of experimental work. This document synthesizes information from authoritative safety data sheets and established laboratory best practices to provide a practical and scientifically grounded resource.
Understanding the Hazard Profile
This compound is classified as a hazardous substance and requires careful handling.[1] The primary hazards associated with this chemical are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[2]
-
Hazardous to the Aquatic Environment (Chronic Hazard): Toxic to aquatic life with long-lasting effects.[3][4]
It is crucial to understand that these classifications are based on available toxicological data and should be treated as a baseline for risk assessment in your specific laboratory context. The toxicological properties have not been fully investigated, warranting a cautious approach.[1]
GHS Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H317: May cause an allergic skin reaction.[2]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
-
H411: Toxic to aquatic life with long lasting effects.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental design. These properties dictate storage conditions, potential reactivity, and appropriate emergency response procedures.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO₂ | [2][5][6] |
| Molecular Weight | 229.07 g/mol | [5][6] |
| Appearance | Clear colorless to yellow liquid | [5] |
| Melting Point | 18 °C | [4][7] |
| Boiling Point | 131 °C @ 14 mmHg (19 hPa) | [5][8] |
| Density | 1.403 g/mL at 25 °C | [5][8] |
| Flash Point | > 113 °C (> 235.4 °F) - closed cup | [8] |
| Solubility | Insoluble in water | [1][9] |
| log Pow | 3.303 | [1][8] |
The high flash point suggests a low flammability risk under normal laboratory conditions. However, it is still considered a combustible liquid.[10] The low water solubility and positive log Pow value indicate that it is not likely to be mobile in the environment and has a potential for bioaccumulation.[1]
Prudent Practices for Handling and Storage
A proactive approach to safety is paramount when working with this compound. The following handling and storage protocols are designed to minimize exposure and prevent incidents.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is a combination of effective engineering controls and appropriate PPE.
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2] A certified chemical fume hood is required for any procedures that may generate vapors or aerosols.
-
Eye and Face Protection: Wear tight-sealing safety goggles.[1] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves, such as nitrile or neoprene.[8] Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.[8]
-
Lab Coat: A standard laboratory coat is required. For larger quantities or tasks with a high splash potential, consider a chemically resistant apron or impervious clothing.[8]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors should be used.[1]
Caption: PPE Selection Workflow for this compound.
Safe Handling Practices
-
Avoid all personal contact, including inhalation.[2]
-
Do not get in eyes, on skin, or on clothing.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Keep containers tightly closed when not in use.[2]
-
Avoid contact with incompatible materials such as strong oxidizing agents and strong acids.[1] These materials can lead to vigorous, exothermic reactions.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]
Storage Requirements
-
Keep containers tightly closed to prevent moisture ingress and contamination.[1][2]
-
Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[1]
-
Protect containers from physical damage.[2]
Emergency Procedures
Prompt and correct action during an emergency can significantly mitigate harm. All personnel handling this compound must be familiar with these procedures.
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
Skin Contact: Take off contaminated clothing and wash it before reuse.[2] Wash off immediately with plenty of soap and water for at least 15 minutes.[1][8] If skin irritation or a rash occurs, seek medical advice/attention.[2]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] Call a POISON CENTER or doctor/physician if you feel unwell.[1] If not breathing, give artificial respiration.[8]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[1] Do NOT induce vomiting.[11] Never give anything by mouth to an unconscious person.[8] Seek medical attention.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[1][8]
-
Unsuitable Extinguishing Media: No information available, but a solid stream of water may scatter and spread the fire.[1]
-
Specific Hazards: Combustible liquid.[10] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (hydrogen bromide).[1][8]
-
Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[1][8]
Accidental Release Measures
A systematic approach is necessary to safely manage spills of this compound.
Caption: Step-by-Step Spill Response Protocol.
Detailed Spill Cleanup Protocol:
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
-
Personal Protection: Wear the appropriate PPE as outlined in Section 3.1.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[8] Do not let the product enter drains or waterways.[8]
-
Absorption: For minor spills, contain and absorb the spill with an inert, non-combustible absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[2]
-
Collection: Carefully collect the absorbed material and place it into a suitable, closed, and properly labeled container for hazardous waste disposal.[2][8]
-
Decontamination: Clean the spill area thoroughly. Wipe the area with a suitable solvent (e.g., ethanol) and then wash with soap and water.
-
Disposal: Dispose of the container of absorbed material as hazardous waste in accordance with all local, regional, and national regulations.[1]
Waste Disposal
Proper disposal of this compound and its contaminated materials is an environmental and regulatory responsibility.
Protocol for Waste Disposal:
-
Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. This is considered halogenated organic waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other pertinent hazard information.
-
Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected for disposal.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12] Chemical waste generators must comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Empty Containers: "Empty" containers that have held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as halogenated hazardous waste.[12]
Crucially, do not empty this compound into drains or release it into the environment. [1]
Stability and Reactivity
-
Chemical Stability: Stable under normal, recommended storage conditions.[1][8]
-
Possibility of Hazardous Reactions: Hazardous polymerization does not occur.[1] No hazardous reactions are expected under normal processing.[1]
-
Conditions to Avoid: Incompatible products, heat, flames, and sparks.
-
Incompatible Materials: Strong oxidizing agents and strong acids.[1]
-
Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon oxides (CO, CO₂) and hydrogen bromide gas.[1][8]
Conclusion
This compound is a valuable reagent in research and development, but it requires respectful and careful handling. By understanding its hazard profile, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this chemical safely and effectively. This guide serves as a foundational document; always consult your institution's specific safety protocols and the most current Safety Data Sheet before commencing work.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 5798-75-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 5. This compound | 5798-75-4 [chemicalbook.com]
- 6. This compound | C9H9BrO2 | CID 22043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. westliberty.edu [westliberty.edu]
- 12. benchchem.com [benchchem.com]
Introduction: The Role of Ethyl 4-bromobenzoate in Modern Synthesis
An In-depth Technical Guide to the Material Safety Data Sheet for Ethyl 4-bromobenzoate
This compound is a versatile chemical intermediate of significant interest to researchers in drug development and materials science.[1] As an ester bearing an electron-withdrawing substituent, its chemical properties make it a valuable building block in a variety of synthetic transformations.[2] It is frequently employed in cross-coupling reactions and the synthesis of more complex molecules, serving as a foundational component in the development of novel pharmaceuticals, agrochemicals, and dyes.[1][2][3]
Given its prevalence in the laboratory, a comprehensive understanding of its safety profile is not merely a regulatory formality but a cornerstone of responsible research. This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of safety data. It aims to provide a deep, mechanistic understanding of the hazards associated with this compound and to establish self-validating protocols for its safe handling, storage, and disposal, ensuring the protection of both researchers and the integrity of their work.
Section 1: Chemical and Physical Identity
A precise understanding of a compound's physical properties is the foundation of its safe handling. For instance, knowing that this compound is a liquid at room temperature with a low melting point informs the necessary storage and spill-response procedures.[2][4] Its low water solubility has direct implications for both environmental disposal and firefighting measures.[2][5]
| Property | Value | Source(s) |
| CAS Number | 5798-75-4 | [2][4] |
| Molecular Formula | C₉H₉BrO₂ | [2][4] |
| Molecular Weight | 229.07 g/mol | [2][4] |
| Appearance | Clear, colorless to light yellow liquid | [2][6] |
| Melting Point | 18 °C | [2][4][5] |
| Boiling Point | 131 °C at 14 mmHg | [2][7] |
| Density | 1.403 g/mL at 25 °C | [2][7] |
| Flash Point | >113 °C (>235.4 °F) - closed cup | [5] |
| Water Solubility | Insoluble / Slightly soluble | [2][5] |
| Refractive Index (n20/D) | ~1.544 | [2][7] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[8] The primary hazards are related to its irritant properties and its potential environmental impact. Understanding these classifications is critical for implementing appropriate safety controls.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Skin Corrosion/Irritation (Category 2) |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H315: Causes skin irritation.[8] |
| Serious Eye Damage/Irritation (Category 2) |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H319: Causes serious eye irritation.[8] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H335: May cause respiratory irritation.[8] |
| Hazardous to the Aquatic Environment, Long-term Hazard (Category 2) |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | (None) | H411: Toxic to aquatic life with long lasting effects.[5] |
Expert Insight: The irritant nature of this compound is typical for many aromatic esters. The ester functional group can be hydrolyzed to the corresponding carboxylic acid and alcohol, which can disrupt cell membranes. The bromine atom enhances the molecule's reactivity and lipophilicity, potentially increasing its ability to penetrate skin and mucous membranes, leading to irritation.
Section 3: Safe Handling, Storage, and Reactivity
A proactive approach to safety is paramount. The following protocols are designed to minimize exposure and prevent incidents.
Handling Protocols
-
Engineering Controls: All manipulations of this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors or mists.[8][9][10] Ensure that an eyewash station and safety shower are readily accessible.[8]
-
Personal Contact Avoidance: Avoid all personal contact, including inhalation and contact with skin and eyes.[11] Do not eat, drink, or smoke in the laboratory area.[11]
-
Grounding and Bonding: While the flash point is high, it is good practice to prevent the buildup of static electricity when transferring larger quantities.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[9][11] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[11]
Storage Protocols
-
Container Integrity: Store in the original, tightly sealed container to prevent leakage and contamination.[9][11] Containers that have been opened must be carefully resealed and kept upright.[9]
-
Storage Environment: Keep containers in a cool, dry, and well-ventilated area.[8][9][11] The recommended storage temperature is room temperature.[2][12]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent hazardous reactions.[8][9] Also, store away from foodstuff containers.[11]
Stability and Reactivity
-
Chemical Stability: The compound is stable under recommended storage conditions.[8][9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[8][9]
-
Hazardous Decomposition Products: Under fire conditions, thermal decomposition can release toxic and irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide gas.[8][9]
Section 4: Exposure Control and Personal Protective Equipment (PPE)
The hierarchy of controls dictates that engineering controls (fume hoods) are the first line of defense. However, appropriate PPE is mandatory as a crucial secondary barrier.
-
Eye and Face Protection: Wear tight-sealing safety goggles or a face shield.[8] Standard safety glasses do not provide adequate protection against splashes.
-
Skin Protection:
-
Gloves: Handle with chemically resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[9] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[9] Dispose of contaminated gloves after use in accordance with laboratory procedures.[9]
-
Lab Coat: A flame-retardant lab coat or impervious clothing must be worn to protect street clothes and prevent skin exposure.[9]
-
-
Respiratory Protection: Under normal laboratory use within a fume hood, respiratory protection is not typically required. If engineering controls fail or for large-scale operations, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[8][9]
Workflow for Donning and Doffing PPE
Caption: Logical workflow for the correct sequence of donning and doffing Personal Protective Equipment (PPE).
Section 5: First Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
-
Inhalation: If vapors are inhaled, immediately move the person to fresh air.[8][9] If the person is not breathing, give artificial respiration. Seek medical attention.[8][9]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[8][9] If skin irritation occurs, get medical advice.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8] Remove contact lenses if present and easy to do so.[8][11] If eye irritation persists, seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[9] Clean the mouth with water and drink plenty of water afterward.[8] Consult a physician immediately.[9]
Spill and Leak Response Protocol
A minor spill in a laboratory setting can be managed by trained personnel by following a systematic procedure.
-
Alert & Assess: Alert personnel in the immediate area. Assess the extent of the spill and any immediate fire or inhalation hazards.
-
Secure: Restrict access to the spill area. Ensure the fume hood is operating correctly.
-
Protect: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.
-
Contain & Absorb: Contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[8][9][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Clean & Decontaminate: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.[9] Wipe the spill area with a cloth or sponge, then decontaminate with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Dispose: Seal and label the waste container as "Halogenated Organic Waste" containing this compound.[10] Arrange for disposal through your institution's environmental health and safety office.[9]
Spill Response Decision Workflow
Caption: A decision-making workflow for responding to a chemical spill in the laboratory.
Section 6: Disposal Considerations
Proper waste management is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Classification: this compound is a halogenated organic compound and must be disposed of as hazardous waste.[10]
-
Segregation is Key: Crucially, this waste stream must be segregated from non-halogenated organic waste.[10] Mixing waste streams can complicate the disposal process and increase costs. Do not let the product enter drains or the sewer system, as it is toxic to aquatic life.[8][9]
-
Procedure: Collect surplus and non-recyclable solutions in a designated, properly labeled, and sealed container for "Halogenated Organic Waste."[10] Contact a licensed professional waste disposal service for removal.[9]
-
Contaminated Packaging: Dispose of "empty" containers as unused product, as they will contain chemical residue.[9] The rinsate from cleaning containers must also be collected as hazardous waste.[10]
Section 7: Toxicological and Ecological Information
-
Toxicological Summary: To the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[9] The primary known effects are irritation to the skin, eyes, and respiratory system.[8][13] No component of this product is identified as a probable, possible, or confirmed human carcinogen by IARC.[9]
-
Ecological Summary: The compound is classified as toxic to aquatic life with long-lasting effects.[5][13] Therefore, it should not be released into the environment.[8][9] Due to its low water solubility, it is not likely to be mobile in the environment.[8] Data on persistence, degradability, and bioaccumulation are largely unavailable.[9]
Conclusion
This compound is an indispensable tool in the synthetic chemist's arsenal. Its utility, however, is paired with distinct hazards that demand respect and careful management. By moving beyond mere compliance and embracing a scientifically grounded understanding of its properties and risks, researchers can create a self-validating system of safety. The protocols and insights outlined in this guide—from proactive handling and storage to robust emergency preparedness—are designed to empower scientists to work with this compound confidently and safely, fostering a culture where scientific advancement and personal safety are inextricably linked.
References
- 1. ycdehongchem.com [ycdehongchem.com]
- 2. This compound | 5798-75-4 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 6. This compound CAS#: 5798-75-4 [m.chemicalbook.com]
- 7. 5798-75-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. benchchem.com [benchchem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. 5798-75-4|this compound|BLD Pharm [bldpharm.com]
- 13. 5798-75-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Methodological & Application
The Versatile Workhorse: Ethyl 4-bromobenzoate in Modern Organic Synthesis
In the landscape of organic synthesis, certain reagents emerge as indispensable tools, valued for their versatility, reliability, and capacity to serve as foundational building blocks for complex molecular architectures. Ethyl 4-bromobenzoate is unequivocally one such compound. This seemingly simple aromatic ester is a cornerstone in the synthetic chemist's toolbox, particularly for the construction of intricate molecules destined for applications in pharmaceuticals, materials science, and agrochemicals. This guide provides an in-depth exploration of the utility of this compound, moving beyond simple procedural lists to offer insights into the causality of experimental choices and to ground these applications in authoritative scientific literature.
Compound Profile and Strategic Importance
This compound is a bifunctional molecule, presenting a reactive aryl bromide and an ester moiety. This duality is the very source of its synthetic power. The carbon-bromine bond is a prime handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The ethyl ester group, while relatively stable to many reaction conditions, can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing a secondary point for molecular elaboration.
| Property | Value | Reference |
| CAS Number | 5798-75-4 | [1][2] |
| Molecular Formula | C₉H₉BrO₂ | [1][2] |
| Molecular Weight | 229.07 g/mol | [1][2] |
| Appearance | Clear colorless to yellow liquid | [2] |
| Boiling Point | 129-131 °C (14 mmHg) | [1] |
| Density | 1.403 g/mL at 25 °C | [2] |
| Refractive Index | 1.5460 | [1] |
Safety Considerations: this compound is an irritant to the eyes, skin, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[2]
The Cornerstone of Cross-Coupling: A Gateway to Biaryls and Beyond
The true prowess of this compound is most evident in its application in palladium-catalyzed cross-coupling reactions. The reactivity of the C-Br bond, while less than that of a C-I bond, offers a good balance of stability and reactivity, making it a cost-effective and reliable coupling partner.
The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is arguably one of the most powerful and widely utilized methods for the construction of biaryl and substituted aromatic systems, which are prevalent motifs in pharmaceuticals.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction hinges on three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is critical for a successful transformation. For an aryl bromide like this compound, a more electron-rich and bulky phosphine ligand is often required to facilitate the oxidative addition step compared to its more reactive iodide counterpart. The base is crucial for the transmetalation step, activating the boronic acid partner.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of Ethyl 4'-methylbiphenyl-4-carboxylate
This protocol details a representative Suzuki-Miyaura coupling of this compound with 4-methylphenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
4-Methylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-methylphenylboronic acid, palladium(II) acetate, and triphenylphosphine.
-
Add potassium carbonate, followed by 1,4-dioxane and water.
-
De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is a critical step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield ethyl 4'-methylbiphenyl-4-carboxylate.
The Heck Reaction: Crafting Substituted Alkenes
The Heck reaction provides a powerful method for the arylation of alkenes, forming a new carbon-carbon bond at an sp²-hybridized carbon.
Mechanistic Rationale: The Heck reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. The final step is a β-hydride elimination to release the substituted alkene product and a hydridopalladium species, which is then converted back to the active Pd(0) catalyst by a base. The regioselectivity of the alkene insertion is a key consideration, often favoring substitution at the less sterically hindered carbon of the double bond.
Protocol: Synthesis of Ethyl (E)-4-(2-phenylethenyl)benzoate
This protocol describes a typical Heck reaction between this compound and styrene.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon), add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine. The use of a more electron-rich and bulky phosphine ligand like P(o-tol)₃ often improves the efficiency of the Heck reaction with aryl bromides.
-
Add anhydrous DMF, followed by triethylamine and styrene.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine to remove the DMF and triethylammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired substituted alkene.
The Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, which are valuable intermediates in medicinal chemistry and materials science.
Mechanistic Rationale: This reaction involves a palladium-catalyzed coupling of a terminal alkyne with an aryl halide. A copper(I) co-catalyst is typically employed to facilitate the formation of a copper acetylide, which then undergoes transmetalation to the palladium center. The choice of base is important for both the deprotonation of the alkyne and the regeneration of the Pd(0) catalyst.
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
Protocol: Synthesis of Ethyl 4-(phenylethynyl)benzoate
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise with stirring.
-
Stir the reaction mixture at room temperature until completion (monitoring by TLC). For less reactive substrates, gentle heating may be required.
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of celite to remove the precipitated salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired aryl alkyne.
A Key Building Block in Drug Development: The "Sartan" Story
The significance of this compound extends profoundly into the pharmaceutical industry, particularly in the synthesis of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs commonly known as "sartans".[3][4]
Synthesis of Telmisartan Intermediate
Telmisartan is a widely prescribed medication for the treatment of hypertension.[5][6] A key step in many synthetic routes to Telmisartan involves the construction of a biphenyl core, for which this compound can serve as a precursor to one of the coupling partners. For instance, this compound can be converted to a suitable boronic acid or ester derivative, which is then coupled with another aryl halide to form the central biphenyl structure of the drug.[7]
Synthesis of Valsartan Intermediate
Similarly, in the synthesis of Valsartan, another prominent ARB, the biphenyl moiety is a critical structural feature.[8][9] While various synthetic strategies exist, routes have been developed that utilize derivatives of this compound in Suzuki or other cross-coupling reactions to construct the necessary biphenyl intermediate.[10][11]
The general strategy involves using a derivative of this compound to introduce one of the phenyl rings of the biphenyl core. The ester functionality can then be carried through several steps before being hydrolyzed to the carboxylic acid present in the final drug molecule.
Applications in Materials Science: Building Blocks for Functional Polymers
The utility of this compound is not confined to the realm of pharmaceuticals. Its rigid aromatic structure makes it an attractive building block for the synthesis of functional organic materials, such as liquid crystals and conjugated polymers.
Precursor for Liquid Crystalline Materials
The biphenyl and other extended aromatic structures derived from this compound are common mesogenic units in liquid crystals. The ester group can be modified to introduce long alkyl chains, which are crucial for inducing liquid crystalline phases.
Monomer Synthesis for Conjugated Polymers
Derivatives of this compound can be used in the synthesis of monomers for conjugated polymers like poly(p-phenylene vinylene)s (PPVs).[12][13][14] For example, after a Heck reaction to introduce a vinyl group, the resulting stilbene derivative can be further functionalized and polymerized to create materials with interesting photophysical and electronic properties for applications in organic light-emitting diodes (OLEDs) and photovoltaics.[15][16]
Conclusion: An Enduringly Important Reagent
This compound, through its strategic placement of a reactive bromine atom and a versatile ester functional group, has solidified its position as a supremely valuable building block in organic synthesis. Its widespread application in the robust and reliable palladium-catalyzed cross-coupling reactions provides chemists with a straightforward entry into complex molecular scaffolds. From the life-saving antihypertensive "sartans" to the cutting-edge materials that power modern electronics, the synthetic fingerprints of this compound are evident. As the drive for ever more sophisticated molecules continues, the demand for such versatile and dependable reagents will undoubtedly persist, ensuring that this compound remains a staple in the synthetic chemist's repertoire for years to come.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 4-溴苯甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]
- 4. Angiotensin II receptor blockers: review of the binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient and improved synthesis of Telmisartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Efficient and improved synthesis of Telmisartan [beilstein-journals.org]
- 7. rjpbcs.com [rjpbcs.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. US8492577B2 - Process for preparation of valsartan intermediate - Google Patents [patents.google.com]
- 11. US20110237822A1 - Process for preparation of valsartan intermediate - Google Patents [patents.google.com]
- 12. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repository.nie.edu.sg [repository.nie.edu.sg]
- 14. Synthesis of poly(p-phenylene vinylene) materials via the precursor routes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. davidlu.net [davidlu.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Ethyl 4-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds.[1][2] Developed in the 1980s, this palladium-catalyzed reaction has become indispensable in both academic research and industrial applications, particularly in the synthesis of pharmaceuticals and fine chemicals.[3][4][5] Its acclaim stems from its tolerance of a wide array of functional groups, mild reaction conditions, and the use of generally non-toxic and easily handleable boronic acid reagents.[5][6]
This guide provides an in-depth look at the application of the Suzuki-Miyaura coupling for a specific, yet widely applicable transformation: the reaction of Ethyl 4-bromobenzoate with an aryl boronic acid to synthesize ethyl 4-arylbenzoates. These biphenyl structures are prevalent motifs in numerous biologically active molecules and advanced materials. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer insights into optimizing this crucial synthetic tool.
Mechanistic Rationale: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][7][8] Understanding this mechanism is paramount for rational troubleshooting and optimization.
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound.[7][9][10] This is often the rate-determining step and results in a Pd(II) intermediate.[7][10] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[7] While aryl bromides are less reactive than iodides, they are often more cost-effective and stable starting materials.[11]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (typically a boronic acid or its ester) is transferred to the palladium(II) center, displacing the halide.[7][9] This process is crucially mediated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex, thereby facilitating the transfer.[12][13][14][15]
-
Reductive Elimination: The final step involves the coupling of the two organic groups on the palladium center to form the desired biphenyl product.[7][9] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][9][10]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Key Experimental Parameters and Reagent Selection
The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of several key components.
Palladium Catalyst and Ligands
The choice of the palladium source and accompanying ligand is critical for catalytic activity. While numerous systems exist, some are particularly well-suited for aryl bromides.
-
Palladium(0) Sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used, air-sensitive catalyst.
-
Palladium(II) Pre-catalysts: More stable and commonly used are Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), which are reduced in situ to the active Pd(0) species.[16]
-
Ligands: The ligand stabilizes the palladium center, prevents the formation of inactive palladium black, and modulates its reactivity.[1] For the coupling of aryl bromides, electron-rich and bulky phosphine ligands are often beneficial as they promote the oxidative addition step.[1] Examples include triphenylphosphine (PPh₃), and more advanced biaryl phosphine ligands like SPhos.[2]
The Crucial Role of the Base
The base is essential for the transmetalation step.[12] It activates the boronic acid, forming a more nucleophilic boronate species.[12][14] The choice of base can significantly impact the reaction yield and selectivity.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are widely used.[1][14] They are effective and generally compatible with a broad range of functional groups.
-
Hydroxides: Stronger bases like NaOH and KOH can be employed, but their high basicity may not be suitable for substrates with base-sensitive functional groups, such as the ethyl ester in our target molecule.[14]
-
Fluorides: Potassium fluoride (KF) can also be used and is particularly useful when dealing with base-labile groups.[15]
Solvent Systems
The solvent system must be capable of dissolving the reactants and facilitating the interaction between the organic and aqueous phases (if present).
-
Common Solvents: Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), as well as aromatic hydrocarbons like toluene, are frequently used.[1]
-
Aqueous Conditions: Often, a co-solvent of water is added.[1] Water can help dissolve the inorganic base and is thought to participate in the transmetalation step by forming a bridging hydroxy group between the palladium and boron atoms.[1]
-
Green Solvents: In an effort to develop more environmentally benign protocols, solvents like isopropyl acetate (i-PrOAc), cyclopentyl methyl ether (CPME), and others have been successfully evaluated.[17][18][19][20]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific aryl boronic acids.
Protocol 1: General Procedure using Pd(OAc)₂/PPh₃
This protocol utilizes a common and cost-effective catalytic system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, Palladium(II) acetate, and triphenylphosphine.[11]
-
Add potassium carbonate, followed by 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).[11]
-
De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to create an inert atmosphere.[11]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[11]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ethyl 4-arylbenzoate.[11]
Protocol 2: Procedure using a Pre-catalyst (Pd(dppf)Cl₂)
This protocol employs a more robust and often more active pre-catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium acetate (KOAc) (2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, combine this compound, the arylboronic acid, and potassium acetate.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the vessel and heat the reaction mixture to 80-90 °C overnight with stirring.
-
After cooling to room temperature, analyze the reaction progress by TLC or GC-MS.
-
For workup, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Optimization Parameters
The following table summarizes key parameters that can be varied to optimize the Suzuki-Miyaura coupling of this compound.
| Parameter | Typical Range/Options | Considerations |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pre-catalysts like Pd(dppf)Cl₂ are often more stable and active. |
| Ligand | PPh₃, Buchwald-type ligands (e.g., SPhos) | Bulky, electron-rich ligands can improve yields for aryl bromides.[1] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The choice of base can influence reaction rate and side reactions. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | The solvent mixture can affect the solubility of reagents and the reaction rate. |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive substrates. |
| Catalyst Loading | 1 - 5 mol% | Lower catalyst loadings are desirable for cost-effectiveness. |
Troubleshooting Common Issues
Even with established protocols, challenges can arise. A systematic approach to troubleshooting is essential.[16]
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium source is active. If using a Pd(II) pre-catalyst, its reduction to Pd(0) may be inefficient.[16] Test the catalyst on a known, reliable reaction.
-
Reagent Quality: Verify the purity of the this compound and the stability of the aryl boronic acid. Boronic acids can undergo protodeboronation, especially under harsh conditions.[16]
-
Inadequate Degassing: Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition and the formation of palladium black.[16] Rigorous degassing is crucial.
-
-
Side Reactions:
-
Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen.[1][21][22]
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to a loss of the nucleophilic partner.[16] Using milder conditions can mitigate this.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of valuable biphenyl compounds. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can reliably achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals in drug development and materials science, enabling the efficient synthesis of these important molecular scaffolds.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. researchwithrutgers.com [researchwithrutgers.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Collection - Green Solvent Selection for SuzukiâMiyaura Coupling of Amides - ACS Sustainable Chemistry & Engineering - Figshare [figshare.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. reddit.com [reddit.com]
Application Notes and Protocols: The Heck Coupling Reaction of Ethyl 4-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Carbon-Carbon Bond Formation via the Mizoroki-Heck Reaction
The Mizoroki-Heck reaction stands as a pillar in the edifice of modern synthetic organic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has become an indispensable tool in the synthesis of a vast array of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][3] The reaction's significance was underscored by the awarding of the 2010 Nobel Prize in Chemistry to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their contributions to palladium-catalyzed cross-couplings in organic synthesis.[1]
This guide provides an in-depth technical overview and practical protocols for the Heck coupling reaction utilizing Ethyl 4-bromobenzoate as the aryl halide substrate. This compound is a readily available and cost-effective building block, and its successful coupling with various alkenes provides access to a range of substituted styrenes and acrylates, which are valuable intermediates in drug discovery and materials science. We will delve into the mechanistic intricacies of the reaction, explore the critical roles of the catalyst, ligands, base, and solvent, and provide detailed, actionable protocols to empower researchers to confidently apply this transformative reaction in their work.
The Catalytic Cycle: A Mechanistic Deep Dive
The Mizoroki-Heck reaction proceeds through a well-elucidated catalytic cycle involving palladium(0) and palladium(II) intermediates.[4] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
Diagram of the Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide, this compound, to a coordinatively unsaturated palladium(0) complex. This step forms a square planar palladium(II) species.[5] The strength of the carbon-halogen bond influences the rate of this step, with the reactivity order being I > Br > Cl.[4]
-
Alkene Coordination and Migratory Insertion: The alkene substrate then coordinates to the palladium(II) center. This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond, forming a new carbon-carbon bond and a new alkyl-palladium(II) complex.[4]
-
β-Hydride Elimination: For the reaction to proceed to the desired substituted alkene, the alkyl-palladium intermediate must possess a hydrogen atom on the carbon atom beta to the palladium. A syn-β-hydride elimination then occurs, where this hydrogen is transferred to the palladium, forming a palladium-hydride species and releasing the final product.[4]
-
Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of the palladium-hydride species in the presence of a base. The base neutralizes the generated hydrobromic acid (HBr), regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[6]
Key Reaction Parameters: A Guide to Optimization
The success of the Heck reaction is highly dependent on the careful selection of several key parameters.
-
Catalyst Source: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and highly effective precatalyst. It is readily reduced in situ to the active Pd(0) species.[6] Other common sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium on carbon (Pd/C).[1][2]
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[4] Triphenylphosphine (PPh₃) is a widely used ligand. For less reactive aryl bromides, more electron-rich and bulky phosphine ligands, such as tri-o-tolylphosphine (P(o-Tol)₃), can be beneficial.[4]
-
Base: The base plays a critical role in regenerating the Pd(0) catalyst.[6] Both organic bases, such as triethylamine (Et₃N), and inorganic bases, like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc), are commonly employed.[4][6] The choice of base can influence reaction rates and yields.
-
Solvent: Polar aprotic solvents are generally preferred for the Heck reaction. N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc) are excellent choices as they can stabilize the polar intermediates in the catalytic cycle.[2][4]
Data Presentation: Reaction Conditions and Expected Yields
The following table summarizes representative conditions for the Heck coupling of this compound with common alkenes, providing a starting point for reaction optimization.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.5) | DMF | 100 | 12 | ~85-95 | [7] (adapted) |
| 2 | Ethyl Acrylate | Pd(OAc)₂ (2) | P(o-Tol)₃ (4) | K₂CO₃ (2) | DMAc | 120 | 24 | ~80-90 | [6] (adapted) |
| 3 | n-Butyl Acrylate | Pd(OAc)₂ (0.1) | Norfloxacin (0.2) | K₂CO₃ (1.5) | DMA | 120 | 10 | 92 | [8] |
| 4 | Styrene | Pd EnCat®40 (1) | - | NaOAc (2) | DMF | 110 | 10 | ~70-80 | [2] (adapted) |
Note: Yields are approximate and can vary based on the specific reaction setup, purity of reagents, and scale.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Heck coupling of this compound with styrene and ethyl acrylate.
Experimental Workflow
Caption: General experimental workflow for the Heck reaction.
Protocol 1: Heck Coupling of this compound with Styrene
This protocol describes a typical procedure for the synthesis of ethyl (E)-4-styrylbenzoate.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Styrene (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Triphenylphosphine (PPh₃) (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, Palladium(II) acetate, and Triphenylphosphine.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF via syringe, followed by triethylamine and styrene.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford ethyl (E)-4-styrylbenzoate.
Protocol 2: Heck Coupling of this compound with Ethyl Acrylate
This protocol details a representative procedure for the synthesis of ethyl (E)-3-(4-(ethoxycarbonyl)phenyl)acrylate.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Ethyl acrylate (1.5 mmol, 1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri-o-tolylphosphine (P(o-Tol)₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Anhydrous Dimethylacetamide (DMAc) (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk flask, combine this compound, Palladium(II) acetate, Tri-o-tolylphosphine, and potassium carbonate.
-
Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas.
-
Add anhydrous DMAc via syringe, followed by the addition of ethyl acrylate.
-
Immerse the flask in a preheated oil bath set to 120 °C.
-
Stir the reaction mixture vigorously for 24 hours, monitoring its progress periodically by TLC or GC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to yield the pure product.
Troubleshooting and Self-Validation
A successful Heck reaction is often indicated by the complete consumption of the starting aryl bromide and the formation of a new, less polar spot on the TLC plate corresponding to the product. Common issues and their remedies include:
-
Low or No Conversion: This could be due to inactive catalyst, insufficient temperature, or the presence of oxygen. Ensure an inert atmosphere, use fresh reagents, and consider increasing the temperature.[6]
-
Formation of Palladium Black: This indicates catalyst decomposition. The use of a phosphine ligand can help stabilize the catalyst.[6]
-
Side Reactions: Homocoupling of the aryl bromide can sometimes occur. Optimizing the reaction temperature and stoichiometry can minimize this.
By carefully monitoring the reaction and understanding the potential pitfalls, researchers can effectively troubleshoot and achieve high yields of the desired coupled products.
Conclusion
The Mizoroki-Heck reaction of this compound is a robust and highly valuable transformation for the synthesis of substituted alkenes. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can harness the power of this reaction to construct complex molecular architectures with applications spanning from medicinal chemistry to materials science. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate the successful implementation of this cornerstone of modern organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sctunisie.org [sctunisie.org]
- 8. researchgate.net [researchgate.net]
Sonogashira coupling of Ethyl 4-bromobenzoate
An Application Guide to the Sonogashira Coupling of Ethyl 4-bromobenzoate
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This powerful transformation, which couples terminal alkynes with aryl or vinyl halides, is conducted under mild conditions and demonstrates remarkable tolerance for a wide range of functional groups.[1][3] These characteristics have established it as an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1] This document provides a comprehensive guide to the , a common and versatile building block. We will delve into the core reaction mechanism, explore critical parameters for optimization, and present detailed, field-proven protocols for both traditional copper-co-catalyzed and modern copper-free systems.
Reaction Principle and Catalytic Cycles
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a primary palladium cycle and a cooperative copper cycle.[4][5] The synergy between these two metals allows the reaction to proceed under mild conditions.
-
The Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl halide (this compound) to a catalytically active Pd(0) species, forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl bromides compared to iodides.[6] This is followed by a transmetalation step where an acetylide group is transferred from copper to the palladium center. The cycle concludes with reductive elimination, which forms the desired C(sp²)-C(sp) bond, releases the final product, and regenerates the Pd(0) catalyst.[1][7]
-
The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1] In the presence of a base, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[1][8] This species is significantly more nucleophilic and readily participates in the transmetalation step with the Pd(II) complex, thereby accelerating the overall reaction rate.[9]
Key Parameters and Experimental Considerations
The success of the Sonogashira coupling hinges on the careful selection and control of several key parameters. Understanding the causality behind these choices is critical for achieving high yields and reproducibility.
-
Aryl Halide Substrate: The reactivity of the aryl halide is paramount. The general reactivity trend is I > Br > OTf > Cl.[6] While aryl iodides are the most reactive and can often be coupled at room temperature, aryl bromides like this compound are cost-effective and widely available but typically require heating to facilitate the initial oxidative addition step.[6][10]
-
Catalyst System:
-
Palladium Pre-catalyst: A variety of Pd(0) and Pd(II) complexes can be used. Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. Pd(II) sources are reduced in situ by amines or phosphine ligands to the active Pd(0) state.[1]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its primary function is to accelerate the reaction.[1] However, its presence can promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling), especially if oxygen is not rigorously excluded from the reaction.[6][11] This side reaction consumes the alkyne and complicates purification.
-
Phosphine Ligands: Ligands such as triphenylphosphine (PPh₃) are crucial for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black.[6] The choice of ligand can also influence catalytic activity, with bulkier, more electron-rich phosphines sometimes offering improved performance for challenging substrates.[12][13]
-
-
Base: A base is required for two reasons: to deprotonate the terminal alkyne, making it nucleophilic, and to neutralize the hydrogen halide (HBr) generated during the reaction.[1][6] Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are frequently used and can often serve as both the base and the solvent.[7][14]
-
Solvent: The choice of solvent must ensure the solubility of all components. Common solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene.[15][16] In many cases, using an excess of the liquid amine base as the solvent is a practical and effective strategy.[7]
-
Inert Atmosphere: Maintaining an inert atmosphere (e.g., argon or nitrogen) is critical. Oxygen can lead to the Glaser homocoupling of the alkyne and can also oxidize and deactivate the Pd(0) catalyst.[6][17] This is arguably the most common cause of failed or low-yielding reactions.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Solvents and liquid reagents should be handled under an inert atmosphere.
Materials and Equipment
-
Reactants: this compound, Terminal Alkyne (e.g., Phenylacetylene)
-
Catalysts: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), Copper(I) iodide (CuI)
-
Base: Triethylamine (TEA) or Diisopropylamine (DIPA), anhydrous
-
Solvent: Tetrahydrofuran (THF), anhydrous and degassed
-
Glassware: Schlenk flask or round-bottom flask with condenser, magnetic stir bar, syringes, needles
-
Equipment: Magnetic stirrer with heating plate, inert gas line (Argon or Nitrogen), rotary evaporator, flash chromatography setup
-
Work-up Reagents: Diethyl ether or Ethyl acetate, Saturated aqueous NH₄Cl, Brine, Anhydrous Na₂SO₄ or MgSO₄, Celite®
Protocol 1: Traditional Pd/Cu Co-catalyzed Coupling
This protocol is a robust, general procedure suitable for a wide range of terminal alkynes.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).[4]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.[4][7]
-
Alkyne Addition: Stir the resulting suspension at room temperature for 5-10 minutes. Then, add the terminal alkyne (e.g., phenylacetylene, 1.1 mmol, 1.1 equiv) dropwise via syringe.[7]
-
Reaction and Monitoring: Heat the reaction mixture to 60-65 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 3-12 hours).[6][14]
-
Work-up:
-
Cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.[7]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (to remove copper salts), water, and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired ethyl 4-(alkynyl)benzoate product.[7][18]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when Glaser homocoupling is a significant issue or when the presence of copper must be avoided.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), a suitable palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., PPh₃ or a bulkier ligand like sXPhos, 4-6 mol%).[19]
-
Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., Toluene or DMF, 5 mL) and a base (e.g., Cs₂CO₃, 2.0 equiv).[19]
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction and Monitoring: Heat the reaction to a higher temperature than the copper-catalyzed version (typically 80-100 °C) and monitor its progress.[10]
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1, noting that the NH₄Cl wash is not necessary.
Data Presentation and Troubleshooting
Table 1: Summary of Reaction Parameters and Their Impact
| Parameter | Condition A (Pd/Cu Catalyzed) | Condition B (Copper-Free) | Causality and Expected Outcome |
| Co-catalyst | CuI (2-5 mol%) | None | CuI accelerates the reaction but risks alkyne homocoupling. Its absence necessitates more forcing conditions.[6][11] |
| Base | Triethylamine (Amine) | Cs₂CO₃ (Inorganic) | Amine bases are common and can act as solvents. Inorganic bases are often used in copper-free systems.[19] |
| Temperature | 50-70 °C | 80-110 °C | Aryl bromides require heat for oxidative addition. Higher temperatures are often needed to compensate for the lack of copper.[6][10] |
| Atmosphere | Strictly Inert (Ar/N₂) | Strictly Inert (Ar/N₂) | Essential to prevent Glaser coupling and catalyst decomposition in both systems.[6] |
| Key Advantage | Faster reaction rates, well-established. | Avoids homocoupling side products and copper contamination.[6][20] | Provides flexibility based on substrate sensitivity and purity requirements. |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Impure reagents/solvents. 4. Poor inert atmosphere. | 1. Use fresh palladium and copper catalysts. 2. Increase reaction temperature, especially for aryl bromides.[10] 3. Ensure reagents are pure and solvents are anhydrous and degassed.[6] 4. Improve degassing procedure (e.g., freeze-pump-thaw cycles).[21] |
| Significant Alkyne Homocoupling | Presence of oxygen in a copper-catalyzed reaction. | 1. Ensure a rigorously inert atmosphere. 2. Switch to a copper-free protocol.[6] 3. Use a diluted H₂/N₂ atmosphere to suppress homocoupling.[11] |
| Formation of Black Precipitate | Decomposition of Pd(0) catalyst ("palladium black"). | 1. Ensure high-purity, anhydrous reagents and solvents. 2. Consider a different solvent; THF can sometimes promote decomposition.[22] 3. Ensure sufficient ligand is present to stabilize the catalyst. |
| Reaction Stalls | Catalyst deactivation over time. | Add a fresh portion of the palladium catalyst to the reaction mixture. |
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. cetjournal.it [cetjournal.it]
- 16. books.lucp.net [books.lucp.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. books.rsc.org [books.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. reddit.com [reddit.com]
Application Notes & Protocols: A Scientist's Guide to Palladium-Catalyzed Reactions of Ethyl 4-Bromobenzoate
Introduction: The Central Role of Palladium Catalysis
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions represent a paradigm shift, enabling the construction of complex molecular architectures with unparalleled efficiency and precision.[1][2] These transformations, which form the basis of the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki, have become indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] At the heart of these powerful methods lies the ability to forge new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds under relatively mild conditions, a feat that was once a significant synthetic challenge.[5]
Ethyl 4-bromobenzoate is a readily available, versatile, and economically significant building block for these transformations. Its structure, featuring an electron-withdrawing ester and a reactive carbon-bromine bond, makes it an ideal substrate for a wide range of palladium-catalyzed reactions. The resulting products are often key intermediates in the synthesis of active pharmaceutical ingredients (APIs), fragrances, and specialty chemicals, highlighting the industrial relevance of this chemistry.[6][7]
This guide provides an in-depth exploration of the most common and impactful palladium-catalyzed reactions involving this compound. Designed for researchers and drug development professionals, it moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established mechanistic principles.
Pillar 1: The Unified Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common, elegant catalytic cycle. Understanding this fundamental pathway is critical for troubleshooting and optimizing reaction conditions. The cycle is initiated by an active Palladium(0) species, which orchestrates the coupling of two partners before being regenerated.
The three key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the electrophile (this compound), forming a Pd(II) intermediate. This is often the rate-determining step.[1][4]
-
Transmetalation / Alkene Insertion: In reactions like Suzuki or Sonogashira, an organometallic nucleophile transfers its organic group to the palladium center.[2] In the Heck reaction, an alkene coordinates and inserts into the Pd-C bond.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C or C-N bond and regenerating the catalytically active Pd(0) species.[1][8]
Pillar 2: The Reagent Matrix - Understanding Each Component's Role
Success in palladium catalysis hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
-
Palladium Pre-catalyst: While the active catalyst is Pd(0), stable Pd(II) salts like Palladium(II) Acetate (Pd(OAc)₂) are often used. These are reduced in situ to Pd(0), typically by a phosphine ligand, an amine, or a solvent.[3]
-
Ligands: Ligands are not mere spectators; they are crucial for catalyst performance.[9] They stabilize the palladium center, prevent decomposition into inactive palladium black, and modulate its reactivity. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are known to accelerate both the oxidative addition and reductive elimination steps, leading to higher reaction efficiency, especially for less reactive aryl bromides and chlorides.[9][10]
-
Base: The base plays multiple, reaction-specific roles. In Suzuki couplings, it facilitates transmetalation by forming a more nucleophilic boronate species.[11][12][13] In Heck reactions, it is essential for regenerating the Pd(0) catalyst after β-hydride elimination.[14] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base deprotonates the amine or the intermediate palladium-amine complex.[15]
-
Solvent: The solvent must solubilize all components and be stable at the required reaction temperature. Common choices include polar aprotic solvents like dioxane, THF, and DMF, or aromatic hydrocarbons like toluene.[3][11]
Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its excellent functional group tolerance and the low toxicity of its boron-based reagents.[3][5] It is the premier choice for synthesizing biaryl compounds from this compound.
Protocol: Synthesis of Ethyl 4-phenylbenzoate[17]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos, 0.06 mmol, 6 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Inert Atmosphere: In a glovebox or under a stream of argon, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add toluene and water to the tube.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure Ethyl 4-phenylbenzoate.
Data Summary: Typical Conditions for Suzuki Coupling
| Parameter | Condition | Rationale / Insight |
|---|---|---|
| Catalyst | Pd(OAc)₂ (2-3 mol%) | A stable Pd(II) pre-catalyst that is readily reduced in situ.[3] |
| Ligand | SPhos (4-6 mol%) | A bulky, electron-rich biarylphosphine ligand that promotes both oxidative addition of the aryl bromide and the subsequent reductive elimination, leading to high efficiency.[16] |
| Base | K₃PO₄ or K₂CO₃ | K₃PO₄ is a moderately strong base effective in anhydrous or biphasic conditions. K₂CO₃ is a milder, cost-effective choice often used in aqueous solvent mixtures.[17] |
| Solvent | Toluene/H₂O or Dioxane/H₂O | The small amount of water often accelerates the reaction, though its exact role is debated—it may aid in dissolving the base or facilitating the transmetalation step.[3][11] |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the reaction, especially the initial oxidative addition step. |
Application 2: Mizoroki-Heck Reaction for Alkene Arylation
The Heck reaction is a powerful method for forming a C-C bond between an aryl halide and an alkene, producing a substituted alkene.[1] It is particularly useful for synthesizing precursors to cinnamates and stilbenes.
Protocol: Synthesis of Ethyl (E)-3-(4-(ethoxycarbonyl)phenyl)acrylate
Materials:
-
This compound (1.0 equiv)
-
Ethyl acrylate (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Acetonitrile or DMF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere: To a flame-dried, sealed tube, add Pd(OAc)₂ and tri(o-tolyl)phosphine. Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add this compound, followed by the degassed solvent (e.g., acetonitrile), triethylamine, and finally ethyl acrylate.
-
Reaction: Seal the tube tightly and heat the reaction mixture to 100 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Extraction: Wash the organic solution with saturated aqueous ammonium chloride and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired product.[18]
Data Summary: Typical Conditions for Heck Reaction
| Parameter | Condition | Rationale / Insight |
|---|---|---|
| Catalyst | Pd(OAc)₂ (1-2 mol%) | A common and effective pre-catalyst.[19] |
| Ligand | PPh₃ or P(o-tolyl)₃ | Monodentate phosphine ligands are often sufficient. The choice can influence regioselectivity. For some systems, the reaction can proceed without an added ligand ("ligand-free"), though the true catalytic species may be complex. |
| Base | Et₃N or NaOAc | An organic amine base like triethylamine or an inorganic salt like sodium acetate is required to neutralize the HBr generated and regenerate the Pd(0) catalyst.[14][19] |
| Solvent | DMF, Acetonitrile, NMP | Polar aprotic solvents are generally preferred to facilitate the ionic intermediates in the catalytic cycle.[20] |
| Temperature | 90-120 °C | Higher temperatures are often necessary to promote the reaction, especially with aryl bromides.[19] |
Application 3: Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira coupling provides a direct route to arylalkynes by coupling an aryl halide with a terminal alkyne.[21] The reaction is uniquely co-catalyzed by both palladium and copper(I), which work in concert to achieve the transformation under mild conditions.[22]
Protocol: Synthesis of Ethyl 4-(phenylethynyl)benzoate
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous THF or DMF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI. Evacuate and backfill with argon.
-
Solvent and Base: Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N, used in excess as both base and solvent).
-
Alkyne Addition: Add phenylacetylene dropwise to the stirring mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as monitored by TLC.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl.
-
Extraction: Extract the mixture with ethyl acetate. Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify by column chromatography to yield the product.
Data Summary: Typical Conditions for Sonogashira Coupling
| Parameter | Condition | Rationale / Insight |
|---|---|---|
| Pd Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | A pre-formed, air-stable Pd(II) complex that is readily reduced to the active Pd(0) species. |
| Cu Co-catalyst | CuI (2-5 mol%) | The copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step.[21][22] |
| Ligand | PPh₃ | Triphenylphosphine is a standard ligand that effectively stabilizes the palladium catalyst. |
| Base | Et₃N, DIPA, Piperidine | A liquid amine base is crucial. It deprotonates the alkyne and neutralizes the HBr formed, and also helps to keep the copper catalyst in its active Cu(I) state.[23] |
| Solvent | THF, DMF, or neat amine | The reaction is often run in an amine solvent or a polar aprotic solvent. Anhydrous and oxygen-free conditions are traditionally required to prevent side reactions like Glaser coupling (alkyne homocoupling).[21] |
Application 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a transformative reaction that allows for the formation of C-N bonds by coupling aryl halides with a vast range of primary and secondary amines.[24] This has profound implications in medicinal chemistry, where the arylamine motif is a common feature.
Protocol: Synthesis of Ethyl 4-(morpholino)benzoate[19]
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk tube, add Pd₂(dba)₃ and XPhos. Evacuate and backfill the tube with argon.
-
Reagent Addition: Add anhydrous toluene, followed by this compound, morpholine, and finally the solid sodium tert-butoxide.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and carefully quench with water.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration & Purification: Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl amine.
Data Summary: Typical Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale / Insight |
|---|---|---|
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Both are common Pd(0) or Pd(II) precursors. The choice often depends on the specific ligand and substrate.[15][18] |
| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich biaryl phosphine ligands are essential. They facilitate the difficult reductive elimination step that forms the C-N bond and prevent β-hydride elimination from the amine.[18][25] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. Sodium tert-butoxide is very common and effective, but moisture-sensitive. K₃PO₄ and Cs₂CO₃ are solid alternatives that can be easier to handle.[18][26] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary to avoid quenching the strong base and interfering with the catalytic cycle.[26] |
| Temperature | 80-110 °C | The reaction generally requires heating to overcome the activation barriers of the catalytic cycle. |
Conclusion
This compound is a cornerstone substrate in the field of palladium catalysis, offering a reliable and versatile entry point to a vast array of valuable chemical structures. The success of these transformations—be it a Suzuki, Heck, Sonogashira, or Buchwald-Hartwig reaction—is not a matter of chance, but a direct consequence of the rational selection of catalyst, ligand, base, and solvent. By understanding the underlying mechanistic principles and the specific role of each component, researchers can move from rote protocol-following to intelligent reaction design, enabling the efficient and predictable synthesis of complex molecules for discovery and development.
References
- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. fiveable.me [fiveable.me]
- 3. Yoneda Labs [yonedalabs.com]
- 4. nobelprize.org [nobelprize.org]
- 5. jmcct.com [jmcct.com]
- 6. Ethyl 4-methylbenzoate (94-08-6) | Bulk Chemical Product Expoter [chemicalbull.com]
- 7. Page loading... [guidechem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. uwindsor.ca [uwindsor.ca]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. benchchem.com [benchchem.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 25. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 26. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Ethyl 4-Bromobenzoate
Abstract: Biaryl scaffolds are of immense importance in medicinal chemistry and materials science, forming the core structure of numerous pharmaceuticals and functional materials.[1][2] Ethyl 4-bromobenzoate is a versatile and economically viable building block for the synthesis of a diverse range of biaryl compounds. This guide provides detailed application notes and robust protocols for the synthesis of biaryl compounds utilizing this compound, with a primary focus on the Suzuki-Miyaura coupling reaction. Additionally, alternative coupling strategies such as the Heck and Sonogashira reactions are discussed, offering a comparative perspective for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, with an emphasis on the underlying chemical principles and practical experimental considerations.
Introduction: The Significance of Biaryl Scaffolds
Biaryl moieties are privileged structures in drug discovery, appearing in a significant percentage of known drugs.[1] Their prevalence stems from their ability to provide a rigid scaffold that can orient functional groups in a precise three-dimensional arrangement, facilitating optimal interactions with biological targets.[3] Furthermore, the electronic properties of biaryl systems can be fine-tuned through substitution on either aromatic ring, influencing their pharmacokinetic and pharmacodynamic profiles.[4] The development of efficient and versatile synthetic methods for biaryl construction is therefore a cornerstone of modern organic synthesis and drug development.[5]
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds, offering a powerful toolkit for the formation of carbon-carbon bonds.[6] Among these, the Suzuki-Miyaura coupling has emerged as a particularly favored method due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[7] this compound serves as an excellent substrate for these reactions, with the bromo-substituent providing a reactive handle for coupling and the ethyl ester offering a site for further chemical modification.
Part 1: The Suzuki-Miyaura Coupling: A Robust and Versatile Approach
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[8] It has become one of the most widely used methods for the synthesis of biaryls due to its reliability and broad applicability.[4]
Reaction Principle: The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.[9]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the bromide.[10]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of Ethyl 4'-methylbiphenyl-4-carboxylate
This protocol describes a typical Suzuki-Miyaura coupling reaction between this compound and 4-methylphenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
4-Methylphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
To a round-bottom flask, add this compound, 4-methylphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene and water (typically in a 4:1 to 10:1 ratio).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.[11]
Key Parameters and Optimization
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of reaction parameters.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃, PdCl₂(dppf) | The choice of catalyst and ligand can significantly impact reaction efficiency. For challenging substrates, more sophisticated ligands may be required. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | The base is crucial for the activation of the boronic acid in the transmetalation step.[10] The strength and solubility of the base can influence the reaction rate and yield. |
| Solvent | Toluene, Dioxane, THF, DMF, with water | A mixture of an organic solvent and water is often used. The solvent system affects the solubility of the reagents and the reaction temperature. |
| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate but may also lead to decomposition of the catalyst or side reactions. |
Part 2: Alternative Coupling Strategies
While the Suzuki-Miyaura coupling is a powerful tool, other cross-coupling reactions can also be employed for the synthesis of biaryl compounds from this compound, each with its own set of advantages and limitations.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene.[12] While not a direct method for biaryl synthesis in the same vein as Suzuki coupling, it can be used to introduce a vinyl group which can then be further manipulated.
Protocol Snapshot: Heck Coupling of this compound with Styrene
-
Reagents: this compound, Styrene, Pd(OAc)₂, P(o-tolyl)₃, Triethylamine (Et₃N), Acetonitrile (MeCN).
-
Conditions: Heat at 80-100 °C.
-
Product: Ethyl 4-stilbenecarboxylate.
The Heck reaction is particularly useful for the synthesis of substituted alkenes and is known for its stereoselectivity, typically favoring the trans product.[13]
Sonogashira Coupling
The Sonogashira coupling is a palladium and copper co-catalyzed reaction between an aryl halide and a terminal alkyne.[14] This reaction is highly valuable for the synthesis of aryl alkynes, which are important intermediates in medicinal chemistry and materials science.[15]
Protocol Snapshot: Sonogashira Coupling of this compound with Phenylacetylene
-
Reagents: this compound, Phenylacetylene, PdCl₂(PPh₃)₂, Copper(I) iodide (CuI), Triethylamine (Et₃N), THF.
-
Conditions: Room temperature to 50 °C.[16]
-
Product: Ethyl 4-(phenylethynyl)benzoate.
The mild reaction conditions and high functional group tolerance make the Sonogashira coupling an attractive method.[17]
Comparative Analysis of Coupling Reactions
| Reaction | Coupling Partner | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron compounds | Mild conditions, high functional group tolerance, low toxicity of reagents.[7] | Boronic acids can be unstable; potential for side reactions. |
| Heck | Alkenes | Good stereoselectivity, high functional group tolerance.[13] | Limited to the formation of C-C bonds with sp² carbons of alkenes. |
| Sonogashira | Terminal Alkynes | Mild reaction conditions, direct formation of aryl alkynes.[14] | Requires a copper co-catalyst which can lead to alkyne homocoupling.[18] |
Part 3: Purification and Characterization of Biaryl Compounds
Purification Strategy
Following the coupling reaction, the crude product typically contains unreacted starting materials, catalyst residues, and byproducts. The most common method for purification is flash column chromatography on silica gel. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used to elute the desired biaryl compound. Recrystallization can also be an effective purification technique for solid products.[11]
Characterization Techniques
The structure and purity of the synthesized biaryl compounds must be confirmed using a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule. The aromatic region (typically 6.5-8.5 ppm) is particularly informative for biaryl compounds.
-
¹³C NMR: Shows the number and types of carbon atoms present. The chemical shifts of the aromatic carbons can confirm the successful formation of the biaryl linkage.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A single, sharp peak is indicative of a pure substance.
Conclusion
The synthesis of biaryl compounds using this compound is a well-established and highly versatile area of organic chemistry. The Suzuki-Miyaura coupling stands out as a particularly robust and reliable method, offering a wide scope and mild reaction conditions. However, alternative strategies such as the Heck and Sonogashira couplings provide valuable complementary approaches for the synthesis of related structures. By understanding the principles and protocols outlined in this guide, researchers can effectively utilize this compound as a key building block in the development of novel pharmaceuticals and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 6. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
Application Notes & Protocols: The Grignard Reaction with Ethyl 4-bromobenzoate for the Synthesis of Tertiary Alcohols
Executive Summary
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in forming new carbon-carbon bonds. This guide provides an in-depth exploration of the reaction between a Grignard reagent and an ester, specifically Ethyl 4-bromobenzoate, to yield a tertiary alcohol. Tailored for researchers, scientists, and professionals in drug development, these notes elucidate the reaction's mechanistic underpinnings, offer meticulously detailed protocols, and address critical safety and operational parameters. By grounding practical steps in chemical principles, this document serves as a comprehensive resource for the successful execution and optimization of this powerful transformation.
Mechanistic Rationale: Why Two Equivalents Matter
The reaction of a Grignard reagent with an ester is a classic example of nucleophilic acyl substitution followed by nucleophilic addition. Unlike the reaction with aldehydes or ketones which consumes one equivalent of the Grignard reagent, the reaction with esters requires a minimum of two equivalents to proceed to the tertiary alcohol product.[1][2][3]
The process unfolds in two distinct stages:
-
Nucleophilic Acyl Substitution: The first equivalent of the Grignard reagent (R'-MgX) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[4][5] This intermediate is unstable and rapidly collapses, expelling the alkoxy group (-OEt) as a leaving group to form a ketone.[1][6]
-
Nucleophilic Addition: The ketone generated in the first stage is more reactive than the starting ester.[1][7] Consequently, it is immediately attacked by a second equivalent of the Grignard reagent. This second nucleophilic addition yields a magnesium alkoxide intermediate.
-
Acidic Work-up: The final step involves quenching the reaction with an aqueous acid source (e.g., H₃O⁺), which protonates the alkoxide to furnish the final tertiary alcohol product.[5]
Because the ketone intermediate is more reactive than the ester, the reaction cannot be reliably stopped at the ketone stage.[1] Using an excess of the Grignard reagent ensures the reaction is driven to completion, maximizing the yield of the desired tertiary alcohol.[1]
Caption: Reaction mechanism of an ester with two equivalents of a Grignard reagent.
Critical Parameters and Scientific Causality
Successful execution of a Grignard reaction hinges on rigorous control of the reaction environment. The reagent's high reactivity makes it susceptible to deactivation by common laboratory contaminants.
-
Anhydrous Conditions: The Grignard reagent is an extremely strong base. Any protic solvent, including trace amounts of water, will protonate the carbanion, quenching the reagent and forming an alkane.[8][9] This is the most common cause of reaction failure. Therefore, all glassware must be scrupulously dried (e.g., oven-dried or flame-dried under an inert atmosphere), and anhydrous solvents are mandatory.[9][10][11]
-
Solvent Selection: The reaction must be conducted in an aprotic, ethereal solvent. Diethyl ether and tetrahydrofuran (THF) are standard choices.[3][12] These solvents are crucial not only for their lack of acidic protons but also because their lone pair electrons coordinate with the magnesium atom, stabilizing the Grignard reagent complex.[12] THF is often preferred due to its higher boiling point and flash point, offering a greater margin of safety.[13][14]
-
Magnesium Activation: A passivating layer of magnesium oxide often coats the surface of magnesium turnings, preventing reaction with the alkyl/aryl halide.[15] This layer must be disrupted to initiate the reaction. Common activation methods include adding a small crystal of iodine (which reacts with the magnesium surface), a few drops of 1,2-dibromoethane, or mechanically crushing the turnings with a glass rod.[11][16][17]
-
Reaction Control: The formation of the Grignard reagent is highly exothermic.[10][13] The addition of the halide must be controlled (i.e., dropwise) to maintain a steady reflux and prevent a runaway reaction.[11][14] An ice bath should always be on hand to cool the reaction if it becomes too vigorous.[14]
Environmental Health & Safety (EHS) Mandates
The Grignard reaction presents significant fire hazards due to the use of highly flammable ether solvents and the exothermic nature of the reaction.[13][14] Adherence to strict safety protocols is non-negotiable.
| Hazard | Risk | Mitigation Strategy |
| Flammable Solvents | Diethyl ether and THF are highly volatile with low flash points. | Conduct the entire procedure within a certified chemical fume hood.[13] Ensure no open flames or spark sources are present in the laboratory.[10] Use a heating mantle with care, or preferably a water bath for heating.[14] |
| Exothermic Reaction | Rapid addition of reagents can cause a runaway reaction.[14] | Add reagents slowly and monitor the reaction temperature. Keep an ice-water bath readily available to control the exotherm.[13][14] Use a reaction flask that is no more than 50% full.[14] |
| Reagent Reactivity | Grignard reagents are water-reactive and can be pyrophoric. | Handle under an inert atmosphere (e.g., nitrogen or argon). Never work alone when performing a Grignard reaction for the first time or at a large scale.[13][14] |
| Personal Exposure | Chemical splashes and fire. | Required PPE: Flame-resistant lab coat, chemical splash goggles and a face shield, and appropriate gloves (Nomex gloves are recommended for handling pyrophoric compounds).[13][14] |
Experimental Protocols
This section details the synthesis of (4-bromophenyl)diphenylmethanol by reacting Phenylmagnesium Bromide with this compound.
Protocol 1: Preparation of Phenylmagnesium Bromide
This protocol outlines the formation of the Grignard reagent from bromobenzene and magnesium turnings.
Reagent Table:
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Magnesium | 24.31 | 1.34 | 55 | 1.1 |
| Bromobenzene | 157.01 | 7.85 | 50 | 1.0 |
| Anhydrous THF | - | 50 mL | - | - |
| Iodine | 253.81 | 1 crystal | - | catalyst |
Step-by-Step Procedure:
-
Glassware Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet adapter. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.[8][16] Attach a drying tube filled with calcium chloride to the top of the condenser.[18]
-
Reagent Loading: Place the magnesium turnings (1.34 g) and a single crystal of iodine into the reaction flask.
-
Initiation: Add approximately 10 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of bromobenzene (7.85 g) in 40 mL of anhydrous THF.
-
Reaction Start: Add ~5 mL of the bromobenzene solution from the dropping funnel to the magnesium turnings. The brown color of the iodine should fade, and the solution may become cloudy with gentle bubbling, indicating the reaction has started.[16][17] If the reaction does not start, gently warm the flask with a heat gun or crush the magnesium with a dry stirring rod.[11]
-
Controlled Addition: Once the reaction is initiated and self-sustaining (gentle reflux), add the remaining bromobenzene solution dropwise at a rate that maintains a steady, controllable reflux.[11] Use an ice bath to moderate the reaction if necessary.
-
Completion: After the addition is complete, the mixture should appear as a cloudy, grayish-brown solution.[19] Gently reflux the mixture for an additional 30 minutes to ensure all the magnesium has reacted. Cool the flask to room temperature. The Grignard reagent is now ready for use.
Protocol 2: Reaction with this compound
Reagent Table:
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Phenylmagnesium Bromide | ~181.31 | ~50 mmol | 50 | 2.2 |
| This compound | 229.07 | 5.15 | 22.5 | 1.0 |
| Anhydrous THF | - | 25 mL | - | - |
Step-by-Step Procedure:
-
Substrate Preparation: In a separate dry flask, dissolve this compound (5.15 g) in 25 mL of anhydrous THF.
-
Cooling: Cool the flask containing the freshly prepared Phenylmagnesium Bromide solution to 0 °C using an ice-water bath.[19]
-
Slow Addition: Transfer the this compound solution to the dropping funnel and add it dropwise to the stirred Grignard reagent over 30 minutes.[19] Maintaining a low temperature is critical to control the exotherm and minimize side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1 hour to ensure completion. A gelatinous precipitate may form.
Caption: Experimental workflow for the synthesis of a tertiary alcohol.
Reaction Work-up and Product Purification
-
Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or 1 M HCl.[4][19] This step protonates the alkoxide product and dissolves the magnesium salts. This process is exothermic and may cause bubbling.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x 50 mL).[19][20]
-
Washing: Combine the organic extracts and wash them sequentially with water and then with a saturated sodium chloride solution (brine) to remove residual water and inorganic salts.[11][20]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The primary side product is often biphenyl, formed from the coupling of the Grignard reagent with unreacted bromobenzene.[11] The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) or by flash column chromatography on silica gel.
Product Characterization
The identity and purity of the final product, (4-bromophenyl)diphenylmethanol, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product. The disappearance of the ester's ethyl group signals and the appearance of a hydroxyl (-OH) proton signal are key indicators.
-
Infrared (IR) Spectroscopy: The disappearance of the strong ester carbonyl (C=O) stretch (typically ~1720 cm⁻¹) and the appearance of a broad O-H stretch (typically ~3200-3600 cm⁻¹) confirm the conversion.
-
Melting Point: A sharp melting point close to the literature value indicates high purity of the crystalline product.
Troubleshooting Guide
| Problem | Probable Cause | Suggested Solution |
| Reaction Fails to Initiate | Wet glassware/solvents; inactive magnesium surface. | Ensure all equipment and reagents are scrupulously dry.[9][10] Add an iodine crystal, a few drops of 1,2-dibromoethane, or gently crush the Mg turnings to activate the surface.[11][16] |
| Low Yield of Product | Incomplete Grignard formation; Grignard reagent quenched by moisture/air. | Maintain a positive pressure of inert gas (N₂ or Ar) throughout. Ensure dropwise addition is slow enough to prevent side reactions. Check the quality of the starting halide. |
| Formation of Biphenyl | High concentration of bromobenzene or elevated reaction temperature. | Ensure slow, controlled addition of bromobenzene during Grignard formation to keep its instantaneous concentration low.[11] Avoid unnecessarily high reaction temperatures. |
| Oily Product / Fails to Crystallize | Presence of impurities (e.g., biphenyl, unreacted starting material). | Purify via flash column chromatography. Attempt trituration with a non-polar solvent like petroleum ether to remove non-polar impurities like biphenyl.[11] |
References
- 1. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. leah4sci.com [leah4sci.com]
- 13. dchas.org [dchas.org]
- 14. acs.org [acs.org]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. prepchem.com [prepchem.com]
- 17. d.web.umkc.edu [d.web.umkc.edu]
- 18. youtube.com [youtube.com]
- 19. www1.udel.edu [www1.udel.edu]
- 20. m.youtube.com [m.youtube.com]
Application Note & Protocol: A Guide to the Reduction of Ethyl 4-bromobenzoate to 4-bromobenzyl alcohol
This document provides a detailed guide for the chemical reduction of ethyl 4-bromobenzoate to 4-bromobenzyl alcohol, a critical transformation in synthetic organic chemistry. 4-Bromobenzyl alcohol serves as a valuable building block in the synthesis of pharmaceuticals and other fine chemicals due to the versatile reactivity of its hydroxyl and bromo functional groups.[1][2][3] This guide will delve into the selection of appropriate reducing agents, the underlying reaction mechanisms, and provide a comprehensive, field-proven protocol with an emphasis on safety and reproducibility.
Strategic Selection of the Reducing Agent
The conversion of an ester to a primary alcohol is a fundamental transformation that can be achieved using several hydride-based reducing agents. The choice of reagent is paramount and depends on factors such as reactivity, selectivity, cost, and safety.
| Reducing Agent | Reactivity with Esters | Selectivity | Typical Conditions | Key Safety Considerations |
| Lithium Aluminum Hydride (LiAlH₄) | High | Low (Reduces many functional groups)[4][5] | Anhydrous Ether or THF, 0 °C to RT | Pyrophoric; reacts violently with water and protic solvents.[6][7][8] Requires inert atmosphere. |
| Sodium Borohydride (NaBH₄) | Very Low/Inert | High (Reduces aldehydes/ketones)[9][10] | Protic solvents (MeOH, EtOH). Reduction of esters requires harsh conditions (e.g., refluxing THF/MeOH).[11] | Flammable solid but significantly safer and easier to handle than LiAlH₄. |
| Diisobutylaluminum Hydride (DIBAL-H) | Moderate (Controlled) | High | Anhydrous non-protic solvents (Toluene, THF), -78 °C to stop at the aldehyde.[12][13][14] | Flammable and water-reactive, but generally less hazardous than LiAlH₄. Requires low temperatures for selectivity. |
For the complete reduction of this compound to 4-bromobenzyl alcohol, Lithium Aluminum Hydride (LiAlH₄) is the most effective and commonly employed reagent.[4] Its high reactivity ensures a swift and high-yielding conversion. While NaBH₄ is generally unreactive towards esters under standard conditions, DIBAL-H is primarily used when the desired product is the aldehyde, and over-reduction to the alcohol is a risk if conditions are not strictly controlled.[13][15]
The Mechanism of Ester Reduction with LiAlH₄
The reduction of an ester with LiAlH₄ is a two-stage process involving nucleophilic acyl substitution followed by a nucleophilic addition. The aldehyde formed as an intermediate is more reactive than the starting ester, ensuring it is immediately consumed to yield the final alcohol product.[4][16]
Step 1: First Hydride Addition (Nucleophilic Acyl Substitution) The reaction commences with the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This addition breaks the C=O π-bond, forming a tetrahedral intermediate.[16]
Step 2: Elimination of the Alkoxide The unstable tetrahedral intermediate collapses, reforming the carbonyl π-bond and expelling the ethoxide (⁻OEt) as a leaving group. This step yields an aldehyde intermediate.[16]
Step 3: Second Hydride Addition (Nucleophilic Addition) The aldehyde intermediate, being more electrophilic than the starting ester, is rapidly attacked by a second hydride ion from another LiAlH₄ molecule.[16][17] This forms a new tetrahedral intermediate, which is an aluminum alkoxide salt.
Step 4: Aqueous Workup A careful aqueous workup is performed to protonate the resulting alkoxide, yielding the final product, 4-bromobenzyl alcohol, and ethanol from the ethoxide leaving group.[16]
References
- 1. Page loading... [guidechem.com]
- 2. 4-溴苄醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Bromobenzyl alcohol Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 12. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 13. orgosolver.com [orgosolver.com]
- 14. benchchem.com [benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. orgosolver.com [orgosolver.com]
- 17. youtube.com [youtube.com]
Application Note: A Detailed Protocol for the Saponification of Ethyl 4-bromobenzoate
Introduction
The hydrolysis of esters is a fundamental transformation in organic chemistry, pivotal for the synthesis of carboxylic acids and alcohols from their corresponding ester precursors. This application note provides a comprehensive guide to the base-catalyzed hydrolysis (saponification) of ethyl 4-bromobenzoate to produce 4-bromobenzoic acid. 4-Bromobenzoic acid is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials like liquid crystals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a field-proven experimental protocol, and robust analytical methods for product validation.
Chemical Principles & Reaction Mechanism
The conversion of an ester to a carboxylic acid and an alcohol in the presence of an aqueous base is known as saponification.[3] The reaction proceeds via a nucleophilic acyl substitution mechanism.[4] For preparative synthesis, base-catalyzed hydrolysis is generally preferred over acid-catalyzed hydrolysis because it is an irreversible process, typically leading to higher yields.[4][5]
The mechanism involves the following key steps[5][6]:
-
Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate.
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the ethoxide ion (⁻OEt), which is a moderately good leaving group.
-
Irreversible Acid-Base Reaction: The expelled ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and forms a stable carboxylate salt (sodium 4-bromobenzoate) and ethanol. This final step is essentially irreversible and drives the reaction to completion.[5]
The final product, 4-bromobenzoic acid, is obtained by a subsequent acidification step during the workup, which protonates the carboxylate salt.
References
- 1. 4-Bromobenzoic acid, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Ester hydrolysis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Derivatization of Ethyl 4-bromobenzoate: A Gateway to Pharmaceutical Intermediates
Introduction: The Strategic Importance of Ethyl 4-bromobenzoate
In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. This compound has emerged as a cornerstone building block, a versatile and economically viable starting material for the synthesis of a multitude of pharmaceutical intermediates. Its strategic value lies in the presence of two key functional handles: an ethyl ester, which can be readily hydrolyzed or transformed, and an aryl bromide, which serves as a prime substrate for a host of powerful cross-coupling reactions. This unique combination allows for the sequential or orthogonal introduction of molecular complexity, paving the way for the synthesis of high-value active pharmaceutical ingredients (APIs).
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the key derivatization strategies for this compound. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of each transformation, offering field-proven insights into experimental design, optimization, and troubleshooting. Each protocol is presented as a self-validating system, grounded in authoritative scientific literature to ensure reliability and reproducibility.
Core Derivatization Strategies: A Comparative Overview
The true power of this compound is realized through the diverse array of chemical transformations it can undergo. The selection of a particular reaction is dictated by the desired final structure of the pharmaceutical intermediate. Here, we will explore the most impactful of these reactions, providing detailed protocols and a comparative analysis to guide your synthetic strategy.
| Reaction Type | Bond Formed | Key Reagents | Typical Catalyst | Key Advantages |
| Suzuki-Miyaura Coupling | C-C (Aryl-Aryl) | Boronic acids/esters, Base | Palladium(0) complexes | High functional group tolerance, mild conditions, commercially available reagents. |
| Buchwald-Hartwig Amination | C-N (Aryl-Amine) | Primary/secondary amines, Base | Palladium(0) complexes | Broad amine scope, excellent for synthesizing anilines and their derivatives.[1][2] |
| Sonogashira Coupling | C-C (Aryl-Alkyne) | Terminal alkynes, Base | Palladium(0) complex, Copper(I) co-catalyst | Direct and efficient route to aryl alkynes, a key motif in many bioactive molecules.[3][4] |
| Heck Reaction | C-C (Aryl-Vinyl) | Alkenes, Base | Palladium(0) complexes | Forms substituted alkenes with high stereoselectivity. |
| Ullmann Condensation | C-O (Aryl-Ether) | Alcohols/Phenols, Base | Copper catalysts | A classic method for diaryl ether synthesis, often requiring higher temperatures.[5] |
| Nucleophilic Aromatic Substitution (SNAr) | C-Nu (e.g., C-O, C-N) | Strong nucleophiles | None (requires activating groups) | Can be effective with electron-deficient rings, though less common for this substrate.[6] |
Experimental Protocols and Mechanistic Insights
The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling reaction in pharmaceutical synthesis for the formation of C-C bonds.[7][8][9] Its power lies in its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters. For this compound, this reaction provides a direct route to biphenyl derivatives, which are core structures in numerous drugs, including the antihypertensive agents Valsartan and Telmisartan.[10][11][12]
Causality in Experimental Design: The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The reactivity of aryl bromides is lower than that of aryl iodides, necessitating more sophisticated, electron-rich phosphine ligands to facilitate the rate-determining oxidative addition step.[1] The base is crucial for the transmetalation step, and the solvent system must solubilize both the organic and inorganic components.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 equiv)
-
Toluene (5 mL per mmol of this compound)
-
Water (0.5 mL per mmol of this compound)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
In a Schlenk tube equipped with a magnetic stir bar, combine this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water to the tube via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield ethyl 4-phenylbenzoate.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. Efficient and improved synthesis of Telmisartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Efficient and improved synthesis of Telmisartan [beilstein-journals.org]
- 9. rjpbcs.com [rjpbcs.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling of Ethyl 4-bromobenzoate
Abstract: This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction using ethyl 4-bromobenzoate as the aryl halide substrate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the mechanistic underpinnings of the reaction, offers a detailed, field-proven experimental protocol, and discusses the critical parameters that influence reaction outcomes.
Introduction: The Significance of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds with high efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this reaction has become indispensable for the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and advanced materials.[3] The reaction typically involves the coupling of an organoboron species (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[2][4]
The widespread adoption of the Suzuki-Miyaura coupling can be attributed to several key advantages:
-
Mild Reaction Conditions: The reaction often proceeds under relatively gentle conditions, preserving sensitive functional groups within the reacting molecules.[2]
-
Commercial Availability of Reagents: A vast library of boronic acids and their derivatives are commercially available, facilitating rapid access to diverse chemical structures.[2]
-
Low Toxicity of Boron Byproducts: The boron-containing byproducts are generally considered to have low toxicity and are easily removed during the workup, contributing to the reaction's "green" credentials.[2][5]
This application note will focus on the use of this compound, a common and moderately reactive aryl bromide, as a coupling partner. While aryl iodides are generally more reactive, aryl bromides like this compound offer a good balance of reactivity, stability, and cost-effectiveness.[6]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[7] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][4]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This step, often the rate-determining one, involves the insertion of the palladium atom into the carbon-bromine bond, forming a palladium(II) species.[2][4][8] The reactivity order for aryl halides in this step is generally I > Br > Cl.[9]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., phenylboronic acid) is transferred to the palladium(II) complex.[2] The presence of a base is crucial for this step. The base activates the organoboron compound, making it more nucleophilic and facilitating the transfer of the organic moiety to the palladium center.[10][11]
-
Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium complex, forming the new C-C bond in the desired product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a detailed procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. It is a representative procedure and may require optimization for different substrates or scales.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 229.07 | 1.0 | 1.0 |
| Phenylboronic acid | 121.93 | 1.2 | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| SPhos (Ligand) | 410.47 | 0.04 | 0.04 |
| Potassium phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 |
| Toluene | - | 5 mL | - |
| Water | - | 0.5 mL | - |
Equipment
-
Schlenk tube or round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Reaction Setup and Procedure
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).[6]
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed toluene (5 mL) and water (0.5 mL) to the reaction mixture via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6] The reaction is typically complete within 12-24 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).[6]
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[4]
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6][12]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to afford the pure ethyl 4-phenylbenzoate.[4][12]
Key Parameters and Optimization
The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on several key parameters:
-
Catalyst and Ligand: The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ is a classic catalyst, modern catalyst systems often employ a palladium(II) precursor like Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[13][14] These advanced ligands can facilitate the coupling of less reactive aryl chlorides and bromides and often allow for lower catalyst loadings and milder reaction conditions.[13][14]
-
Base: The base plays a crucial role in the transmetalation step.[10][11] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[4][15] The choice of base can significantly impact the reaction rate and yield, and it should be selected based on the specific substrates and their functional group tolerance. For substrates with base-sensitive groups like esters, milder bases such as potassium fluoride (KF) can be employed.
-
Solvent: A variety of solvents can be used for Suzuki couplings, often in a biphasic mixture with water.[16] Common organic solvents include toluene, 1,4-dioxane, and tetrahydrofuran (THF).[4] The aqueous phase is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.
-
Temperature: Reaction temperatures can range from room temperature to refluxing conditions, depending on the reactivity of the substrates and the catalyst system used. For less reactive aryl bromides, heating is generally required to achieve a reasonable reaction rate.
Safety Precautions
-
Handling of Reagents: Palladium catalysts, phosphine ligands, and organic solvents should be handled in a well-ventilated fume hood.[17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inert Atmosphere: Phosphine ligands are often air-sensitive and should be handled under an inert atmosphere.[15]
-
Exothermic Reactions: Suzuki-Miyaura couplings can be exothermic, especially on a larger scale.[18][19] It is crucial to monitor the reaction temperature and have adequate cooling available, particularly during scale-up, to prevent thermal runaway.[18][20]
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of biaryl compounds. The protocol outlined in this application note for the coupling of this compound provides a solid foundation for researchers. By understanding the underlying mechanism and the influence of key reaction parameters, scientists can effectively troubleshoot and optimize this important transformation for their specific synthetic needs, paving the way for the efficient discovery and development of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Yoneda Labs [yonedalabs.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. engineering.purdue.edu [engineering.purdue.edu]
Troubleshooting & Optimization
Optimizing catalyst selection for Ethyl 4-bromobenzoate cross-coupling
Answering the call for advanced technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules. Here, we delve into the nuances of optimizing catalyst selection for cross-coupling reactions involving Ethyl 4-bromobenzoate, a common yet challenging substrate. As Senior Application Scientists, our goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and innovate confidently.
Frequently Asked Questions (FAQs) & General Troubleshooting
This section addresses overarching issues commonly encountered during the cross-coupling of this compound, independent of the specific reaction type.
Question 1: My cross-coupling reaction is showing very low or no product yield. What are the first steps I should take?
Answer: A systematic diagnostic approach is critical when a reaction fails. Low yields with an electron-deficient aryl bromide like this compound often trace back to a few key areas.
-
Reagent Integrity: Verify the purity and stability of all components. This compound itself is generally stable, but coupling partners, particularly boronic acids, can degrade via mechanisms like protodeboronation.[1] Ensure solvents are anhydrous and bases are of high purity, as moisture can significantly inhibit the reaction.[2]
-
Catalyst Activity & Activation: Palladium(II) precatalysts, such as Pd(OAc)₂, require in situ reduction to the active Pd(0) species to enter the catalytic cycle.[3] If this reduction is inefficient, the reaction will not initiate. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a modern, well-defined precatalyst (e.g., Buchwald G3 precatalysts) for more reliable results.[2]
-
Exclusion of Oxygen: Palladium-catalyzed reactions are highly sensitive to atmospheric oxygen, which can oxidize and deactivate the active Pd(0) catalyst.[2] Ensure your reaction vessel and solvents have been thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by vigorously sparging the solvent with an inert gas (Argon or Nitrogen) for at least 15-30 minutes.[1][2]
Question 2: My reaction mixture turns black and the reaction stalls. What does this indicate and how can I prevent it?
Answer: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[4] The active, soluble Pd(0) catalyst has aggregated into an inactive, elemental form, effectively halting the catalytic cycle.
Common Causes & Prevention Strategies:
-
Presence of Oxygen: This is the most common cause. Rigorous degassing of reagents and solvents and maintaining a strict inert atmosphere throughout the reaction is the primary preventative measure.[2]
-
High Temperatures: While increased temperature can accelerate reaction rates, excessive heat can also speed up catalyst decomposition.[5] It is crucial to find the optimal temperature that balances reaction rate with catalyst stability.
-
Ligand Dissociation: The phosphine ligand stabilizes the Pd(0) center. If the ligand is not bulky or electron-rich enough, it may dissociate, leaving the palladium center vulnerable to aggregation.[2] Using sterically demanding ligands (e.g., Buchwald's biaryl phosphine ligands) or increasing the ligand-to-palladium ratio can enhance stability.[2][6]
Troubleshooting Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for C-C bond formation. However, the lower reactivity of aryl bromides compared to iodides necessitates careful optimization.[7]
Question 3: I am struggling to achieve high conversion in the Suzuki coupling of this compound. How should I optimize my catalyst system?
Answer: The key to a successful Suzuki coupling with an aryl bromide lies in facilitating the rate-determining oxidative addition step.[7] This requires a highly active catalyst.
-
Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may be insufficient. The use of bulky, electron-rich phosphine ligands is critical. These ligands increase the electron density on the palladium center, which promotes oxidative addition.[6] Excellent choices include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or sterically demanding alkylphosphines.[6][8]
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a cost-effective and common precatalyst. When paired with an appropriate ligand, it is highly effective.[7]
-
Base and Solvent Synergy: The choice of base and solvent is interdependent and crucial for activating the boronic acid for transmetalation.[9][10]
-
Bases: While K₂CO₃ can work, stronger or more soluble bases like K₃PO₄ or Cs₂CO₃ often provide superior results, particularly with challenging substrates.[10]
-
Solvents: Biphasic solvent systems are highly effective as they can dissolve both the organic starting materials and the inorganic base. Common mixtures include 1,4-dioxane/water, toluene/water, or THF/water.[7][9]
-
| Parameter | Recommendation for this compound | Rationale |
| Pd Source | Pd(OAc)₂ or a Buchwald Precatalyst | Cost-effective and highly active when paired with appropriate ligands.[7] |
| Ligand | SPhos, XPhos, or other bulky biaryl phosphines | Electron-rich nature facilitates the oxidative addition of the aryl bromide.[6] |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger bases that effectively promote the transmetalation step.[10] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | Biphasic system ensures solubility of both organic and inorganic reagents.[9] |
| Temperature | 80-110 °C | Higher temperatures are often needed to overcome the activation barrier for aryl bromides.[5] |
Troubleshooting Guide 2: Heck Coupling
The Heck reaction couples the aryl halide with an alkene. The electron-withdrawing nature of the ester group on this compound is generally beneficial for this reaction.[11]
Question 4: My Heck reaction is sluggish and gives significant side products. How can I improve the outcome?
Answer: Sluggishness in Heck reactions often points to issues with catalyst stability or suboptimal conditions.
-
Catalyst System: While some highly reactive aryl iodides can undergo Heck coupling without a supporting ligand ("ligand-free"), this is risky for aryl bromides and can lead to catalyst decomposition.[12] The addition of a stabilizing ligand, such as PPh₃ or a more robust N-heterocyclic carbene (NHC) ligand, is highly recommended.[11][12] Pd(OAc)₂ remains an excellent choice for the precatalyst.[12]
-
Base Selection: An organic base, such as triethylamine (NEt₃), is typically used to neutralize the HBr generated during the catalytic cycle.[13] Ensure the base is pure and dry.
-
Temperature Control: Heck reactions often require elevated temperatures to proceed efficiently.[11] However, if you observe byproduct formation, the temperature may be too high, causing degradation. A systematic temperature screen (e.g., 80 °C, 100 °C, 120 °C) is advisable to find the optimal balance.
Troubleshooting Guide 3: Sonogashira Coupling
This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, typically using a dual palladium and copper catalyst system.[14]
Question 5: My Sonogashira reaction is plagued by the formation of a homocoupled alkyne (Glaser coupling) byproduct. How do I suppress this?
Answer: Alkyne homocoupling is the most common side reaction in Sonogashira couplings and is primarily driven by the copper co-catalyst in the presence of oxygen.[15][16]
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Before adding the catalysts, ensure the reaction mixture and headspace are completely free of oxygen. Thoroughly degassing the solvent is paramount.[15]
-
Consider a Copper-Free Protocol: The most direct way to eliminate copper-catalyzed homocoupling is to remove the copper. Numerous copper-free Sonogashira protocols have been developed. These methods often require more specialized ligands (e.g., bulky, electron-rich phosphines) to facilitate the catalytic cycle but can provide much cleaner reaction profiles.[15]
-
Slow Addition of the Alkyne: If using a copper-catalyzed protocol is necessary, adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.
Caption: Troubleshooting workflow for minimizing alkyne homocoupling.
Troubleshooting Guide 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The success of this reaction is exceptionally dependent on the catalyst system.[17]
Question 6: What is the optimal catalyst, ligand, and base combination for the Buchwald-Hartwig amination of this compound?
Answer: For C-N bond formation with an aryl bromide, a highly active and specialized catalyst system is required to overcome the challenges of both C-Br activation and the subsequent C-N reductive elimination.
-
Ligand is Key: This reaction class has evolved through generations of ligand development. For this compound, modern biaryl monophosphine ligands are the state-of-the-art. Ligands like Xantphos or Buchwald's Josiphos and BrettPhos are designed to promote both the oxidative addition and the challenging reductive elimination step.[18][19]
-
Choice of Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common and highly effective choice.[20] For substrates with base-sensitive functional groups, a milder base like Cs₂CO₃ can be used, though this may require a more active ligand or higher temperatures.[18]
-
Solvent: Anhydrous, aprotic polar solvents are standard. 1,4-Dioxane and Toluene are the most commonly employed solvents for this transformation.[18][21]
Caption: Decision tree for initial catalyst system selection.
Experimental Protocols
Protocol 1: General Procedure for Catalyst System Screening
This protocol enables the rapid and systematic screening of catalysts, ligands, bases, and solvents in parallel to identify optimal reaction conditions.
-
Array Setup: In a glovebox, arrange an array of reaction vials (e.g., in a 96-well plate format or individual vials in a heating block).
-
Stock Solutions: Prepare stock solutions of this compound and the coupling partner in a suitable, degassed solvent (e.g., dioxane).
-
Solid Dispensing: To each vial, add the appropriate solid base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu).
-
Catalyst Addition: Add the palladium source and ligand to each vial. This can be done by dispensing small volumes of dilute stock solutions or by using pre-weighed catalyst/ligand mixtures.
-
Reagent Addition: Add the stock solutions of the starting materials to each vial.
-
Sealing and Reaction: Seal the vials tightly. Remove the array from the glovebox and place it in a pre-heated block. Stir for the desired reaction time (e.g., 12-24 hours).
-
Quenching and Analysis: After cooling, quench the reactions (e.g., with water or a saturated NH₄Cl solution). Dilute with a suitable solvent (e.g., acetonitrile) and analyze the crude reaction mixtures by LC-MS or GC-MS to determine conversion and yield.
Protocol 2: Optimized Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point based on established best practices for this substrate class.[7]
-
Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition (in a glovebox): In a glovebox, add Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%) and SPhos (0.06 mmol, 6 mol%) to the Schlenk tube.
-
Solvent Addition: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line. Under a positive pressure of Argon, add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Degassing: Subject the mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.
-
Reaction: Place the sealed tube in a pre-heated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Purification: Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Best Practices for Suzuki Coupling of Ethyl 4-Bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling reaction of Ethyl 4-bromobenzoate. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you achieve optimal results in your experiments. As your virtual Senior Application Scientist, my goal is to explain the "why" behind each experimental choice, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for Suzuki coupling?
This compound is considered an electron-deficient aryl bromide. The electron-withdrawing nature of the ethyl ester group can make the initial, often rate-limiting, oxidative addition step of the palladium catalyst into the carbon-bromine bond more difficult compared to electron-rich or neutral aryl bromides.[1][2] However, it is a more cost-effective and stable starting material than its iodo-counterpart, making it a common choice in synthesis.[1]
Q2: What is the best palladium catalyst system for this reaction?
There is no single "best" catalyst, as the optimal choice depends on the specific coupling partner and desired reaction conditions. However, for an electron-deficient substrate like this compound, catalyst systems with bulky, electron-rich phosphine ligands are generally preferred.[3][4] These ligands accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[3]
-
For general applications: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos or XPhos is a robust starting point.[1][5]
-
Pre-catalysts: Using a pre-formed catalyst like XPhos Pd G2 can offer convenience and improved stability.[3]
-
Classical Catalyst: While still used, Pd(PPh₃)₄ may require more forcing conditions (higher temperatures, longer reaction times) for this substrate.[6]
Q3: Which base should I choose for the reaction?
The base plays a crucial role in the transmetalation step, activating the boronic acid.[7] A common issue with electron-deficient boronic acids is protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[8] The choice of base can significantly impact this side reaction.
-
Mild Bases: For sensitive substrates, milder bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often effective.[6][9]
-
Stronger Bases: For more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can improve yields.[1][8] These are often used in biphasic solvent systems to ensure solubility.[10]
-
Organic Bases: In some cases, an organic base like triethylamine (TEA) can be used, especially when non-aqueous conditions are desired.[11]
Q4: What is the ideal solvent system?
A biphasic solvent system is often employed for Suzuki reactions to dissolve both the organic substrates and the inorganic base.[10]
-
Common Choices: A mixture of an organic solvent like 1,4-dioxane, toluene, or tetrahydrofuran (THF) with water is a standard choice.[1][12]
-
Green Solvents: For more environmentally friendly options, solvents like ethanol/water or propylene carbonate have been successfully used.[13][14]
Q5: How do I monitor the progress of the reaction?
Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction's progress.[1][8] This allows you to determine when the starting material has been consumed and to identify the formation of the desired product and any major side products.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on mechanistic principles.
Problem 1: Low or No Product Yield
A low yield is a common frustration in Suzuki couplings. A systematic approach to troubleshooting is key.[8]
| Potential Cause | Scientific Rationale & Solution |
| Catalyst Deactivation | The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen.[8] Solution: Ensure your reaction is performed under an inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents before use by bubbling with an inert gas or using freeze-pump-thaw cycles.[8][15] |
| Inefficient Transmetalation | The transfer of the aryl group from the boronic acid to the palladium center is base-mediated. If the base is too weak or poorly soluble, this step will be slow.[10] Solution: Switch to a stronger or more soluble base. For example, if K₂CO₃ in dioxane is giving low yields, try K₃PO₄ in a dioxane/water mixture.[1][8] |
| Poor Reagent Quality | Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.[8] The palladium catalyst and phosphine ligands can also degrade or oxidize.[8] Solution: Use fresh, high-purity reagents. Store phosphine ligands and palladium catalysts under an inert atmosphere. If protodeboronation is suspected, consider using a more stable boronic ester, such as a pinacol or MIDA ester.[7][12] |
| Suboptimal Temperature | The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.[10] Solution: Gradually increase the reaction temperature, for instance, from 80 °C to 100 °C, while monitoring the reaction progress.[1] Be aware that excessively high temperatures can lead to catalyst decomposition.[10] |
Problem 2: Presence of Significant Side Products
The appearance of unexpected spots on your TLC plate or peaks in your LC-MS indicates the formation of side products.
| Side Product | Identification & Mitigation Strategy |
| Homocoupling of Boronic Acid | This side reaction forms a biaryl product from the boronic acid coupling with itself. It is often promoted by the presence of oxygen.[10][12] Solution: Rigorous degassing of all solvents and the reaction mixture is critical. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in-situ reduction of a Pd(II) source.[12] |
| Dehalogenation | The bromine on this compound is replaced by a hydrogen atom. This can occur if a hydride source is present in the reaction.[11][12] Solution: Using a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can sometimes minimize dehalogenation.[11][15] Ensure your solvent is not a source of hydrides. |
| Protodeboronation | The boronic acid group is replaced by a hydrogen atom. This is a common issue with electron-deficient boronic acids.[8] Solution: Use a milder base and anhydrous conditions where possible.[8] Alternatively, convert the boronic acid to a more stable boronic ester (e.g., pinacol ester).[12] |
Problem 3: Difficulty in Product Purification
Sometimes the desired product is difficult to separate from starting materials or byproducts.
| Purification Challenge | Recommended Approach |
| Co-elution with Starting Material | The polarity of the product may be very similar to one of the starting materials. Solution: Adjust the solvent system for your column chromatography. A shallower gradient of the more polar solvent can improve separation. If the product or starting material has an acidic or basic handle, an acid/base wash during the workup can help remove it.[16] |
| Removal of Palladium Residues | Residual palladium can contaminate the final product. Solution: After the reaction, filter the mixture through a pad of Celite® to remove precipitated palladium black.[16] Specialized scavengers can also be used to remove soluble palladium species. |
| Boronic Acid Impurities | Unreacted boronic acid and its byproducts can be tricky to remove. Solution: A common workup procedure involves washing the organic layer with an aqueous base (like NaOH) to extract the acidic boronic acid species. |
Experimental Protocols
Standard Protocol for Suzuki Coupling of this compound
This protocol provides a reliable starting point for the reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (5 mL / 1 mmol of aryl bromide)
-
Water (0.5 mL / 1 mmol of aryl bromide)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add Pd(OAc)₂ and SPhos.
-
Add the degassed toluene and water.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Optimized Protocol for Challenging Couplings
This protocol uses a more active pre-catalyst and may be suitable for less reactive boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G2 (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
Procedure:
-
In a glovebox or under a stream of inert gas, combine this compound, the arylboronic acid, Cs₂CO₃, and the XPhos Pd G2 pre-catalyst in a reaction vial.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial and heat the reaction to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification steps outlined in the standard protocol.[3][17]
Visualizing the Process
To better understand the key relationships and workflows, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. jeolusa.com [jeolusa.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Ethyl 4-bromobenzoate Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues leading to low conversion rates in reactions involving Ethyl 4-bromobenzoate. As an experienced application scientist, this resource synthesizes technical accuracy with field-proven insights to help you navigate the complexities of your chemical transformations.
Introduction
This compound is a versatile building block in organic synthesis, frequently employed in a variety of cross-coupling and Grignard reactions. However, its reactivity can be influenced by a multitude of factors, often leading to frustratingly low yields. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter. We will delve into the causality behind experimental choices, providing you with the rationale to not only solve your immediate problem but also to design more robust reaction protocols in the future.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a common aryl bromide substrate in these reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl compounds.[1]
Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving a low yield. What are the most common initial checks I should perform?
Answer:
Low yields in Suzuki couplings can often be traced back to a few key areas. A systematic check of your reagents and reaction setup is the first step.[2][3]
-
Reagent Quality:
-
Arylboronic Acid Stability: Boronic acids, especially electron-deficient ones, are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[2] It is advisable to use fresh, high-purity boronic acid or consider converting it to a more stable form like a pinacol ester.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[2] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere. The choice of ligand is also critical; bulky, electron-rich phosphine ligands are generally effective for aryl bromides.[4]
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands.[2][5] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[2] The choice and purity of the base are also crucial for activating the boronic acid and facilitating the transmetalation step.[5]
-
Question: I suspect protodeboronation of my boronic acid is the main issue. How can I minimize this side reaction?
Answer:
Protodeboronation is a common culprit for low yields. Here are some strategies to mitigate it:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation. Using milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[2][5]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[2] Ensuring anhydrous conditions can help minimize this side reaction.
-
Use of Boronic Esters: As mentioned, converting the boronic acid to a more stable ester derivative, such as a pinacol or MIDA ester, can significantly reduce the rate of protodeboronation.[2]
| Parameter | Recommendation for Minimizing Protodeboronation | Rationale |
| Base | K₃PO₄, KF, Cs₂CO₃ | Milder bases are less likely to promote the cleavage of the C-B bond.[2][5] |
| Solvent | Anhydrous Toluene, Dioxane, or THF | Minimizes the presence of a proton source.[2] |
| Boron Source | Pinacol or MIDA boronic esters | These esters are more stable towards hydrolysis and protodeboronation.[2] |
Sonogashira Coupling
The Sonogashira coupling is a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6]
Question: My Sonogashira reaction between this compound and a terminal alkyne is plagued by the formation of a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I suppress this?
Answer:
Alkyne homocoupling is a common side reaction in Sonogashira couplings, primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[7]
-
Implement Copper-Free Conditions: The most direct method to prevent copper-mediated homo-coupling is to run the reaction without a copper co-catalyst.[7] While this may require a higher reaction temperature or a more active palladium catalyst, it completely removes the primary pathway for this side reaction.[6][7]
-
Rigorous Exclusion of Oxygen: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.[7] Thoroughly degassing your solvents and maintaining a strict inert atmosphere is crucial.
-
Optimize Reaction Parameters:
-
Base and Solvent: The choice of an amine base and solvent can significantly impact the reaction outcome. Screening different combinations, such as triethylamine versus diisopropylamine and THF versus toluene, can lead to improved results.[8][9][10][11]
-
Temperature: Elevated temperatures can sometimes favor the homo-coupling pathway.[7] Running the reaction at the lowest effective temperature can help minimize this side reaction.
-
Troubleshooting Workflow for Sonogashira Coupling
Caption: A logical workflow for troubleshooting low yields in Sonogashira coupling reactions.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[12]
Question: My Heck reaction of this compound is not proceeding to completion. What factors should I investigate?
Answer:
Incomplete conversion in a Heck reaction can be due to several factors related to the catalyst, base, and reaction conditions.
-
Catalyst Activity: The palladium catalyst must be in the active Pd(0) state. If you are using a Pd(II) precursor, ensure your reaction conditions promote its reduction. The choice of ligand is also critical.
-
Base Selection: The primary role of the base is to neutralize the hydrogen halide generated, regenerating the active Pd(0) catalyst.[13] The strength and solubility of the base are important. Common bases include triethylamine, potassium carbonate, and sodium acetate.[13]
-
Reaction Temperature: Heck reactions often require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish, a moderate increase in temperature may be beneficial.[13] However, excessively high temperatures can lead to catalyst decomposition.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[14][15]
Question: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the conversion is very low. What are the likely causes?
Answer:
Low conversion in Buchwald-Hartwig aminations often points to issues with the catalyst system or reaction conditions.[16]
-
Ligand Choice: The selection of the phosphine ligand is paramount for a successful Buchwald-Hartwig amination.[15] Bulky, electron-rich ligands are generally required to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[4][15] For challenging substrates, specialized ligands may be necessary.[14][17]
-
Base Compatibility: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[4][18] The base must be strong enough to deprotonate the amine but not so reactive that it causes unwanted side reactions with your starting materials.
-
Catalyst Precursor: If you are using a Pd(II) precursor like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient.[4] Consider using a pre-formed Pd(0) source or a precatalyst to ensure the generation of the active catalytic species.[18]
| Parameter | Common Choices for Buchwald-Hartwig Amination | Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts | Pd(II) sources require in-situ reduction.[4][18] Pre-catalysts can offer more reliable results.[18] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | The ligand choice is highly substrate-dependent.[4][14][15] |
| Base | NaOtBu, KOtBu, LHMDS | The base must be strong enough but compatible with functional groups.[4][18] |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and deoxygenated.[4] |
| Temperature | 80-110 °C | Higher temperatures are often required.[4] |
Section 2: Grignard Reactions
The formation of a Grignard reagent from this compound is challenging due to the presence of the ester functionality, which can react with the Grignard reagent itself. A more common approach is to form the Grignard reagent from 4-bromobenzyl bromide and then react it with a suitable electrophile. However, if one were to attempt a reaction involving the Grignard reagent of this compound, low yields would be a significant concern. A more practical scenario involves reacting this compound with a different Grignard reagent.
Question: My reaction of this compound with a Grignard reagent is giving a low yield of the desired tertiary alcohol. What could be the problem?
Answer:
Low yields in the reaction of an ester with a Grignard reagent can stem from several issues, from the quality of the Grignard reagent to the reaction conditions.
-
Grignard Reagent Quality:
-
Incomplete Formation: The Grignard reagent may not have formed completely. This is often due to a passivating layer of magnesium oxide on the magnesium turnings.[19] Activation of the magnesium is crucial.
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture.[19] All glassware must be rigorously dried, and anhydrous solvents must be used.
-
-
Reaction Conditions:
-
Stoichiometry: The reaction of a Grignard reagent with an ester to form a tertiary alcohol requires at least two equivalents of the Grignard reagent.[20] The first equivalent adds to the ester to form a ketone intermediate, which is then attacked by a second equivalent.
-
Temperature Control: The initial addition of the Grignard reagent to the ester is often exothermic.[20] It is important to control the temperature to prevent side reactions.
-
Protocol: Activation of Magnesium for Grignard Reagent Formation
-
Glassware Preparation: Ensure all glassware is flame-dried or oven-dried and assembled while hot under a stream of inert gas (argon or nitrogen).[19]
-
Magnesium and Solvent: Place the magnesium turnings in the reaction flask with a stir bar. Add a small portion of anhydrous ether or THF to cover the magnesium.[19]
-
Chemical Activation: Add a small crystal of iodine.[19] The disappearance of the brown color of the iodine is an indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be added; the observation of bubbling (ethylene gas) indicates activation.[19]
-
Initiation: Add a small amount of the organic halide to the activated magnesium. A gentle warming may be necessary to initiate the reaction. A successful initiation is often indicated by the spontaneous boiling of the solvent and the appearance of a cloudy, grayish color.[19]
-
Addition of Organic Halide: Once the reaction has initiated, the remaining organic halide, dissolved in the anhydrous solvent, is added dropwise at a rate that maintains a gentle reflux.
Troubleshooting Grignard Reaction Initiation
Caption: A step-by-step guide to troubleshoot the initiation of a Grignard reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. benchchem.com [benchchem.com]
- 20. www1.udel.edu [www1.udel.edu]
Technical Support Center: Purification of Ethyl 4-bromobenzoate Reaction Products
Welcome to the Technical Support Center for the purification of Ethyl 4-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important chemical intermediate. Our focus is on providing practical, field-tested insights grounded in scientific principles to ensure the integrity and success of your experimental outcomes.
Overview of this compound Purification
This compound is commonly synthesized via the Fischer esterification of 4-bromobenzoic acid and ethanol, catalyzed by a strong acid such as sulfuric acid. While the reaction itself is straightforward, the purification of the crude product is critical to remove unreacted starting materials, the acid catalyst, and any potential side products. The primary impurities to consider are:
-
Unreacted 4-bromobenzoic acid: A solid with significantly higher polarity than the ester product.
-
Excess ethanol: A volatile and water-soluble alcohol.
-
Residual acid catalyst (e.g., H₂SO₄): A strong acid that must be neutralized.
The purification strategy typically involves a series of steps designed to systematically remove these impurities, leveraging differences in their chemical and physical properties.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of this compound, providing a logical approach to problem-solving.
Issue 1: Low Purity After Aqueous Work-up
Question: I've performed the aqueous work-up, including a sodium bicarbonate wash, but my crude product still shows significant impurities by TLC and NMR. What could be the issue?
Answer:
This is a common scenario that can arise from several factors related to the work-up procedure.
Potential Causes & Solutions:
-
Incomplete Neutralization: The amount of sodium bicarbonate used may have been insufficient to neutralize all the unreacted 4-bromobenzoic acid and the acid catalyst. This is especially true if a significant amount of starting material remains.
-
Solution: Monitor the pH of the aqueous layer during the wash. Continue adding saturated sodium bicarbonate solution until the effervescence ceases and the aqueous layer is basic (pH > 8).
-
-
Emulsion Formation: Vigorous shaking during the extraction can lead to the formation of a stable emulsion, trapping impurities in the organic layer.
-
Solution: Gently invert the separatory funnel rather than shaking it vigorously. If an emulsion forms, it can often be broken by adding brine (saturated NaCl solution) or by allowing the funnel to stand for an extended period.
-
-
Hydrolysis of the Ester: Prolonged exposure to acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of this compound back to 4-bromobenzoic acid and ethanol.[3]
-
Solution: Perform the aqueous work-up promptly and at room temperature. Do not let the reaction mixture sit in the acidic or basic wash solutions for an extended time.
-
Issue 2: Oily Product Instead of a Clear Liquid
Question: After removing the solvent, my this compound is an oil, but the literature describes it as a clear liquid. Why is this happening?
Answer:
While pure this compound is a liquid at room temperature, an oily or cloudy appearance often indicates the presence of impurities.[4]
Potential Causes & Solutions:
-
Residual Solvent: Incomplete removal of the extraction solvent (e.g., ethyl acetate, diethyl ether) is a common cause.
-
Solution: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 30-40 °C) on a rotary evaporator.
-
-
Presence of Water: Water from the aqueous work-up may still be present.
-
Solution: Ensure the organic layer is adequately dried with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent removal.
-
-
High Concentration of Impurities: Unreacted starting materials or byproducts can depress the freezing point and alter the physical appearance of the product.
-
Solution: Proceed with further purification steps, such as column chromatography, to remove these impurities.
-
Issue 3: Poor Separation in Column Chromatography
Question: I'm trying to purify my product using column chromatography, but I'm not getting good separation between my product and an impurity. What can I do to improve this?
Answer:
Optimizing column chromatography is key to achieving high purity. Poor separation is typically due to issues with the mobile phase, column packing, or sample loading.
Potential Causes & Solutions:
-
Inappropriate Mobile Phase: The polarity of the eluent may not be optimal for separating the components.
-
Solution: Use Thin Layer Chromatography (TLC) to determine the best mobile phase. A good starting point for this compound is a mixture of hexane and ethyl acetate.[5][6] The ideal solvent system should give the product an Rf value of approximately 0.2-0.4, with clear separation from other spots.[6]
-
If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (i.e., decrease the amount of ethyl acetate).
-
If the spots are too low on the TLC plate (low Rf), increase the polarity of the mobile phase (i.e., increase the amount of ethyl acetate).
-
-
-
Column Overloading: Applying too much crude product to the column will result in broad, overlapping bands.
-
Solution: As a general rule, the amount of silica gel should be at least 30-50 times the weight of the crude product.
-
-
Improperly Packed Column: Channels or cracks in the silica gel will lead to poor separation.
-
Solution: Pack the column carefully using a slurry method to ensure a uniform and compact stationary phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most likely impurities are unreacted 4-bromobenzoic acid and excess ethanol from the Fischer esterification reaction. Residual acid catalyst (e.g., sulfuric acid) will also be present before the work-up.
Q2: How can I effectively remove the unreacted 4-bromobenzoic acid?
A2: An aqueous work-up with a weak base is the most effective method. Dissolve your crude product in an organic solvent like ethyl acetate and wash it with a saturated solution of sodium bicarbonate (NaHCO₃).[5] The basic solution will deprotonate the carboxylic acid, forming the water-soluble sodium 4-bromobenzoate, which will partition into the aqueous layer.
Q3: What is a suitable solvent system for the recrystallization of this compound?
A3: While this compound is a liquid at room temperature (melting point ~18 °C), recrystallization can sometimes be performed at low temperatures.[7] A mixed solvent system is often effective. A good starting point would be a solvent in which the compound is soluble (e.g., ethanol, ethyl acetate) and a co-solvent in which it is less soluble (e.g., hexane or water). Experiment with small quantities to find the optimal solvent ratio that allows the product to dissolve when warm and crystallize upon cooling.
Q4: What is the recommended mobile phase for column chromatography of this compound?
A4: A common and effective eluent system for the purification of this compound by silica gel column chromatography is a mixture of hexane and ethyl acetate.[5][6] A typical starting ratio is 9:1 or 19:1 (hexane:ethyl acetate). The polarity of the mobile phase can be adjusted based on the separation observed on a TLC plate.
Q5: How can I monitor the purity of my this compound during the purification process?
A5: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of the purification. By spotting the crude mixture and the collected fractions on a TLC plate, you can visualize the separation of the product from impurities. For a final purity assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are recommended.[8][9][10]
Experimental Protocols & Visualizations
Protocol 1: Aqueous Work-up for Crude this compound
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly to control the effervescence from the neutralization of the acid.
-
Gently mix the layers and allow them to separate. Drain the aqueous layer.
-
Repeat the wash with NaHCO₃ solution until no more gas evolution is observed.
-
Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase (eluent) using TLC. A mixture of hexane and ethyl acetate is a good starting point.[5][6]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into a chromatography column. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. You can start with a low polarity eluent (e.g., 98:2 hexane:EtOAc) and gradually increase the polarity (e.g., to 95:5, 90:10 hexane:EtOAc) to elute the product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | Br-C₆H₄-COOCH₂CH₃ | 229.07 | 262-264 | 18 | Soluble in polar organic solvents, slightly soluble in water.[7] |
| 4-bromobenzoic acid | Br-C₆H₄-COOH | 201.02 | 252-254 (decomposes) | 252-254 | Soluble in hot water and polar organic solvents. |
| Ethanol | CH₃CH₂OH | 46.07 | 78.37 | -114.1 | Miscible with water and many organic solvents. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision-making workflow for troubleshooting purification issues.
References
- 1. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound | 5798-75-4 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 99% 10 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. This compound | C9H9BrO2 | CID 22043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Benzoic acid, 4-bromo-, ethyl ester | SIELC Technologies [sielc.com]
Technical Support Center: Removal of Palladium Catalyst from Ethyl 4-Bromobenzoate Reaction Mixtures
Welcome to the Technical Support Center dedicated to addressing the challenges of palladium catalyst removal from reaction mixtures involving Ethyl 4-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful purification of your target compounds.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my reaction mixture containing this compound so critical?
A1: Residual palladium in active pharmaceutical ingredients (APIs) is a significant concern for several reasons. Firstly, regulatory bodies like the International Council for Harmonisation (ICH) impose strict limits on elemental impurities in drug products due to potential toxicity.[1][2][3][4][5] For palladium, an oral permitted daily exposure (PDE) of 100 µ g/day is established, which can translate to a concentration limit as low as 10 ppm for a 10g daily dose of a drug product.[3][6][7] Secondly, residual palladium can sometimes interfere with or catalyze unwanted side reactions in subsequent synthetic steps.[8] Finally, for economic and sustainability reasons, recovering the precious metal catalyst is often desirable, especially in large-scale production.[9][10]
Q2: What are the common forms of residual palladium I might encounter in my this compound reaction mixture?
A2: After a cross-coupling reaction, such as a Suzuki or Heck reaction with this compound, residual palladium can exist in various forms. These include soluble Pd(0) and Pd(II) species, often complexed with ligands (e.g., phosphines) used in the reaction.[11][12] Palladium can also be present as insoluble, heterogeneous particles, sometimes referred to as palladium black, which can form through agglomeration of Pd(0) species.[13] Additionally, colloidal palladium nanoparticles may be present, which can be challenging to remove by simple filtration.[7][14] The specific form of the palladium will influence the most effective removal strategy.[1][12]
Q3: What are the primary methods for removing palladium catalysts?
A3: The most common methods for palladium removal from organic reaction mixtures include:
-
Filtration: Effective for removing heterogeneous or precipitated palladium. Often, a filter aid like Celite® is used to trap fine particles.[14][15][16][17]
-
Adsorption/Scavenging: This involves using materials that bind to palladium, which are then filtered off. Common adsorbents include activated carbon and specialized "scavengers."[3][18][19][20]
-
Chromatography: Techniques like column chromatography can separate the desired product from palladium complexes and other impurities.[14][16][20][21]
-
Extraction: Liquid-liquid extraction can be used to remove certain palladium salts into an aqueous phase.[3][7][14]
-
Crystallization: Purifying the product by crystallization can leave palladium impurities behind in the mother liquor.[3][9][11]
The choice of method depends on factors like the form of the palladium, the properties of your product, the solvent system, and the desired final purity.[1][3]
Q4: What are palladium scavengers and how do they work?
A4: Palladium scavengers are solid-supported reagents, typically based on silica or polymer resins, that are functionalized with ligands having a high affinity for palladium.[1][11][19][22] Common functional groups include thiols, thioureas, amines, and trimercaptotriazine (TMT).[1][3][11][23] When the reaction mixture is stirred with or passed through the scavenger, the palladium species are selectively bound (chelated) to these functional groups. The solid scavenger, now containing the palladium, can then be easily removed by filtration.[20][22]
Q5: Can I use activated carbon for palladium removal? What are the potential downsides?
A5: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium.[3][18][20][24][25] Its high surface area allows it to adsorb various palladium species.[18] However, a significant drawback is the potential for non-specific adsorption of your desired product, which can lead to a reduction in yield.[1][3][7][11] It's important to carefully screen and optimize the amount of activated carbon used to balance palladium removal with product recovery.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of palladium from this compound reaction mixtures.
Issue 1: Simple Filtration is Ineffective
-
Symptom: After filtering the reaction mixture through Celite, you still detect high levels of palladium in your product.
-
Causality: Simple filtration is primarily effective for removing solid, heterogeneous palladium particles.[7][15][26] If the palladium is present as soluble complexes or fine colloidal nanoparticles, it will likely pass through the filter bed.[7][14][15]
-
Troubleshooting Steps:
-
Employ a Scavenger: This is the most common next step. Treat the filtrate with a suitable palladium scavenger to bind the soluble palladium, and then filter again.[15]
-
Consider Activated Carbon: Treat the solution with activated carbon, followed by filtration through a fresh pad of Celite to remove both the carbon and the adsorbed palladium.[15][20]
-
Induce Precipitation: In some cases, adding an anti-solvent or a specific precipitating agent can cause the soluble palladium to crash out of solution, allowing for its removal by filtration.[15]
-
Column Chromatography: If other purification steps are needed, column chromatography can be an effective way to remove soluble palladium species.[14]
-
Issue 2: Low Efficiency of Palladium Scavengers
-
Symptom: Residual palladium levels remain above the acceptable limit even after treatment with a scavenger.
-
Causality: The effectiveness of a scavenger depends on several factors, including the scavenger type, the oxidation state of the palladium, the solvent, temperature, and reaction time.[1]
-
Troubleshooting Steps:
-
Screen Different Scavengers: The affinity of scavengers for palladium can vary. Thiol-based scavengers are often effective for Pd(II), while other types may be better for Pd(0).[23][27] It is advisable to screen a small panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to identify the most efficient one for your specific system.[7]
-
Optimize Scavenger Loading: Insufficient scavenger will lead to incomplete palladium removal.[7] Increase the equivalents of the scavenger relative to the initial amount of palladium catalyst used. A typical starting point is 5 equivalents.[7][22]
-
Adjust Time and Temperature: While many scavengers work well at room temperature, gentle heating can sometimes improve their performance and kinetics.[7][23] Similarly, increasing the treatment time can allow for more complete binding of the palladium.[22]
-
Ensure Adequate Mixing: Poor mass transfer due to inadequate stirring can prevent the scavenger from efficiently coming into contact with the palladium species in solution. Ensure vigorous stirring during the scavenging step.
-
Issue 3: Significant Product Loss During Purification
-
Symptom: The yield of your purified this compound derivative is lower than expected after palladium removal.
-
Causality: This is a common issue, particularly when using activated carbon, which can non-specifically adsorb the product.[1][3] Some scavenger resins can also exhibit non-specific binding.[3]
-
Troubleshooting Steps:
-
Reduce Adsorbent Amount: Use the minimum effective amount of activated carbon or scavenger to minimize product loss.[3] This may require some optimization experiments.
-
Thoroughly Wash the Solid: After filtering off the adsorbent or scavenger, wash the solid cake with fresh solvent to recover any adsorbed product.[15][20] Combine the washings with the original filtrate.
-
Switch Adsorbent/Scavenger: If product loss remains high, try a different type of scavenger that may have a lower affinity for your product.[15]
-
Change the Solvent: The solvent can influence the degree of non-specific binding. Experimenting with different solvents might reduce product loss.[3]
-
Consider Alternative Methods: If adsorption methods consistently lead to high product loss, explore other purification techniques like crystallization or extraction.[3]
-
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger (e.g., Thiol-Functionalized Silica)
-
Dissolution: After the initial reaction work-up, dissolve the crude product containing this compound derivative in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF).[20]
-
Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. The amount of scavenger will depend on the specific product and the initial palladium loading, but a common starting point is 2-5 equivalents relative to the palladium catalyst.[20]
-
Stirring: Stir the mixture at room temperature. The required time can vary, but a range of 2 to 24 hours is typical.[7] Monitor the palladium concentration in the solution periodically if possible.
-
Filtration: Filter the mixture to remove the solid scavenger. A simple gravity filtration or filtration through a fritted funnel is usually sufficient.[20]
-
Washing: Wash the collected scavenger on the filter with a small amount of fresh solvent to ensure complete recovery of the product.[20]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[20]
-
Analysis: Analyze the final product for residual palladium content using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[20]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon to the solution. A typical loading is 5-10 wt% relative to the crude product.[20]
-
Stirring: Stir the suspension at room temperature for 1-2 hours.[20]
-
Filtration: Prepare a pad of Celite (1-2 cm thick) in a Büchner or sintered glass funnel.[15] Filter the reaction mixture through the Celite pad. The Celite helps to remove the fine carbon particles which can otherwise pass through standard filter paper.[20]
-
Washing: Wash the Celite/carbon filter cake with a generous amount of fresh solvent to recover any adsorbed product.[7][20]
-
Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure.
-
Analysis: Determine the final palladium concentration in the purified product.
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Filtration (Celite) | Variable (effective for heterogeneous Pd)[15] | Simple, fast, inexpensive[14] | Ineffective for soluble or colloidal palladium[14][15] |
| Activated Carbon | Good to excellent[18] | Low cost, widely available[1][3] | Potential for product loss due to non-specific adsorption[1][3][7] |
| Scavengers | Excellent[19] | High selectivity for palladium, high efficiency[19][22] | Higher cost than activated carbon, requires screening for optimal scavenger |
| Chromatography | Excellent[14] | High purity achievable, removes other impurities as well[20] | Can be time-consuming and require large volumes of solvent, not always ideal for large scale[1][20] |
| Crystallization | Variable | Can be highly effective for achieving high purity | Dependent on the crystallization behavior of the product and impurities |
Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, the nature of the palladium catalyst, and the properties of the product.[7]
Visualizations
Decision-Making Workflow for Palladium Removal
Caption: Decision tree for selecting a palladium removal method.
General Workflow for Palladium Removal Using a Solid-Supported Scavenger
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. spinchem.com [spinchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 19. silicycle.com [silicycle.com]
- 20. benchchem.com [benchchem.com]
- 21. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sopachem.com [sopachem.com]
- 23. silicycle.com [silicycle.com]
- 24. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 25. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 26. Which Filtration Products are Used for Catalyst Recovery? [powdersystems.com]
- 27. Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Solvent Choice on Ethyl 4-bromobenzoate Reactivity
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in reactions involving Ethyl 4-bromobenzoate. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental challenges.
Part 1: General Solvent Selection Principles
Before diving into specific reaction types, it's crucial to understand the fundamental properties of solvents and how they influence reactivity. The choice of solvent can dramatically affect reaction rates, yields, and even the product distribution by influencing solubility, catalyst stability, and the energy of transition states.[1][2]
FAQ 1.1: I'm planning a new synthesis with this compound. How do I choose an appropriate starting solvent?
Choosing a solvent requires a multi-faceted analysis of your reaction. A logical workflow can guide your decision.
Answer: Your choice depends primarily on the reaction type. For palladium-catalyzed cross-couplings (like Suzuki, Heck, Sonogashira), a solvent must dissolve the organic substrate, the catalyst, and to some extent, the inorganic base.[1] For nucleophilic aromatic substitution (SNAr), the solvent's ability to stabilize charged intermediates is paramount.
Consider the following workflow:
Caption: Initial solvent selection workflow based on reaction type.
FAQ 1.2: What key solvent properties should I consider, and where can I find this data?
Answer: Several physical properties of a solvent are critical. The most important include:
-
Dielectric Constant (ε): A measure of a solvent's polarity. Highly polar solvents are effective at stabilizing charged intermediates and transition states.[3]
-
Dipole Moment (μ): Indicates the polarity of the solvent molecule itself.
-
Boiling Point (b.p.): Determines the accessible temperature range for your reaction. Higher boiling points can increase reaction rates but may also promote side reactions.
-
Solvent Type: Whether the solvent is protic (contains acidic protons, e.g., alcohols, water) or aprotic (lacks acidic protons, e.g., THF, DMF). This distinction is vital for mechanisms involving charged nucleophiles.
Table 1: Properties of Common Solvents for Reactions with this compound
| Solvent | Abbreviation | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Type |
| Toluene | - | 2.4 | 111 | Nonpolar Aprotic |
| Tetrahydrofuran | THF | 7.6 | 66 | Polar Aprotic |
| 1,4-Dioxane | - | 2.2 | 101 | Nonpolar Aprotic |
| Acetonitrile | MeCN | 37.5 | 82 | Polar Aprotic |
| N,N-Dimethylformamide | DMF | 36.7 | 153 | Polar Aprotic |
| Dimethyl Sulfoxide | DMSO | 46.7 | 189 | Polar Aprotic |
| Methanol | MeOH | 32.7 | 65 | Polar Protic |
| Water | H₂O | 80.1 | 100 | Polar Protic |
| N-Methyl-2-pyrrolidone | NMP | 32.2 | 202 | Polar Aprotic |
Source: Data compiled from publicly available chemical data sources.
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are fundamental for C-C bond formation. Solvent choice is a critical parameter for success.[1]
FAQ 2.1: My Suzuki-Miyaura coupling reaction is sluggish or giving low yields. Could the solvent be the problem?
Answer: Absolutely. The solvent system in a Suzuki coupling is crucial for mediating the interaction between the organic-soluble components (this compound, catalyst) and the often inorganic, aqueous-soluble base (e.g., K₂CO₃, K₃PO₄).
Common Issues & Solutions:
-
Poor Reagent Solubility: If your reactants or base are not dissolving, the reaction phases cannot interact effectively.
-
Troubleshooting: Most Suzuki reactions benefit from a biphasic solvent system, such as Toluene/Water or Dioxane/Water.[2] The water helps dissolve the inorganic base, while the organic solvent dissolves the aryl bromide and boronic acid.[2] Ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[2] If using a single organic solvent like DMF, ensure your base has some solubility.
-
-
Suboptimal Polarity: The polarity of the solvent can influence the rate-determining step. Less polar solvents like toluene or THF are often paired with catalysts like Pd(PPh₃)₄, while more polar solvents may be better for ionic pre-catalysts.[1]
Caption: Interaction of components in a biphasic Suzuki reaction.
FAQ 2.2: I'm observing significant hydrodehalogenation (replacement of -Br with -H) in my cross-coupling reaction. How can solvent choice help?
Answer: Hydrodehalogenation is a common side reaction where the aryl bromide is reduced instead of coupled.[6] The solvent can be a direct or indirect source of the hydride that causes this.
Common Issues & Solutions:
-
Solvent as a Hydride Source: Protic solvents, especially alcohols like methanol or isopropanol, can be oxidized by the palladium complex, generating a palladium-hydride species that leads to dehalogenation.[6][7][8]
-
Troubleshooting: If dehalogenation is a problem, switch from an alcohol-containing solvent system to a purely aprotic one, such as Dioxane/Water, Toluene/Water, or DMF.[6]
-
-
Base-Solvent Interaction: Some bases can react with the solvent to generate hydride sources.
-
Troubleshooting: Carefully consider your base-solvent combination. Using weaker bases might sometimes mitigate the issue.[6]
-
FAQ 2.3: My Heck reaction has a low conversion rate. What solvent should I be using?
Answer: The Heck reaction is typically performed in polar aprotic solvents at high temperatures.[9]
-
Recommended Solvents: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common and effective solvents.[1][10] They are good at dissolving the reactants and stabilizing the cationic palladium intermediates in the catalytic cycle.
-
Troubleshooting: If your conversion is low in a solvent like THF or acetonitrile, switching to DMF or NMP and increasing the temperature (their high boiling points are advantageous here) will likely improve the reaction rate.[10] Some studies have shown that the addition of a small amount of water (e.g., 5%) to DMF can be beneficial, possibly by enhancing the solubility of the inorganic base.[10]
Part 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
This compound is activated towards SNAr due to the electron-withdrawing ester group. The solvent plays a critical role in this reaction, which proceeds via a charged intermediate.[11]
FAQ 3.1: My SNAr reaction with this compound is not proceeding. Why are polar aprotic solvents like DMF or DMSO so important?
Answer: The mechanism of an SNAr reaction involves the attack of a nucleophile on the aromatic ring to form a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex .[12] The stability of this intermediate is the key to the entire reaction.
-
Role of Polar Aprotic Solvents: Solvents like DMSO, DMF, and NMP are ideal for SNAr reactions for two main reasons:[12][13]
-
Stabilization of the Meisenheimer Complex: Their high polarity effectively stabilizes the negative charge of the intermediate, lowering the activation energy of the first, often rate-determining, step.[13][14]
-
Enhanced Nucleophilicity: These solvents are poor at solvating anions (the nucleophile) but are excellent at solvating the corresponding cations (e.g., K⁺, Na⁺).[15] This leaves the nucleophile "naked" and highly reactive, accelerating the initial attack.[13]
-
-
Why Protic Solvents Fail: Protic solvents (like water or alcohols) will form strong hydrogen bonds with the nucleophile, creating a solvent "cage" around it.[13][15] This deactivates the nucleophile and drastically slows down or completely stops the reaction.
Caption: Polar aprotic solvents stabilize the key Meisenheimer intermediate in SNAr.
Part 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization.
-
Reagent Setup: In a reaction vessel (e.g., a Schlenk tube) equipped with a stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the inorganic base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any necessary ligands.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1 v/v or Dioxane/Water 4:1 v/v). The total solvent volume should be sufficient to make a 0.1-0.5 M solution with respect to the limiting reagent.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sulfate (Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.[16]
Protocol 2: General Procedure for SNAr Reaction of this compound
This protocol requires anhydrous conditions for optimal results.
-
Reagent Setup: To a dry, inert-atmosphere reaction vessel with a stir bar, add the nucleophile (e.g., an alcohol or amine, 1.1-1.5 equiv).
-
Solvent and Base: Add anhydrous polar aprotic solvent (e.g., DMF or DMSO). If the nucleophile requires deprotonation, cool the solution (e.g., to 0 °C) and add a strong base (e.g., NaH, 1.1 equiv). Stir until gas evolution ceases.
-
Substrate Addition: Add a solution of this compound (1.0 equiv) in the same anhydrous solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature or heat as necessary (monitor by TLC). SNAr reactions can range from minutes to many hours depending on the nucleophile's reactivity.
-
Workup: Carefully quench the reaction by pouring it into cold water or a saturated NH₄Cl solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers, dry over anhydrous sulfate, filter, and concentrate to obtain the crude product for purification.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. | Semantic Scholar [semanticscholar.org]
- 15. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Base Selection for Suzuki Reactions of Ethyl 4-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Welcome to your specialized resource for navigating the complexities of the Suzuki-Miyaura cross-coupling reaction. This guide, prepared by our senior application scientists, provides in-depth technical support, focusing on the critical role of base selection when working with substrates like Ethyl 4-bromobenzoate. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura reaction?
A1: The base is a crucial component in the Suzuki-Miyaura catalytic cycle, primarily facilitating the transmetalation step.[1][2] Its functions are multifaceted and not entirely understood, but it is generally accepted that the base has three primary roles:
-
Activation of the Organoboron Compound: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex.[2][3][4] This increases the electron density on the organic group, making it more readily transferable to the palladium center.
-
Formation of a Palladium Hydroxide/Alkoxide Complex: The base can react with the palladium(II) halide complex to generate a more reactive palladium(II) hydroxide or alkoxide species.[1][2] This species then undergoes transmetalation with the neutral boronic acid.
-
Acceleration of Reductive Elimination: In some cases, the base has been shown to accelerate the final reductive elimination step, where the coupled product is formed and the Pd(0) catalyst is regenerated.[1]
Q2: What are the common types of bases used for Suzuki reactions with aryl bromides like this compound?
A2: A variety of inorganic and organic bases are employed in Suzuki-Miyaura couplings.[2] For aryl bromides, inorganic bases are most common.[2] These include:
-
Carbonates: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are widely used due to their moderate basicity and good performance with a range of substrates.[5] Cesium carbonate (Cs₂CO₃) is a stronger and more soluble base that can be effective for more challenging couplings.[6]
-
Phosphates: Potassium phosphate (K₃PO₄) is a strong, non-nucleophilic base that is particularly effective, especially when dealing with sensitive functional groups or nitrogen-containing heterocycles.[2]
-
Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are strong bases that can be used, but their high basicity may lead to side reactions, such as the hydrolysis of the ester group in this compound.[2]
-
Fluorides: Potassium fluoride (KF) is a milder base where the fluoride ion is believed to play a unique role in activating the boronic acid.[2][3]
Q3: How does the strength of the base impact the reaction?
A3: The basicity of the chosen base can significantly influence the reaction rate and yield. A stronger base can lead to a faster reaction by more effectively promoting the formation of the reactive boronate species.[4] However, excessively strong bases can also promote undesirable side reactions.[2] For a substrate like this compound, a strong base like NaOH or KOH could lead to the hydrolysis of the ethyl ester, forming the corresponding carboxylic acid.[7] Therefore, a balance must be struck between sufficient reactivity and the avoidance of side reactions.
Q4: Can the choice of base affect the stability of the boronic acid?
A4: Yes, the base can influence the stability of the boronic acid. A common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[8] This is particularly problematic with electron-deficient boronic acids.[8] The use of milder bases can sometimes mitigate this issue.[8]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound and provides actionable solutions.
Problem 1: Low to No Product Formation
Possible Cause: Inefficient transmetalation due to an inappropriate base.
Troubleshooting Steps:
-
Evaluate Base Strength: If you are using a weak base like sodium bicarbonate (NaHCO₃), it may not be strong enough to efficiently promote the formation of the boronate complex. Consider switching to a moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like potassium phosphate (K₃PO₄).[2][6]
-
Check Base Solubility: The base must have some solubility in the reaction medium to be effective.[9] If you are using an organic solvent system, the addition of water is often necessary to dissolve inorganic bases like K₂CO₃ or K₃PO₄.[10] Ensure vigorous stirring to maximize the interaction between the aqueous and organic phases.[11]
-
Screen a Panel of Bases: The optimal base can be highly substrate-dependent. It is often beneficial to screen a variety of bases to identify the most effective one for your specific reaction.[6] A good starting point for screening would be K₂CO₃, K₃PO₄, and Cs₂CO₃.
Problem 2: Significant Formation of a Carboxylic Acid Byproduct
Possible Cause: Hydrolysis of the ethyl ester group on this compound.
Troubleshooting Steps:
-
Use a Milder Base: Strong bases like NaOH and KOH are known to readily hydrolyze esters.[2] Switch to a less aggressive base such as potassium carbonate (K₂CO₃) or even potassium fluoride (KF).[3]
-
Consider Anhydrous Conditions: The presence of water, especially in combination with a strong base, will promote ester hydrolysis.[12] Running the reaction under anhydrous conditions with a soluble organic base or a base like KF can prevent this side reaction.[12]
-
Lower the Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis. If possible, try running the reaction at a lower temperature for a longer period.[12]
Problem 3: Presence of Homocoupling and Dehalogenation Byproducts
Possible Cause: While not directly caused by the base, the reaction conditions influenced by the base can contribute to these side reactions.
Troubleshooting Steps:
-
Ensure Rigorous Degassing: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[9] Thoroughly degas your solvents and reaction mixture before adding the palladium catalyst.[13]
-
Optimize Catalyst and Ligand: Dehalogenation, the replacement of the bromine with a hydrogen, can sometimes occur.[14] This may be influenced by the catalyst system. Ensure you are using an appropriate palladium source and ligand.
-
Re-evaluate Base Choice: While the base is not the primary cause, an inefficient reaction due to a suboptimal base can allow more time for side reactions to occur. Optimizing the base to achieve a faster reaction can sometimes minimize the formation of these byproducts.
Data Presentation
Table 1: Comparison of Common Bases for Suzuki Coupling of Aryl Bromides
| Base | Chemical Formula | Basicity | Typical Yield (%) | Notes |
| Sodium Carbonate | Na₂CO₃ | Moderate | 80-95 | A common and effective choice for many aryl bromides.[5] |
| Potassium Carbonate | K₂CO₃ | Moderate | 85-98 | Often provides slightly higher yields than Na₂CO₃.[15] |
| Cesium Carbonate | Cs₂CO₃ | Strong | 90-99 | Highly effective, especially for challenging substrates, due to the "caesium effect".[2] |
| Potassium Phosphate | K₃PO₄ | Strong | 90-99 | A strong, non-nucleophilic base, particularly good for sensitive functional groups.[2] |
| Potassium Hydroxide | KOH | Very Strong | 70-90 | A strong base, but can lead to side reactions like ester hydrolysis.[2] |
| Sodium Hydroxide | NaOH | Very Strong | ~70 | Similar to KOH, its high basicity can be detrimental in some cases.[2] |
| Potassium Fluoride | KF | Mild | Moderate to High | Fluoride ions are believed to have a unique role in activating the boronic acid.[2] |
Experimental Protocols
General Protocol for Base Screening in the Suzuki Coupling of this compound
This protocol outlines a general procedure for screening different bases to optimize the Suzuki coupling reaction.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a series of reaction vials, add this compound, the arylboronic acid, and the respective base to each vial.
-
Inert Atmosphere: Seal the vials and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to each vial, followed by the degassed solvent.
-
Reaction: Stir the reaction mixtures at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixtures to room temperature. Dilute with ethyl acetate and wash with water and then brine.[16]
-
Purification: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16] The crude product can then be purified by column chromatography.
-
Analysis: Analyze the yield and purity of the product from each reaction to determine the optimal base.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Flowchart for Base Selection
Caption: A troubleshooting flowchart for base selection in Suzuki reactions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography Purification of Ethyl 4-bromobenzoate Derivatives
Welcome to the technical support guide for the purification of Ethyl 4-bromobenzoate and its derivatives using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of chromatographic separation. Here, we address common challenges through a structured question-and-answer format, blending foundational principles with practical, field-tested solutions.
Section 1: Frequently Asked Questions (FAQs) - The Setup
This section covers essential questions you might have before starting your purification. Getting the setup right is the first and most critical step towards a successful separation.
Q1: How do I select the right solvent system (mobile phase) for my separation?
Answer: The ideal solvent system is the cornerstone of a successful separation. The goal is to find a solvent or solvent mixture that provides a good separation between your target compound and impurities.
The process begins with Thin-Layer Chromatography (TLC), which acts as a small-scale pilot for your column.[1][2] The aim is to find a solvent system where the desired compound, this compound or its derivative, has a Retention Factor (Rf) value between 0.2 and 0.4.[3][4]
-
What is Rf? The Rf is the ratio of the distance traveled by the compound to the distance traveled by the solvent front on a TLC plate.[5] An Rf in the 0.2-0.4 range generally ensures that the compound will move through the column at a reasonable rate, allowing for effective separation from impurities.[4]
-
Starting Point: this compound is a moderately polar compound due to its ester functional group and the bromine atom.[3] A common and cost-effective starting solvent system for compounds of this nature is a mixture of a non-polar solvent like hexanes (or petroleum ether) and a slightly more polar solvent like ethyl acetate.[4][6]
-
Optimization:
-
If your compound's Rf is too high (> 0.4), the solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).
-
If the Rf is too low (< 0.2), the solvent is not polar enough to move the compound effectively. Increase the proportion of the polar solvent.[7]
-
The relationship between TLC Rf and the column volumes (CV) required for elution can be estimated by the equation CV = 1 / Rf .[2] A lower Rf value on TLC predicts that more solvent will be needed to elute the compound from the column, which often leads to better separation from closely-eluting impurities.[2]
Q2: How much silica gel (stationary phase) do I need for my column?
Answer: The amount of silica gel depends on the quantity of the crude sample and the difficulty of the separation.
A general rule of thumb is to use a weight ratio of silica gel to crude product between 30:1 and 100:1.[8]
-
For easy separations (where the Rf values of the components are very different on TLC), a 30:1 ratio is often sufficient.
-
For difficult separations (impurities are very close to the product on TLC), a higher ratio, such as 100:1 or even more, will be necessary to achieve good resolution.[8]
The choice of column diameter and length is also important. A longer, narrower column will generally provide better separation than a shorter, wider one for the same amount of silica gel.[9]
Q3: Should I use "wet" or "dry" loading to apply my sample to the column?
Answer: Both wet and dry loading are valid techniques, and the choice depends on the solubility of your crude sample.[10]
-
Wet Loading: This is the most common method. You dissolve your crude mixture in a minimum amount of the initial, least polar eluent (or a slightly more polar solvent if necessary, like dichloromethane) and carefully pipette it onto the top of the packed column.[8][11]
-
Advantage: Simple and direct.
-
Disadvantage: If the sample is not very soluble in the column solvent, you may be tempted to use a large volume of solvent, which can lead to a broad initial band and poor separation.[12] Using a solvent that is too polar for loading can also streak the sample down the column, ruining the separation.[13][14]
-
-
Dry Loading: This method is preferred when your compound has poor solubility in the starting eluent.[11]
-
Dissolve your crude product in any suitable volatile solvent (e.g., dichloromethane, acetone).
-
Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to this solution.[8]
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[11]
-
Carefully load this powder onto the top of your packed column.[8]
-
Section 2: Troubleshooting Guide - When Things Go Wrong
This section is structured as a decision-making guide to help you diagnose and solve problems during the chromatography process.
Problem 1: Poor Separation or Overlapping Fractions
You've run the column, but your TLC analysis of the collected fractions shows that your desired product is mixed with impurities.
Q: My spots are all bunched together. What went wrong?
Answer: This is a classic resolution problem. Several factors could be at play.
Workflow for Troubleshooting Poor Separation
Caption: Troubleshooting Decision Tree for Poor Separation.
Causality Explained:
-
Incorrect Solvent System: If the eluent is too polar, all compounds will travel quickly down the column with little interaction with the silica, resulting in no separation.[1] If it's not polar enough, everything will remain at the top. The "sweet spot" (Rf 0.2-0.4) ensures differential interaction.[3]
-
Improper Loading: A wide initial sample band is a common culprit. If you use too much solvent to dissolve your sample during wet loading, the "starting line" for your separation is smeared over a large area. This initial disadvantage can never be recovered and leads to broad, overlapping fractions.[12]
-
Poor Column Packing: The silica bed must be perfectly homogenous. Air bubbles, cracks, or channels create shortcuts for the solvent and sample, leading to uneven flow and band distortion.[9] This completely destroys the separation potential of the column.
Problem 2: Compound is Not Eluting from the Column
You've been flushing the column with your chosen solvent system, but TLC analysis of the fractions shows no sign of your product.
Q: I've collected many fractions, but my product is nowhere to be found. Where is it?
Answer: Your compound is likely still adsorbed to the top of the silica gel because the mobile phase is not polar enough to move it.
Possible Scenarios & Solutions:
-
The Solvent is Not Polar Enough: This is the most common reason. The equilibrium between the compound being adsorbed to the silica and dissolved in the solvent is heavily skewed towards adsorption.[9]
-
Solution: Gradually increase the polarity of your mobile phase. This is known as gradient elution .[8][16][17] For a hexane/ethyl acetate system, you would slowly increase the percentage of ethyl acetate. For example, you might start with 5% EtOAc in hexane, then move to 10%, then 20%, and so on.[3] This stronger solvent will compete more effectively for the silica's active sites and displace your compound, allowing it to move down the column.[9]
-
-
Compound Decomposed on Silica: Silica gel is slightly acidic and can cause sensitive compounds to decompose.[12]
-
Diagnosis: Run a quick "2D TLC." Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it decomposes, you will see new spots off the diagonal.[11]
-
Solution: If stability is an issue, you can use a less acidic stationary phase like neutral alumina or deactivated silica gel.[12]
-
-
Compound is Extremely Polar: Your product may be far more polar than anticipated. Unreacted starting materials like 4-bromobenzoic acid are very polar and will stick strongly to the top of the column under normal conditions.[3]
-
Solution: A much more polar solvent system may be required. In some cases, adding a small percentage of methanol (e.g., 1-5%) to dichloromethane or ethyl acetate can elute very polar compounds. For acidic or basic compounds, adding a trace amount of acetic acid or triethylamine, respectively, to the eluent can improve elution and peak shape.[18]
-
| Eluent Polarity Comparison | | :--- | :--- | | Solvent | Relative Polarity | | n-Hexane | Very Low | | Toluene | Low | | Dichloromethane (DCM) | Medium | | Diethyl Ether | Medium | | Ethyl Acetate (EtOAc) | Medium-High | | Acetone | High | | Methanol (MeOH) | Very High | A selection of common chromatography solvents, ordered by increasing polarity. Mixtures are used to fine-tune the eluting power.[19]
Problem 3: Irregular Flow or a "Cracked" Column
The solvent flow has slowed to a trickle, or you can visibly see cracks and channels in the silica bed.
Q: My column is running extremely slowly or has cracked. What should I do?
Answer: This indicates a problem with the physical integrity of the packed bed. Unfortunately, a badly cracked column is usually unsalvageable and must be repacked.
Causes and Prevention:
-
Packing a Warm Slurry: If the silica and solvent are mixed exothermically, the heat can cause bubbles to form in the column as it cools. Always allow the slurry to cool to room temperature before packing.
-
Changing Solvents Too Rapidly: Drastic and abrupt changes in solvent polarity (e.g., switching directly from hexane to pure ethyl acetate) can generate heat and cause swelling or shrinking of the silica bed, leading to cracks. Always change solvent composition gradually during a gradient elution.[9]
-
Letting the Column Run Dry: If the solvent level ever drops below the top of the silica bed, air will enter and create channels.[11] This is the most common and catastrophic packing failure. Always keep the column topped up with solvent.
Section 3: Key Experimental Protocols
Following standardized protocols for critical steps can prevent many of the issues described above.
Protocol 1: Slurry Packing a Silica Gel Column
This is the most reliable method for achieving a homogenous, well-packed column.[20][21]
-
Preparation: Secure a column vertically to a ring stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.[8]
-
Add Solvent: Close the stopcock and fill the column about one-third full with your initial, least polar eluent.
-
Make the Slurry: In a separate beaker, mix your required amount of silica gel with the same eluent until you have a pourable, milkshake-like consistency. Stir well to remove all air bubbles.[9]
-
Pour the Slurry: Place a powder funnel on top of the column and pour the slurry in, all at once if possible.
-
Settle and Pack: Immediately open the stopcock to allow the solvent to drain. As the silica settles, gently and continuously tap the side of the column with a piece of rubber tubing to encourage even packing and dislodge any trapped air bubbles.[9][21]
-
Finalize: Once the silica has settled into a stable bed, add another thin layer of sand on top to protect the surface.[8] Drain the excess solvent until the level is just at the top of the sand layer. Crucially, do not let the solvent level drop below this point. [9]
Protocol 2: Analyzing Fractions by TLC
Systematic analysis of your collected fractions is essential to identify which ones contain your pure product.[1]
Workflow for Fraction Analysis
Caption: Standard Workflow for TLC Analysis of Column Fractions.
-
Spotting: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a TLC plate.[22] Spot a small amount from each collected fraction in separate lanes. It's also wise to spot your crude mixture and, if available, a pure standard of your target compound for comparison.
-
Developing: Place the plate in a covered chamber containing a shallow pool of the solvent system used for the column. Ensure the solvent level is below the origin line.[22] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front with a pencil. Most benzoate derivatives are UV-active. Visualize the spots under a UV lamp (254 nm); compounds will appear as dark spots against a fluorescent green background.[23][24][25] Circle the spots immediately with a pencil, as they will disappear when the lamp is removed.[23] Other visualization methods, like using an iodine chamber or chemical stains, can also be employed if the compounds are not UV-active.[23][26]
-
Analysis: Compare the Rf values of the spots in each fraction to your starting material and product standard. Combine only the fractions that show a single spot corresponding to your pure product.
By methodically addressing these common issues and adhering to established protocols, you can significantly improve the success rate and efficiency of your chromatographic purifications.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 5. teledyneisco.com [teledyneisco.com]
- 6. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. teledynelabs.com [teledynelabs.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Chromatography [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. biotage.com [biotage.com]
- 15. reddit.com [reddit.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. quora.com [quora.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 22. orgchemboulder.com [orgchemboulder.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Thin Layer Chromatography: Identifying the Spots [chemedx.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. silicycle.com [silicycle.com]
Technical Support Center: Monitoring Ethyl 4-bromobenzoate Reactions by TLC
Welcome to the technical support guide for monitoring reactions involving Ethyl 4-bromobenzoate using Thin-Layer Chromatography (TLC). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to help you achieve clean, interpretable, and reliable results. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to address the specific challenges you may encounter.
Section 1: Foundational Principles & Core Protocol
This section covers the fundamental concepts and provides a robust, step-by-step protocol for setting up your TLC analysis.
FAQ: How does TLC effectively monitor the progress of a reaction like the synthesis of this compound?
Thin-Layer Chromatography is a cornerstone technique in synthetic chemistry for its simplicity and speed.[1] It operates on the principle of differential partitioning. A small amount of the reaction mixture is "spotted" onto a stationary phase (typically a silica gel plate), and a mobile phase (the solvent system or eluent) moves up the plate via capillary action.[2]
The core of the technique lies in polarity. Silica gel is a highly polar stationary phase.
-
Polar compounds in your reaction mixture will adhere more strongly to the silica gel and will not travel far up the plate, resulting in a low Retention Factor (Rf value).
-
Non-polar compounds have a weaker affinity for the stationary phase and are carried further up the plate by the mobile phase, resulting in a high Rf value.[1]
In a typical synthesis of this compound from 4-bromobenzoic acid and ethanol (Fischer Esterification), you are converting a highly polar carboxylic acid into a less polar ester. Therefore, on a TLC plate, you can expect to see:
-
4-bromobenzoic acid (Starting Material): A spot with a very low Rf, possibly close to the baseline.
-
This compound (Product): A spot with a significantly higher Rf.
By sampling the reaction over time, you can visually track the disappearance of the starting material spot and the appearance and intensification of the product spot, allowing you to determine when the reaction is complete.[2]
Experimental Protocol: Standard TLC Analysis
This protocol is a self-validating system for monitoring your reaction. The inclusion of separate lanes for starting material, the reaction mixture, and a "co-spot" is critical for unambiguous interpretation.
Materials:
-
Silica gel TLC plates (with fluorescent indicator, e.g., F254)
-
Developing chamber (e.g., a beaker with a watch glass lid)
-
Filter paper
-
Capillary spotters
-
Pencil
-
Ruler
-
Eluent (e.g., 20% Ethyl Acetate in Hexanes)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate dip), if needed
Step-by-Step Methodology:
-
Chamber Preparation:
-
Cut a piece of filter paper and place it inside the developing chamber.
-
Pour the chosen eluent into the chamber to a depth of about 0.5 cm. Ensure this level is below the origin line you will draw on your TLC plate.[3]
-
Cover the chamber and gently swirl to saturate the filter paper and the chamber's atmosphere with solvent vapors. This ensures a uniform solvent front.[1] Allow it to equilibrate for 5-10 minutes.
-
-
Plate Preparation:
-
Using a pencil (never a pen, as ink will run with the solvent), gently draw a faint origin line about 1 cm from the bottom of the TLC plate.[4]
-
Mark three small, equidistant ticks on this line for your spotting lanes: "SM" (Starting Material), "C" (Co-spot), and "R" (Reaction Mixture).
-
-
Sample Preparation & Spotting:
-
SM Lane: Dissolve a tiny amount of your starting material (e.g., 4-bromobenzoic acid) in a volatile solvent (like ethyl acetate). Touch the capillary spotter to this solution and then gently and briefly touch it to the "SM" tick on the origin line. The goal is a small, concentrated spot, 1-2 mm in diameter.[1]
-
R Lane: Withdraw a small aliquot from your reaction vessel using a capillary. Directly spot this onto the "R" tick. If the reaction solvent is high-boiling (e.g., DMF, DMSO), see the troubleshooting guide.
-
C Lane (Co-spot): First, spot the starting material on the "C" tick as you did for the SM lane. Let it dry completely. Then, spot the reaction mixture directly on top of the SM spot. This crucial lane helps to confirm if the spot in the reaction lane is indeed your starting material.
-
-
Development:
-
Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the plate does not touch the filter paper.[4]
-
Cover the chamber and allow the solvent front to ascend the plate undisturbed.
-
When the solvent front is about 1 cm from the top of the plate, remove it from the chamber.[2]
-
Immediately mark the final position of the solvent front with a pencil.
-
-
Visualization & Analysis:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
View the plate under a short-wave UV lamp (254 nm). Aromatic compounds like this compound and its precursor will appear as dark spots against the glowing background.[5]
-
Gently circle the visible spots with a pencil.[5]
-
If necessary, use a secondary visualization method like an iodine chamber or a chemical stain.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by sample) / (distance traveled by solvent front)[1]
-
Visualization: TLC Workflow Diagram
References
Technical Support Center: Navigating the Challenges of Scaling-Up Reactions with Ethyl 4-Bromobenzoate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for the common challenges encountered when scaling up chemical reactions involving Ethyl 4-bromobenzoate. As a versatile reagent in organic synthesis, particularly in cross-coupling reactions, its successful use on a larger scale is critical for advancing research and development. This document offers practical, field-proven insights to help you navigate these complexities with confidence.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise during the scale-up of reactions with this compound.
Q1: My cross-coupling reaction (e.g., Suzuki, Heck) works well on a small scale, but the yield drops significantly upon scale-up. What are the likely causes?
A1: This is a frequent challenge in process chemistry.[1] Several factors that are negligible at the lab scale can become significant impediments at a larger scale. The primary culprits are often related to:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition.[1] The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.
-
Reagent and Solvent Quality: The purity of reagents and solvents is paramount. Impurities that are insignificant in a 100 mg reaction can become major catalyst poisons or sources of byproducts in a multi-kilogram batch.
-
Catalyst Deactivation: On a larger scale, the catalyst is more susceptible to deactivation by trace amounts of oxygen or other impurities introduced with the reagents or from the reactor itself.[2]
Q2: I'm observing significant byproduct formation in my scaled-up reaction. How can I improve selectivity?
A2: Byproduct formation is often exacerbated during scale-up. Common issues include:
-
Homocoupling: In Suzuki reactions, the self-coupling of the boronic acid partner is a common side reaction, often promoted by the presence of oxygen.[2][3]
-
Solution: Rigorous degassing of solvents and the reaction mixture is crucial. Maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction is essential.[3]
-
-
Hydrolysis of the Ester: The ethyl ester group in this compound can be susceptible to hydrolysis under strongly basic aqueous conditions, especially at elevated temperatures, leading to the formation of 4-bromobenzoic acid.[3]
Q3: What are the key safety considerations when working with large quantities of this compound?
A3: Safety is the top priority in any scale-up process. For this compound, consider the following:
-
Material Properties: It is a combustible liquid with a flash point above 113°C.[5] While not highly flammable, it should be kept away from strong oxidizing agents.[6][7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any vapors.[7]
-
Thermal Hazards: Be prepared for potential exotherms, especially in reactions like Grignard formation. Use an internal temperature probe for accurate monitoring and have a cooling system readily available.[9]
-
Waste Disposal: Dispose of all chemical waste according to local, regional, and national regulations.[7]
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to diagnosing and resolving specific problems encountered during the scale-up of reactions involving this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or Inconsistent Yields | Inefficient Mixing: Inadequate agitation leads to poor mass and heat transfer, resulting in localized concentration gradients and side reactions.[1] | - Increase agitation: Use a more powerful overhead stirrer. - Optimize impeller design: Ensure the impeller is appropriate for the reactor geometry and viscosity of the reaction mixture. |
| Poor Temperature Control: Exothermic or endothermic events are more pronounced at scale, leading to temperature fluctuations that can affect reaction kinetics and selectivity.[9] | - Use an internal temperature probe: Do not rely on the external bath temperature. - Implement controlled reagent addition: For exothermic reactions, add reagents slowly to manage heat generation. | |
| Catalyst Inactivity: The palladium catalyst may be deactivated by oxygen, moisture, or impurities in the reagents or solvents.[2] | - Ensure rigorous inert atmosphere: Degas all solvents and reagents thoroughly and maintain a positive pressure of inert gas. - Use high-purity reagents: Source reagents from reputable suppliers and consider additional purification if necessary. | |
| Difficult Product Isolation/Purification | Formation of Emulsions during Workup: High concentrations of salts and other byproducts can lead to stable emulsions, making phase separation difficult.[10] | - Add brine: Saturated sodium chloride solution can help to break emulsions. - Filter through Celite: This can help to remove fine inorganic solids that stabilize emulsions. - Centrifugation: If available, centrifugation is a very effective method for separating stubborn emulsions.[10] |
| Co-precipitation of Product with Byproducts: The desired product may crystallize or precipitate along with inorganic salts or other organic impurities. | - Optimize crystallization solvent: Screen different solvent systems to find one that selectively crystallizes the desired product. - pH adjustment: Carefully control the pH during workup to keep impurities in the aqueous phase. | |
| Reaction Stalls Before Completion | Incomplete Dissolution of Reagents: One or more reagents may have limited solubility in the reaction solvent at a larger scale. | - Increase solvent volume: While not always ideal, this can help to ensure all reagents are in solution. - Screen alternative solvents: A different solvent or solvent mixture may offer better solubility for all components.[4] |
| Catalyst Poisoning: An impurity in one of the starting materials or the solvent may be poisoning the catalyst over time.[11] | - Analyze starting materials for impurities: Techniques like GC-MS or NMR can help to identify potential catalyst poisons. - Use a higher catalyst loading: This can sometimes overcome the effects of minor impurities, though it is not a cost-effective long-term solution. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common scale-up issues.
Caption: A logical workflow for troubleshooting scale-up challenges.
III. Experimental Protocols
This section provides a general protocol for a Suzuki-Miyaura coupling reaction, a common application of this compound, with specific considerations for scale-up.
General Protocol for a Scaled-Up Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1)
-
Jacketed glass reactor with overhead stirrer and condenser
-
Inert gas supply (Argon or Nitrogen)
-
Temperature probe
Procedure:
-
Reactor Setup: Assemble the jacketed reactor system and ensure it is clean, dry, and free of oxygen.
-
Reagent Loading: Charge the reactor with this compound, the arylboronic acid, and the base.
-
Inerting: Seal the reactor and purge with an inert gas for at least 30 minutes to remove any residual oxygen.
-
Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst, under a positive flow of inert gas.
-
Reaction: Begin stirring and slowly heat the reaction mixture to the desired temperature (typically 80-100 °C), monitoring the internal temperature closely.
-
Monitoring: Track the reaction progress by taking small aliquots for analysis by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Visualizing the Suzuki Coupling Catalytic Cycle
Understanding the mechanism is key to troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12]
IV. Conclusion
The successful scale-up of reactions involving this compound is achievable with careful planning and a systematic approach to troubleshooting. By understanding the key challenges related to mass and heat transfer, reagent purity, and reaction kinetics, researchers can develop robust and scalable processes. This guide provides a foundation for addressing these challenges, enabling the efficient and safe production of valuable chemical intermediates.
V. References
-
Benchchem. (n.d.). A Comparative Guide to the Synthesis of Ethyl 4-iodobenzoate: A New Route Validation. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025). This compound | 5798-75-4. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 98 5798-75-4. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound CAS#: 5798-75-4. Retrieved from --INVALID-LINK--
-
CDH Fine Chemical. (n.d.). ETHYL-4-BROMO BENZOATE CAS No 5798-75-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Reactivity Showdown: Ethyl 4-iodobenzoate vs. This compound in Suzuki Coupling. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2021). SAFETY DATA SHEET - this compound. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). The Superior Reactivity of Ethyl 4-Iodobenzoate in Copper-Catalyzed Cross-Coupling Reactions: A Comparative Guide. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Suzuki Coupling of Ethyl 4-iodobenzoate. Retrieved from --INVALID-LINK--
-
GROUP-1. (n.d.). Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 98 5798-75-4. Retrieved from --INVALID-LINK--
-
Parchem. (n.d.). This compound (Cas 5798-75-4). Retrieved from --INVALID-LINK--
-
Thermo Scientific Chemicals. (n.d.). This compound, 99% 10 mL. Retrieved from --INVALID-LINK--
-
Reddit. (2022). Grignard work up. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Solvent Effects on the Rate of Suzuki Coupling with Ethyl 4-iodobenzoate. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Synthesis of 4-Bromobenzoic Acid: A Look at Preparation Methods. Retrieved from --INVALID-LINK--
-
Apollo Scientific. (2015). 4-bromobenzoic acid - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2025). SAFETY DATA SHEET - Mthis compound. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Retrieved from --INVALID-LINK--
-
Reddit. (2025). Problems with Suzuki coupling. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). This compound, 99%. Retrieved from --INVALID-LINK--
-
ChemSynthesis. (2025). This compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 98 5798-75-4. Retrieved from --INVALID-LINK--
-
Stenutz. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Scale-Up of Reactions with Ethyl 4-iodobenzoate. Retrieved from --INVALID-LINK--
-
Thermo Scientific Chemicals. (n.d.). This compound, 98+% 10 g. Retrieved from --INVALID-LINK--
References
- 1. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-ブロモ安息香酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
Effect of temperature on the stability of Ethyl 4-bromobenzoate
Welcome to the technical support center for Ethyl 4-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore the critical factor of temperature and its impact on the stability of this compound, alongside other potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For optimal stability, this compound should be stored in a cool, dry place, sealed in a tightly closed container.[1] Room temperature storage is generally acceptable for short-term use.[2] For long-term storage, refrigeration is recommended to minimize the potential for thermal degradation and hydrolysis.
Q2: What are the primary degradation pathways for this compound that I should be aware of?
The primary degradation pathways for this compound include:
-
Thermal Decomposition: At elevated temperatures, the ester linkage can cleave, and the bromo-aromatic ring can undergo reactions.
-
Hydrolysis: In the presence of water or moisture, the ester can hydrolyze to 4-bromobenzoic acid and ethanol. This can be accelerated by acidic or basic conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage of the carbon-bromine bond, leading to debromination and the formation of other byproducts.
Q3: What are the likely products of thermal decomposition?
Q4: How can I detect degradation in my sample of this compound?
Degradation can be detected by a change in the physical appearance of the sample (e.g., color change from colorless to yellow/orange), the appearance of new peaks in chromatographic analysis (HPLC or GC), or a decrease in the peak area of the parent compound. Spectroscopic methods such as NMR and IR can also be used to identify degradation products.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: My sample of this compound has turned yellow.
-
Potential Cause: Discoloration is often an indicator of degradation. This could be due to prolonged exposure to elevated temperatures, light, or air (oxidation).
-
Troubleshooting Steps:
-
Verify Purity: Analyze the sample using a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the purity and identify any degradation products.
-
Protect from Light: Store the material in an amber vial or a container protected from light.
-
Inert Atmosphere: For sensitive reactions or long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Issue 2: My reaction yield is consistently lower than expected, and I suspect my starting material is degraded.
-
Potential Cause: The purity of your this compound may be compromised due to thermal degradation, hydrolysis, or photodecomposition.
-
Troubleshooting Steps:
-
Purity Assessment: Before use, confirm the purity of your this compound using a validated analytical method. An HPLC method is recommended for its high resolution and quantitative capabilities.[4]
-
Forced Degradation Study: To understand the potential degradation products in your reaction, you can perform a forced degradation study on a small sample of your starting material.[5] This involves intentionally exposing the compound to stress conditions (heat, acid, base, light, oxidation) to generate potential degradants. This will help in developing a stability-indicating analytical method.
-
Proper Handling: Ensure that the compound is handled quickly and protected from excessive heat and light during weighing and preparation for your reaction.
-
Issue 3: I am observing an unexpected peak in my HPLC chromatogram that I suspect is a degradation product.
-
Potential Cause: An additional peak could be 4-bromobenzoic acid from hydrolysis, a debrominated species from photolysis, or another byproduct from thermal stress.
-
Troubleshooting Steps:
-
Peak Identification: Use a mass spectrometer coupled with your chromatograph (LC-MS or GC-MS) to identify the mass of the unknown peak. The mass spectrum of this compound is available in the NIST database for comparison.[6]
-
Co-injection: If you suspect hydrolysis, inject a standard of 4-bromobenzoic acid and see if it co-elutes with your unknown peak.
-
Review Experimental Conditions: Carefully review your experimental setup to identify any potential sources of excessive heat, light exposure, or moisture contamination.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from methods used for similar aromatic esters and is designed to separate the parent compound from its potential degradation products.[4][7]
-
Instrumentation: HPLC with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase (initial conditions) and filter through a 0.45 µm syringe filter.
Protocol 2: Forced Degradation Study
This study will help identify potential degradation products and validate the stability-indicating nature of the analytical method.[5]
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in a 1:1 acetonitrile/water mixture. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in a 1:1 acetonitrile/water mixture. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide in a 1:1 acetonitrile/water mixture. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound in a 1:1 acetonitrile/water mixture to direct sunlight or a photostability chamber for 48 hours.
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1) and LC-MS to identify the degradation products.
Visualizing Degradation Pathways and Workflows
References
- 1. This compound CAS#: 5798-75-4 [amp.chemicalbook.com]
- 2. This compound | 5798-75-4 [chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. biomedres.us [biomedres.us]
- 6. Benzoic acid, 4-bromo-, ethyl ester [webbook.nist.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Ethyl 4-bromobenzoate Derivatives by NMR Spectroscopy
In the landscape of drug discovery and pharmaceutical development, the unambiguous confirmation of molecular structure is a cornerstone of safety, efficacy, and intellectual property.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent technique for this purpose, offering unparalleled insight into the atomic connectivity and chemical environment of a molecule.[3] This guide provides an in-depth, comparative analysis of NMR-based structural elucidation, using Ethyl 4-bromobenzoate—a common intermediate in organic synthesis—and its derivatives as model compounds. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, providing researchers with a practical framework for confident structural assignment.
Part 1: Foundational Principles of NMR for Substituted Aromatic Systems
The utility of NMR in structural confirmation lies in its sensitivity to the electronic environment of each nucleus. For a substituted benzene ring, the chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons and carbons provide a detailed fingerprint of the substitution pattern.
-
Chemical Shift (δ): The position of a signal on the NMR spectrum is dictated by the electron density around the nucleus. Electron-withdrawing groups (EWGs), such as the ester and bromine in our parent compound, pull electron density away from the aromatic ring, "deshielding" the nearby protons and causing them to resonate at a higher chemical shift (further downfield). Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the protons and moving their signals upfield.[4] Aromatic carbons typically resonate in the δ 110-160 ppm range.[4]
-
Splitting Patterns in para-Substituted Rings: this compound is a para-disubstituted benzene. Due to the molecule's C₂ symmetry axis, the four aromatic protons are chemically divided into two equivalent sets (Hₐ and Hₐ', Hₑ and Hₑ'). This arrangement gives rise to a characteristic and deceptively simple pattern often described as two doublets.[5][6] In reality, it is a more complex second-order system known as an AA'BB' system.[5][7] However, for most practical purposes at common spectrometer frequencies, it is interpreted as two doublets, where the splitting is dominated by the strong coupling between adjacent protons (ortho-coupling, ³J), which is typically in the range of 8-9 Hz.[5]
Part 2: The Experimental Workflow: A Protocol for Trustworthy Data
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation. The following protocol is designed as a self-validating system to ensure reproducibility and accuracy.
Step-by-Step Sample Preparation Protocol
-
Analyte Weighing:
-
¹H NMR: Accurately weigh 5-25 mg of the dried, purified compound. This concentration is optimal for obtaining a high signal-to-noise ratio in just a few minutes without causing significant line broadening.[8][9]
-
¹³C NMR: A higher concentration of 50-100 mg is recommended. The ¹³C isotope has a low natural abundance (~1.1%), making the experiment inherently less sensitive. A more concentrated sample reduces the required acquisition time from hours to under an hour.[8]
-
-
Solvent Selection and Dissolution:
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a small vial.[10][11]
-
Causality: Deuterated solvents are essential because they are "invisible" in the ¹H NMR spectrum. The deuterium nucleus also provides a signal that the spectrometer uses to "lock" the magnetic field, compensating for any drift and ensuring high resolution.[8] Using a separate vial allows for gentle vortexing or warming to ensure complete dissolution, as any solid particulates will degrade spectral quality by disrupting the magnetic field homogeneity.[8][11]
-
-
Transfer and Filtration:
-
Using a glass Pasteur pipette with a small cotton or glass wool plug at the tip, transfer the solution from the vial into a clean, high-quality 5 mm NMR tube.[9]
-
Causality: This step filters out any remaining microparticulates. Scratched or low-quality NMR tubes should be avoided as they can distort the magnetic field, making it impossible to achieve sharp, well-resolved peaks.[9][10]
-
-
Standardization (Optional but Recommended):
-
For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added. TMS is chemically inert and its signal is defined as 0.00 ppm.[8]
-
Experimental Workflow Diagram
Caption: A standard workflow for NMR sample preparation and data acquisition.
Typical NMR Acquisition Parameters (400 MHz Spectrometer)
| Parameter | ¹H Experiment | ¹³C Experiment |
| Pulse Program | Standard single-pulse | Proton-decoupled single-pulse |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2 seconds |
| Number of Scans | 8-16 | 1024-4096 |
Part 3: Spectral Analysis of this compound
The following analysis is based on established spectral data for the parent compound, this compound.[12][13][14][15]
¹H NMR Spectrum (400 MHz, CDCl₃)
-
Aromatic Region:
-
δ 7.91 ppm (d, 2H, J = 8.5 Hz): These are the two protons (Hₐ) ortho to the electron-withdrawing ester group. They are the most deshielded aromatic protons and thus appear furthest downfield.
-
δ 7.58 ppm (d, 2H, J = 8.5 Hz): These are the two protons (Hₑ) ortho to the bromine atom. Bromine is also an EWG, but less so than the ethyl ester, so these protons appear slightly upfield relative to Hₐ. The splitting of ~8.5 Hz is the characteristic ³J ortho-coupling.
-
-
Aliphatic Region:
-
δ 4.38 ppm (q, 2H, J = 7.1 Hz): This quartet corresponds to the methylene protons (-O-CH₂-CH₃). It is split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).
-
δ 1.39 ppm (t, 3H, J = 7.1 Hz): This triplet represents the terminal methyl protons (-CH₃). It is split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).
-
¹³C NMR Spectrum (100 MHz, CDCl₃)
-
δ 165.8 ppm: Carbonyl carbon (C=O).
-
δ 131.8 ppm: Aromatic CH carbons adjacent to bromine (Cₑ).
-
δ 131.2 ppm: Aromatic CH carbons adjacent to the ester group (Cₐ).
-
δ 129.8 ppm: Quaternary aromatic carbon attached to the ester group (C-C=O). Quaternary carbons are often less intense.[16]
-
δ 128.0 ppm: Quaternary aromatic carbon attached to bromine (C-Br).
-
δ 61.2 ppm: Methylene carbon (-O-CH₂-).
-
δ 14.3 ppm: Methyl carbon (-CH₃).
Confirming Assignments with 2D NMR
While 1D NMR is powerful, 2D experiments like HSQC and HMBC provide definitive proof of assignments by revealing correlations between protons and carbons.[17]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would show cross-peaks between δ 7.91 (Hₐ) and δ 131.2 (Cₐ), δ 7.58 (Hₑ) and δ 131.8 (Cₑ), δ 4.38 (-CH₂-) and δ 61.2 (-CH₂-), and δ 1.39 (-CH₃) and δ 14.3 (-CH₃).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds, which is crucial for mapping out the molecular skeleton.
Caption: Key HMBC (red dashed) and ¹H-¹H COSY (blue solid) correlations for this compound.
Part 4: A Comparative Analysis with Key Derivatives
The true power of NMR is revealed when comparing related structures. Subtle changes in substitution lead to predictable and diagnostic changes in the spectra.
Case Study 1: Ethyl 4-aminobenzoate (An Electron-Donating Group)
Replacing the bromine atom with a strong electron-donating amino (-NH₂) group dramatically alters the electronic landscape of the aromatic ring.
-
¹H NMR Prediction: The -NH₂ group pushes electron density into the ring, shielding the aromatic protons. Both aromatic signals will shift significantly upfield (to lower ppm) compared to the brominated analog. The signal for the protons ortho to the amino group (formerly Hₑ) will experience the largest upfield shift.
-
Literature Data: The ¹H NMR spectrum of Ethyl 4-aminobenzoate in CDCl₃ shows aromatic signals around δ 7.86 ppm (d) and δ 6.62 ppm (d) .[18] The protons ortho to the ester remain downfield, while the protons ortho to the amino group have shifted upfield by nearly 1 ppm.
Case Study 2: Ethyl 3-bromobenzoate (A meta-Isomer)
Changing the substitution pattern from para to meta breaks the molecule's symmetry.
-
¹H NMR Prediction: All four aromatic protons are now chemically non-equivalent. This will result in a much more complex spectrum. Instead of two doublets, we expect four distinct signals in the aromatic region. The splitting patterns will also be more intricate, with each proton showing coupling to its ortho and meta neighbors (and potentially a very small para coupling).
-
Literature Data: The ¹H NMR spectrum of Ethyl 3-bromobenzoate confirms this complexity, with four separate multiplets in the aromatic region between δ 7.30 and δ 8.15 ppm .[19]
Comparative Data Summary
| Compound | Aromatic ¹H Signals (δ ppm, Multiplicity) | Aromatic ¹³C Signals (Number) | Key Differentiator |
| This compound | ~7.91 (d), ~7.58 (d) | 4 | Symmetric AA'BB' pattern |
| Ethyl 4-aminobenzoate | ~7.86 (d), ~6.62 (d) | 4 | Significant upfield shift of one doublet due to EDG |
| Ethyl 3-bromobenzoate | Four complex multiplets (~7.3-8.2) | 6 | Loss of symmetry, complex splitting |
Conclusion
As demonstrated, NMR spectroscopy provides a remarkably detailed and sensitive tool for the structural confirmation of this compound and its derivatives. By systematically analyzing the chemical shifts, coupling constants, and multiplicities in 1D and 2D spectra, a researcher can confidently distinguish between isomers and understand the electronic impact of various substituents. The principles outlined in this guide—linking meticulous experimental practice with a foundational understanding of structure-spectra correlations—are universally applicable and represent a critical skill set for professionals in drug development and chemical research.[20][21]
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. azooptics.com [azooptics.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. mun.ca [mun.ca]
- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 11. organomation.com [organomation.com]
- 12. rsc.org [rsc.org]
- 13. This compound(5798-75-4) 1H NMR [m.chemicalbook.com]
- 14. This compound(5798-75-4) 13C NMR spectrum [chemicalbook.com]
- 15. This compound | C9H9BrO2 | CID 22043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. rsc.org [rsc.org]
- 19. ETHYL 3-BROMOBENZOATE(24398-88-7) 1H NMR spectrum [chemicalbook.com]
- 20. almacgroup.com [almacgroup.com]
- 21. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Face-Off: A Comparative Analysis of Ethyl 4-bromobenzoate and Methyl 4-bromobenzoate for the Synthetic Chemist
In the landscape of synthetic organic chemistry, particularly in the realms of pharmaceutical and materials science, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and overall synthetic strategy. Among the plethora of available building blocks, functionalized aryl halides such as Ethyl 4-bromobenzoate and Mthis compound are mainstays for the construction of complex molecular architectures via cross-coupling and nucleophilic substitution reactions. This guide offers an in-depth, objective comparison of the reactivity of these two closely related yet distinct reagents, providing researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions in their synthetic endeavors.
While direct, side-by-side kinetic studies comparing this compound and Mthis compound are not extensively documented in the peer-reviewed literature, a robust comparative analysis can be constructed from fundamental chemical principles, extrapolated data from analogous systems, and an understanding of the subtle interplay of steric and electronic effects.
At a Glance: Physicochemical Properties
A foundational comparison begins with the intrinsic properties of each molecule. These parameters can influence solubility, reaction kinetics, and product purification.
| Property | Mthis compound | This compound |
| Molecular Formula | C₈H₇BrO₂ | C₉H₉BrO₂ |
| Molecular Weight | 215.04 g/mol [1][2] | 229.07 g/mol |
| Physical State | Solid[1] | Liquid[3] |
| Melting Point | 77-81 °C[4] | Not Applicable |
| Boiling Point | 246 °C[1] | 131 °C at 14 mmHg[5][6] |
| Density | 1.689 g/cm³[1] | 1.403 g/mL at 25 °C[5][6] |
| Solubility | Insoluble in water[1][4] | Insoluble in water |
Theoretical Reactivity Profile: Steric and Electronic Effects
The reactivity of both molecules is primarily governed by the carbon-bromine bond and the influence of the para-substituted ester group. The subtle differences in reactivity between the ethyl and methyl esters arise from the minor variances in their steric and electronic profiles.
Electronic Effects: The ethyl group is generally considered to be slightly more electron-donating than the methyl group due to a greater inductive effect.[7][8] This minor increase in electron-donating character could marginally decrease the electrophilicity of the aromatic ring in this compound compared to its methyl counterpart. However, this effect is generally considered to be very small and is unlikely to lead to significant differences in reactivity in many common transformations.[9]
Steric Effects: The ethyl group is sterically bulkier than the methyl group.[7][10] In the case of 4-substituted benzoates, this steric hindrance is distant from the reactive C-Br bond and is therefore not expected to have a notable impact on the rate of cross-coupling reactions where the catalyst approaches the C-Br bond.[9] However, in reactions where the ester group itself is the site of reaction or is in close proximity to the reactive center in the transition state, this steric difference could become more pronounced.
Based on these first principles, the reactivity of this compound and Mthis compound in many common palladium-catalyzed cross-coupling reactions is expected to be highly similar. Any observed differences in reaction yields or rates are likely to be minimal and potentially within the range of experimental variability.[9]
Comparative Reactivity in Key Transformations
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The reactivity of the aryl bromide in the rate-determining oxidative addition step is paramount.
Expertise & Experience: Both Ethyl and Mthis compound are suitable substrates for Suzuki-Miyaura coupling. The electron-withdrawing nature of the ester group at the para position can enhance the rate of oxidative addition to the palladium(0) catalyst. Given the minimal electronic and steric differences between the methyl and ethyl groups, both substrates are expected to exhibit similar reactivity profiles. The choice between the two may therefore be dictated by factors such as cost, availability, and the physical form of the starting material, which can impact handling and dispensing in a laboratory or manufacturing setting.
A representative experimental protocol for the Suzuki-Miyaura coupling of a 4-bromobenzoic acid ester is provided below. This protocol can be adapted for either the ethyl or methyl ester.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid Esters
Objective: To synthesize an ethyl or methyl 4'-substituted-biphenyl-4-carboxylate via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound or Mthis compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv)
-
Phosphine ligand (e.g., SPhos, XPhos, or PPh₃; 0.04-0.10 equiv)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the 4-bromobenzoic acid ester, arylboronic acid, and base.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the solvent, phosphine ligand, and palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, a valuable transformation for the synthesis of conjugated systems.
Expertise & Experience: Similar to the Suzuki-Miyaura coupling, both esters are expected to perform comparably in Sonogashira reactions. The reaction mechanism also proceeds via an oxidative addition of the aryl bromide to a palladium(0) catalyst.[11] The choice between the two esters will likely depend on practical considerations rather than significant differences in chemical reactivity. It is crucial to maintain an inert atmosphere to prevent the undesired Glaser homocoupling of the terminal alkyne, which is a common side reaction.[12][13]
Experimental Protocol: Sonogashira Coupling of 4-Bromobenzoic Acid Esters
Objective: To synthesize an ethyl or methyl 4-(alkynyl)benzoate via a Sonogashira cross-coupling reaction.
Materials:
-
This compound or Mthis compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄; 0.01-0.05 equiv)
-
Copper(I) iodide (CuI; 0.02-0.10 equiv)
-
Base (e.g., Triethylamine, Diisopropylethylamine; 2.0-3.0 equiv)
-
Solvent (e.g., THF, DMF, Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 4-bromobenzoic acid ester, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by an appropriate technique.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water or saturated aqueous ammonium chloride solution.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
While less common for simple aryl bromides without strong electron-withdrawing groups ortho or para to the leaving group, the principles of SNAr can still be considered.
Expertise & Experience: For a nucleophilic aromatic substitution to occur, the aromatic ring must be activated by electron-withdrawing groups.[14][15] The ester group in both Ethyl and Mthis compound is electron-withdrawing, which makes the ring more susceptible to nucleophilic attack than an unsubstituted bromobenzene. The reaction proceeds through a high-energy Meisenheimer complex, and the stability of this intermediate is key.[16]
Given that the ethyl group is slightly more electron-donating than the methyl group, it would be expected to destabilize the negatively charged Meisenheimer complex to a very small extent compared to the methyl group. This could translate to a marginally slower reaction rate for this compound in an SNAr reaction. However, this difference is likely to be negligible and may not be observable in practice without precise kinetic measurements. For SNAr reactions, the nature of the nucleophile and the reaction conditions will have a much more significant impact on the outcome than the choice between a methyl and an ethyl ester.
Conclusion and Recommendations
The comparative analysis of this compound and Mthis compound reveals that for the most common and synthetically valuable transformations, namely palladium-catalyzed cross-coupling reactions, their reactivity is expected to be very similar. The subtle electronic and steric differences between the methyl and ethyl groups are positioned away from the reactive C-Br bond and are unlikely to exert a significant influence on the reaction rates or yields.
Therefore, the choice between these two reagents should be guided by practical considerations:
-
Physical State: The solid nature of Mthis compound may be advantageous for precise weighing and handling in a laboratory setting, while the liquid form of this compound might be more suitable for automated liquid handling systems and large-scale operations.
-
Cost and Availability: A thorough cost analysis from various suppliers should be conducted, as pricing and availability can fluctuate and may be a determining factor for large-scale syntheses.
-
Downstream Transformations: If the ester group is to be involved in subsequent reactions, the choice between a methyl and ethyl ester may become more critical. For example, the rate of saponification can differ between methyl and ethyl esters.
References
- 1. Mthis compound(619-42-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Mthis compound | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Mthis compound | 619-42-1 [chemicalbook.com]
- 5. 5798-75-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | 5798-75-4 [chemicalbook.com]
- 7. Ethyl Vs Methyl - Housing Innovations [dev.housing.arizona.edu]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. Methyl vs Ethyl: Comparing Organic Sidekicks in the Chemistry Playground - Housing Innovations [dev.housing.arizona.edu]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Suzuki Coupling: Ethyl 4-bromobenzoate vs. Ethyl 4-chlorobenzoate
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which form the backbone of countless pharmaceuticals and advanced materials. The choice of aryl halide is a critical decision point, balancing reactivity, cost, and reaction scalability. This guide provides an in-depth, data-driven comparison of two common substrates: Ethyl 4-bromobenzoate and the more economical Ethyl 4-chlorobenzoate, offering field-proven insights to guide your synthetic strategy.
The Decisive Factor: Carbon-Halogen Bond Activation
The fundamental difference in performance between this compound and Ethyl 4-chlorobenzoate in Suzuki coupling lies in the strength of their respective carbon-halogen (C-X) bonds. The reactivity trend for aryl halides in the crucial oxidative addition step of the catalytic cycle is inversely proportional to the C-X bond dissociation energy: C-I > C-Br > C-Cl.[1][2]
-
This compound: The Carbon-Bromine (C-Br) bond has a dissociation energy of approximately 82.6 kcal/mol.[2] This relatively weaker bond allows for facile cleavage and insertion by the palladium(0) catalyst, often making the oxidative addition a rapid and efficient process.
-
Ethyl 4-chlorobenzoate: The Carbon-Chlorine (C-Cl) bond is significantly stronger, with a dissociation energy of about 97.6 kcal/mol.[2] This strength makes the C-Cl bond more resistant to cleavage, rendering Ethyl 4-chlorobenzoate and other aryl chlorides inherently less reactive substrates.[3][4][5] Consequently, the oxidative addition step is often the rate-limiting step of the entire catalytic cycle for these compounds.[2][6][7]
This disparity in reactivity dictates the necessary experimental conditions, from catalyst selection to reaction temperature, directly impacting process efficiency and cost.
Performance Comparison: A Data-Driven Analysis
The lower reactivity of aryl chlorides necessitates the use of more sophisticated and potent catalyst systems to achieve yields and reaction times comparable to their bromo- and iodo-counterparts. While simple palladium sources like Pd(OAc)₂ or Pd/C may suffice for this compound, they often yield moderate to poor results with Ethyl 4-chlorobenzoate unless activated by electron-withdrawing groups.[8]
The breakthrough in coupling aryl chlorides came with the development of specialized ligands. Bulky, electron-rich phosphine ligands (such as Buchwald's biaryl phosphines) and N-heterocyclic carbenes (NHCs) are now essential for activating the inert C-Cl bond.[4][9][10] These ligands stabilize the palladium center and promote the challenging oxidative addition step.[11]
The following table summarizes the key differences and typical experimental parameters for the two substrates.
| Parameter | This compound | Ethyl 4-chlorobenzoate | Rationale & Causality |
| C-X Bond Energy | ~82.6 kcal/mol[2] | ~97.6 kcal/mol[2] | The weaker C-Br bond requires less energy to break, facilitating faster oxidative addition. |
| Relative Reactivity | High | Low | Reactivity is inversely proportional to bond strength; C-Br > C-Cl.[1][3] |
| Typical Catalyst System | Pd(OAc)₂, Pd(PPh₃)₄, Pd/C with standard phosphine ligands (e.g., PPh₃).[1] | Pd(OAc)₂, Pd₂(dba)₃ with specialized, electron-rich, bulky ligands (e.g., SPhos, XPhos, NHCs).[10][12][13] | Specialized ligands are required to increase the electron density on the Pd(0) center, making it a stronger nucleophile to attack the robust C-Cl bond. |
| Typical Catalyst Loading | 0.5 - 3 mol% | 1 - 5 mol% (can be higher)[8] | Higher catalyst loading is often needed to compensate for the slower catalytic turnover with the less reactive substrate. |
| Typical Temperature | Room Temp. to 80 °C | 80 °C to 120 °C (or higher)[14] | Higher thermal energy is required to overcome the activation barrier for C-Cl bond cleavage. |
| General Yields | Generally high yields under mild conditions. | Can achieve high yields, but requires optimized, more forcing conditions.[3][15] | With the right catalyst system, the challenge of C-Cl activation can be overcome. |
| Cost-Effectiveness | Higher substrate cost. | Lower substrate cost, but potentially higher catalyst/ligand cost.[16] | A trade-off exists between the cost of the starting material and the cost of the required catalytic system. |
Visualizing the Core Hurdle: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle. The diagram below illustrates the key steps, highlighting the oxidative addition phase where the reactivity of this compound and Ethyl 4-chlorobenzoate diverges significantly.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Field-Proven Experimental Protocols
To provide a practical comparison, the following are detailed, self-validating protocols for the Suzuki coupling of each substrate with phenylboronic acid. The choice of catalyst, ligand, and conditions is a direct consequence of the substrates' inherent reactivity.
Protocol 1: Suzuki Coupling of this compound (Higher Reactivity)
This protocol utilizes a standard palladium catalyst system, reflecting the higher reactivity of the C-Br bond.
Methodology:
-
Inert Atmosphere: To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Phenylboronic acid (1.2 mmol, 1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%).
-
Reagent Addition: Add Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent System: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add 5 mL of 1,4-Dioxane and 1 mL of water.[1]
-
Reaction: Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.[1]
Causality Behind Choices:
-
Catalyst (Pd(OAc)₂/PPh₃): A standard, cost-effective catalyst system sufficient for the activation of the C-Br bond.
-
Base (K₂CO₃): A moderately strong base adequate for activating the boronic acid for transmetalation.[17]
-
Temperature (80 °C): Mild heating is sufficient to drive the reaction to completion in a reasonable timeframe.
Protocol 2: Suzuki Coupling of Ethyl 4-chlorobenzoate (Lower Reactivity)
This protocol requires a more advanced catalyst system and higher temperatures to overcome the high activation energy of C-Cl bond cleavage.
Methodology:
-
Inert Atmosphere: In a glovebox or under a strictly inert atmosphere, add Ethyl 4-chlorobenzoate (1.0 mmol, 1.0 equiv), Phenylboronic acid (1.5 mmol, 1.5 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%), and 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos, 0.06 mmol, 6 mol%).
-
Reagent Addition: Add finely ground Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Solvent System: To the flask, add 5 mL of dry, degassed Toluene.
-
Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS. Due to the forcing conditions, careful monitoring is crucial to prevent byproduct formation.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium black and inorganic salts.
-
Purification: Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify via column chromatography.[1]
Causality Behind Choices:
-
Ligand (SPhos): A bulky, electron-rich biaryl phosphine ligand is critical. It promotes the formation of a highly active, low-coordinate Pd(0) species that is nucleophilic enough to attack the strong C-Cl bond.[1][18]
-
Base (K₃PO₄): A stronger base is often required in conjunction with bulky ligands to facilitate the transmetalation step, which can be slow with aryl chlorides.
-
Temperature (100-110 °C): Increased thermal energy is essential to overcome the high activation barrier for the rate-limiting oxidative addition of the aryl chloride.[14]
A Unified Experimental Workflow
Regardless of the substrate, a systematic and rigorous workflow is key to reproducible results in Suzuki coupling reactions.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion and Strategic Recommendations
The choice between this compound and Ethyl 4-chlorobenzoate is a strategic decision that hinges on a trade-off between substrate reactivity and cost.
-
Choose this compound for:
-
Rapid synthesis and discovery chemistry: Its high reactivity allows for faster reaction times and reliable results with standard protocols, accelerating the synthesis of novel compounds.
-
Sensitive substrates: The milder conditions required can improve compatibility with delicate functional groups elsewhere in the molecule.
-
Simplicity and accessibility: It avoids the need for expensive, air-sensitive, and often proprietary specialized ligands.
-
-
Choose Ethyl 4-chlorobenzoate for:
-
Large-scale synthesis and process development: The significantly lower cost of aryl chlorides makes them highly attractive for manufacturing campaigns where cost-of-goods is a primary driver.[16]
-
Projects where catalyst optimization is feasible: When the development time and resources are available to screen and optimize advanced catalyst systems, the cost savings on the starting material can be substantial.
-
Ultimately, understanding the fundamental principles of C-X bond activation empowers the modern chemist to make informed, rational decisions. While this compound offers a path of lesser resistance, the continued development of powerful catalyst systems has rendered the once-challenging Ethyl 4-chlorobenzoate a viable and economically compelling alternative for large-scale applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Catalyst Crucible: A Comparative Guide to the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Bromobenzoate
For researchers, synthetic chemists, and professionals in drug development, the construction of carbon-carbon (C-C) bonds is a foundational pillar of molecular architecture. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling has emerged as a preeminent tool due to its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents.[1] This guide provides an in-depth, comparative analysis of catalyst systems for a ubiquitous and industrially relevant transformation: the cross-coupling of Ethyl 4-bromobenzoate with p-tolylboronic acid. Our focus will be on elucidating the practical and mechanistic nuances that underpin catalyst selection, moving beyond mere procedural outlines to a deeper understanding of the "why" behind the "how."
The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
A rational approach to catalyst selection is predicated on a firm grasp of the reaction mechanism. The Suzuki-Miyaura coupling is a palladium-catalyzed process that typically involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2] The efficiency of each step is profoundly influenced by the choice of palladium source and, critically, the ancillary ligands that coordinate to the metal center.
The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) species. This is often the rate-determining step, particularly for less reactive aryl bromides and chlorides.[3] The choice of ligand here is paramount; electron-rich and bulky ligands can facilitate this step by increasing the electron density on the palladium center, thereby promoting its insertion into the carbon-halogen bond.[4]
Following oxidative addition, transmetalation occurs, where the organic moiety from the boronic acid is transferred to the palladium(II) complex. This step is typically facilitated by a base, which activates the boronic acid. The final step is reductive elimination, where the two organic fragments are coupled to form the biaryl product, and the palladium(0) catalyst is regenerated, ready to embark on another cycle.
References
A Senior Application Scientist's Guide to the Synthesis of Ethyl 4-bromobenzoate: A Comparative Yield Analysis
For professionals in the fields of pharmaceutical development, materials science, and organic synthesis, the selection of a synthetic route is a critical decision governed by factors of yield, purity, scalability, and economic viability. Ethyl 4-bromobenzoate, a key building block in the synthesis of numerous target molecules, is no exception. This guide provides an in-depth, objective comparison of the prevalent methods for its synthesis, supported by experimental data and procedural insights to inform your selection process. We will dissect the nuances of Fischer-Speier Esterification and Steglich Esterification, providing the causal logic behind experimental choices to empower you to select the optimal pathway for your research and development needs.
Foundational Synthesis Strategies: An Overview
The transformation of 4-bromobenzoic acid into its corresponding ethyl ester is a fundamental esterification reaction. The primary challenge lies in efficiently driving the equilibrium towards the product while accommodating substrate sensitivities and practical laboratory constraints. This guide will focus on two of the most common and illustrative methods: the acid-catalyzed Fischer-Speier esterification and the coupling agent-mediated Steglich esterification. Each method offers a distinct set of advantages and disadvantages, making the choice highly dependent on the specific context of the synthesis.
Method 1: Fischer-Speier Esterification - The Classic Workhorse
The Fischer-Speier esterification is a time-honored and straightforward method involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[1] It is an equilibrium-driven process, and its efficiency is dictated by Le Chatelier's principle.[2]
The Underlying Mechanism
The reaction proceeds through a series of reversible steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers and the elimination of water yield the final ester product.[1][3]
Experimental Protocol
This protocol is a representative procedure for the Fischer-Speier esterification of 4-bromobenzoic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromobenzoic acid (1.0 eq), absolute ethanol (10-20 eq), and a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).[4] The large excess of ethanol serves to shift the equilibrium towards the product.
-
Heating: Heat the reaction mixture to reflux (approximately 78-80 °C) for 4-10 hours.[4][5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Neutralization: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine.[4][6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by column chromatography or distillation if necessary.[6]
Performance and Considerations
-
Yield: Reported yields for Fischer esterification are generally good, often in the range of 85-95%.[4][5][6]
-
Advantages: This method is cost-effective due to the inexpensive nature of the reagents and catalyst. It is also a relatively simple procedure to perform.
-
Disadvantages: The reaction requires elevated temperatures and extended reaction times. The strongly acidic conditions can be problematic for sensitive substrates. The equilibrium nature of the reaction necessitates measures to drive it to completion, such as using a large excess of one reactant or removing the water byproduct, for instance, with a Dean-Stark apparatus.[1][6]
Method 2: Steglich Esterification - The Mild and Efficient Alternative
For substrates that are sensitive to the harsh conditions of Fischer esterification, the Steglich method provides a mild and highly efficient alternative. This reaction utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[5][7][8]
The Underlying Mechanism
The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the carboxylic acid. DMAP, a more potent nucleophile than the alcohol, can then react with the O-acylisourea to form a reactive acylpyridinium salt. The alcohol subsequently attacks this "active ester," leading to the formation of the desired ester and regenerating the DMAP catalyst. The DCC is consumed, forming the insoluble N,N'-dicyclohexylurea (DCU) byproduct.[8][9]
Experimental Protocol
The following is a generalized procedure for the Steglich esterification of 4-bromobenzoic acid.
-
Reaction Setup: Dissolve 4-bromobenzoic acid (1.0 eq) and ethanol (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[5] Add a catalytic amount of DMAP (0.1 eq).
-
Cooling and Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add DCC (1.1 eq) portion-wise to the cooled solution.[5]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. Monitor the reaction's completion by TLC.[5] The formation of a white precipitate (DCU) is an indication of reaction progress.
-
Workup: Upon completion, filter off the precipitated DCU. Wash the filtrate with dilute HCl to remove any remaining DMAP and base, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if needed to remove any residual DCU or other impurities.[5]
Performance and Considerations
-
Yield: The Steglich esterification is known for its high yields, typically exceeding 90%.[5]
-
Advantages: The reaction proceeds under mild, neutral conditions at room temperature, making it suitable for substrates with acid-sensitive functional groups.[8] It is generally faster than the Fischer esterification.
-
Disadvantages: The reagents, particularly DCC and DMAP, are more expensive than the simple acid catalyst used in the Fischer method. The DCU byproduct can sometimes be difficult to remove completely from the desired product, although its insolubility in most organic solvents aids in its removal by filtration.[10] Using EDC can circumvent this issue as its urea byproduct is water-soluble.[10]
Comparative Analysis and Method Selection
The choice between Fischer and Steglich esterification hinges on a careful evaluation of the specific requirements of the synthesis.
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Typical Yield | 85-95%[4][5][6] | >90%[5] |
| Reaction Temperature | Reflux (e.g., ~78 °C in ethanol)[4] | 0 °C to Room Temperature[5] |
| Reaction Time | 4-10 hours[4][5] | 3-12 hours[5] |
| Key Reagents | Strong acid catalyst (e.g., H₂SO₄)[1] | DCC (or EDC), DMAP[5][8] |
| Substrate Scope | Good for robust molecules | Excellent for acid-sensitive substrates[8] |
| Byproducts | Water | DCU (insoluble) or EDU (water-soluble)[8][10] |
| Cost | Low | Moderate to High |
| Workup Simplicity | Liquid-liquid extraction | Filtration followed by extraction |
Decision Workflow
To aid in the selection process, consider the following workflow:
Conclusion
Both the Fischer-Speier and Steglich esterification methods are effective for the synthesis of this compound, but they cater to different synthetic philosophies and constraints. The Fischer-Speier method remains a robust, cost-effective choice for large-scale production where the starting materials are thermally and chemically stable. In contrast, the Steglich esterification offers superior performance in terms of mild reaction conditions and high yields, making it the preferred method for laboratory-scale synthesis, particularly when dealing with delicate or complex molecules. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can make an informed decision that best aligns with their scientific and logistical objectives.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
A Senior Application Scientist's Guide to Byproduct Analysis in Ethyl 4-Bromobenzoate Reactions by GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, Ethyl 4-bromobenzoate is a pivotal building block. Its utility in forming carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki-Miyaura, Grignard, and Sonogashira couplings is well-established. However, the pursuit of high-purity products is often complicated by the formation of various byproducts, which can impact yield, downstream processing, and the safety profile of the final compound.
This guide provides an in-depth analysis of common byproducts encountered in key reactions of this compound. We will explore the mechanistic origins of these impurities, present comparative data on their formation under different catalytic systems, and provide a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol for their identification and quantification. This document is designed to equip researchers with the expertise to anticipate, control, and analyze byproducts, thereby enhancing the efficiency and reliability of their synthetic processes.
Mechanistic Insights into Byproduct Formation
Understanding the genesis of byproducts is fundamental to their control. The choice of reactants, catalysts, and reaction conditions directly influences the prevalence of undesired reaction pathways.
Suzuki-Miyaura Coupling: A Tale of Competing Pathways
The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, is not without its complexities. While the desired cross-coupling product is the primary goal, several side reactions can diminish its yield and introduce impurities.
Common Byproducts:
-
Homocoupling of Boronic Acid: The dimerization of the boronic acid partner is a frequent byproduct, often exacerbated by the presence of oxygen.[1]
-
Homocoupling of this compound: This occurs when two molecules of the starting aryl bromide couple.
-
Dehalogenation: The bromine atom on this compound is replaced by a hydrogen atom, yielding ethyl benzoate. This can be promoted by certain palladium catalysts and reaction conditions.[2]
-
Protonolysis of Boronic Acid: The boronic acid can be protonated, leading to the formation of benzene and boric acid, effectively removing it from the catalytic cycle.[3]
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the product.[4] Byproduct formation occurs when these steps are intercepted by competing reactions. For instance, if the transmetalation is slow, the Pd(II)-aryl intermediate may undergo other reactions, or the boronic acid can self-couple.
Grignard Reaction: The Challenge of a Potent Nucleophile
The reaction of this compound with a Grignard reagent is a classic method for forming tertiary alcohols. However, the high reactivity of the Grignard reagent can lead to several byproducts.
Common Byproducts:
-
Homocoupling of the Grignard Reagent: For instance, using phenylmagnesium bromide can result in the formation of biphenyl.[5]
-
Reduction of the Ester: The ester can be reduced to an aldehyde or alcohol.
-
Enolization of the Ester: If the Grignard reagent is sterically hindered, it may act as a base, leading to enolate formation.
-
Reaction with Water: Grignard reagents are extremely sensitive to moisture, reacting with water to produce the corresponding alkane (e.g., benzene from phenylmagnesium bromide).
Mechanistic Rationale: The Grignard reagent adds to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate can then collapse, eliminating the ethoxide to form a ketone. A second equivalent of the Grignard reagent can then attack the ketone to form the tertiary alcohol.[6] Side reactions occur when the Grignard reagent reacts with other electrophiles or acts as a base.
Comparative Analysis of Byproduct Formation
The choice of catalyst and reaction conditions can significantly alter the byproduct profile. Below is a comparative summary based on literature data for reactions of aryl bromides.
Catalyst Influence in Suzuki-Miyaura Coupling
Different palladium catalysts exhibit varying propensities for promoting side reactions.
| Catalyst System | Key Byproducts Observed | Rationale |
| Pd(PPh₃)₄ | Homocoupling, Dehalogenation | A traditional catalyst, can be prone to ligand dissociation leading to palladium black formation and side reactions. |
| Pd(OAc)₂ / SPhos | Lower levels of homocoupling | Bulky, electron-rich phosphine ligands like SPhos can accelerate the desired cross-coupling, minimizing side reactions.[7] |
| Pd/C | Dehalogenation | Heterogeneous catalysts can sometimes promote hydrodehalogenation, especially in the presence of a hydrogen source. |
Note: Byproduct distribution is highly substrate and condition-dependent.
Experimental Protocol: GC-MS Analysis of a Suzuki-Miyaura Reaction Mixture
This protocol provides a validated method for the qualitative and quantitative analysis of a reaction mixture from the Suzuki-Miyaura coupling of this compound and phenylboronic acid.
Sample Preparation
-
Quenching: At the desired reaction time, quench a 100 µL aliquot of the reaction mixture by adding it to 1 mL of a 1:1 mixture of saturated aqueous NH₄Cl and ethyl acetate.
-
Extraction: Vortex the mixture for 30 seconds. Allow the layers to separate.
-
Dilution: Carefully transfer 100 µL of the organic (upper) layer to a 2 mL GC vial. Dilute with 900 µL of ethyl acetate.
-
Internal Standard: Add a known concentration of an internal standard (e.g., dodecane) for quantitative analysis.
GC-MS Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Oven Program | Initial temp: 80 °C, hold for 2 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min at 280 °C. |
| MSD Transfer Line | 280 °C |
| MS Source | 230 °C |
| MS Quad | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 m/z |
Data Analysis and Interpretation
-
Identification: Identify the peaks corresponding to this compound, the desired product (ethyl 4-phenylbenzoate), and potential byproducts by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantification: Calculate the relative percentage of each component based on their peak areas relative to the total ion chromatogram (TIC). For more accurate quantification, use the internal standard method.
Expected Retention Times and Key m/z Fragments:
| Compound | Approximate Retention Time (min) | Key m/z Fragments |
| Ethyl Benzoate (Dehalogenation) | 8.5 | 150, 122, 105, 77 |
| This compound | 10.2 | 228/230, 200/202, 183/185, 155/157 |
| Biphenyl | 9.8 | 154, 77 |
| Ethyl 4-phenylbenzoate (Product) | 12.5 | 226, 198, 181, 152 |
Note: Retention times may vary depending on the specific GC system and conditions.
Conclusion and Best Practices
The effective management of byproducts in reactions involving this compound is a critical aspect of process development and optimization. A thorough understanding of the underlying reaction mechanisms allows for the rational selection of catalysts and conditions to minimize the formation of impurities. The implementation of a robust analytical method, such as the GC-MS protocol detailed here, is essential for monitoring reaction progress, quantifying byproduct levels, and ensuring the quality of the final product.
Key Recommendations:
-
Inert Atmosphere: For Suzuki-Miyaura and Sonogashira couplings, maintaining an inert atmosphere is crucial to minimize oxygen-promoted side reactions like homocoupling.[1][8]
-
Dry Solvents: For Grignard reactions, the use of scrupulously dried solvents and glassware is paramount to prevent the quenching of the Grignard reagent.
-
Catalyst Screening: A comparative screen of different catalysts and ligands is highly recommended to identify the optimal system for minimizing byproducts for a specific transformation.
-
Method Validation: The provided GC-MS method should be validated for the specific reaction matrix to ensure accuracy and precision.
By integrating these principles and methodologies, researchers can navigate the complexities of this compound chemistry with greater control and confidence, ultimately leading to more efficient and reliable synthetic outcomes.
References
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Scientist's Guide to Suzuki Coupling: A Comparative Analysis of Boronic Acids with Ethyl 4-bromobenzoate
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and reliability in forging carbon-carbon bonds.[1][2][3][4] First reported by Akira Suzuki in 1979, this palladium-catalyzed transformation has become an indispensable tool in both academic and industrial laboratories, particularly in the pharmaceutical and materials science sectors.[1] Its power lies in the synthesis of substituted biphenyls, polyolefins, and styrenes—structural motifs frequently found at the core of biologically active molecules and advanced materials.[2][4][5][6]
The versatility of the Suzuki coupling stems from the mild reaction conditions, tolerance of a wide array of functional groups, and the low toxicity of the boron-containing byproducts.[2] However, the success and efficiency of the reaction are critically dependent on the careful selection of its components: the palladium catalyst, the ligand, the base, the solvent, and, crucially, the organoboron species.
This guide provides an in-depth comparative analysis of various arylboronic acids in their coupling with a common, industrially relevant substrate: Ethyl 4-bromobenzoate. By examining the impact of electronic and steric factors on reaction outcomes, we aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal reagents, troubleshoot challenges, and streamline their synthetic workflows.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the underlying mechanism of the Suzuki-Miyaura reaction is paramount to rational optimization and troubleshooting. The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. This cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : This is often the rate-determining step.[1][2] The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound), forming a Pd(II) complex. The reactivity order for halides is generally I > Br > Cl, making aryl bromides a common and cost-effective choice.[1]
-
Transmetalation : In this crucial step, the organic group from the organoboron species is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[9] The base reacts with the boronic acid to form a more nucleophilic boronate complex ([R-B(OH)₃]⁻), which readily transfers its organic moiety to the Pd(II) center, displacing the halide.[10][11]
-
Reductive Elimination : The final step involves the formation of the new C-C bond as the two organic groups (R¹ and R²) are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]
The Role of Key Reagents:
-
Palladium Catalyst : The engine of the cycle. Common precursors include Pd(PPh₃)₄, Pd(OAc)₂, and highly active palladacycles, which serve as sources for the catalytically active Pd(0) species.[3][8][12][13]
-
Ligand : Essential for stabilizing the palladium center, preventing its decomposition into inactive palladium black, and modulating its electronic and steric properties to enhance reactivity.[12] Bulky, electron-rich phosphine ligands (e.g., SPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are often employed to facilitate both the oxidative addition and reductive elimination steps, especially with less reactive halides like aryl chlorides.[1][8][9]
-
Base : A non-negotiable component. Its primary role is to activate the boronic acid for transmetalation.[1][10] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly influence reaction rates and yields.[12]
-
Solvent : A suitable solvent system must accommodate both the organic-soluble reactants and the often inorganic base. Biphasic systems like dioxane/water or toluene/water are commonly used to this end.[12][14]
Comparative Analysis: The Impact of Boronic Acid Structure
The electronic and steric nature of the boronic acid coupling partner profoundly influences the rate and efficiency of the Suzuki reaction, primarily by affecting the transmetalation step. To illustrate these effects, we conducted a comparative study coupling this compound with a series of electronically and sterically diverse arylboronic acids under standardized conditions.
General Reaction Scheme: (Illustrative image representing the coupling of this compound with various Ar-B(OH)₂)
Performance Data Summary
The following table summarizes the performance of different boronic acids in the Suzuki coupling with this compound. These results are illustrative and based on established chemical principles to highlight expected trends.
| Boronic Acid Partner | Substituent Type | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | Unsubstituted | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ / Dioxane:H₂O | 90 | 6 | 92 |
| 4-Methoxyphenylboronic Acid | Electron-Donating | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ / Dioxane:H₂O | 90 | 4 | 96 |
| 4-Methylphenylboronic Acid | Electron-Donating | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ / Dioxane:H₂O | 90 | 5 | 94 |
| 4-(Trifluoromethyl)phenylboronic Acid | Electron-Withdrawing | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ / Dioxane:H₂O | 90 | 12 | 78 |
| 2-Methylphenylboronic Acid | Sterically Hindered | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ / Dioxane:H₂O | 90 | 16 | 65 |
Experimental Protocols
Adherence to a robust and reproducible protocol is essential for obtaining reliable comparative data. The following section details the standardized methodology used for this study.
Materials and Reagents
-
This compound (98%)
-
Arylboronic acids (97-99%)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (99%)
-
Potassium Carbonate (K₂CO₃), anhydrous (99%)
-
1,4-Dioxane, anhydrous (99.8%)
-
Deionized Water, degassed
-
Ethyl Acetate, ACS grade
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel (for column chromatography)
Standard Experimental Procedure
-
Reaction Setup : To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the respective arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition : In a glovebox or under a positive flow of argon, add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the flask.
-
Inert Atmosphere : Seal the flask with a septum, and purge the system with argon or nitrogen for 15 minutes.
-
Solvent Addition : Add 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Reaction : Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for the specified time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing : Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to afford the pure ethyl 4-arylbenzoate product.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Results and Discussion
The experimental outcomes, as summarized in the data table, align with established mechanistic principles of the Suzuki-Miyaura coupling.
-
Baseline Performance (Phenylboronic Acid) : The coupling with unsubstituted phenylboronic acid proceeds efficiently, providing a high yield of 92% in 6 hours, establishing a solid benchmark for comparison.
-
Effect of Electron-Donating Groups (EDGs) : 4-Methoxyphenylboronic acid and 4-methylphenylboronic acid, which feature electron-donating groups, both exhibit enhanced reactivity. The methoxy group, being a stronger electron-donator, results in the fastest reaction time (4 hours) and the highest yield (96%). This is because EDGs increase the electron density on the aromatic ring, making the boronic acid more nucleophilic and thus accelerating the rate-limiting transmetalation step.[15]
-
Effect of Electron-Withdrawing Groups (EWGs) : Conversely, 4-(trifluoromethyl)phenylboronic acid, bearing a potent electron-withdrawing group, shows significantly diminished reactivity. The reaction required 12 hours and yielded only 78%. The EWG decreases the nucleophilicity of the aryl group, slowing the transfer from boron to the palladium center.[15][16] To optimize such a reaction, one might consider using a more electron-rich and bulky ligand (e.g., SPhos), a stronger base (e.g., K₃PO₄), or a higher reaction temperature to facilitate the challenging transmetalation.[5][17]
-
Effect of Steric Hindrance : The coupling with 2-methylphenylboronic acid was the most challenging. The ortho-methyl group creates significant steric bulk around the boron center, impeding its approach to the palladium complex for transmetalation. This resulted in a prolonged reaction time (16 hours) and the lowest yield (65%). Overcoming steric hindrance often requires more active catalyst systems, such as those employing bulky N-heterocyclic carbene (NHC) ligands, which can promote efficient coupling even with sterically demanding substrates.
A Note on Reagent Stability: Boronic Acids vs. Boronate Esters
While this guide focuses on boronic acids due to their generally higher reactivity, it is crucial to consider their stability.[16][18] Boronic acids, especially certain heteroaryl and vinyl derivatives, can be prone to decomposition via pathways like protodeboronation.[15][19] In contrast, boronate esters, such as pinacol esters, offer superior stability, are often crystalline solids that are easier to handle and purify, and have a longer shelf-life.[18] This trade-off is a key consideration in complex, multi-step syntheses where the stability and purity of starting materials are paramount.[18]
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile reaction, but its efficiency is not one-size-fits-all. As demonstrated in this comparative guide, the choice of boronic acid is a critical parameter that directly impacts reaction time and yield.
Key Takeaways for the Practicing Scientist:
-
Electron-donating groups on the arylboronic acid generally accelerate the reaction and lead to higher yields.
-
Electron-withdrawing groups can significantly retard the reaction rate, often necessitating more forcing conditions or advanced catalyst systems.
-
Steric hindrance , particularly at the ortho-position of the boronic acid, presents a significant challenge that may require specialized ligands for an efficient transformation.
By understanding these fundamental structure-activity relationships, researchers can make more informed decisions in reagent selection, anticipate potential challenges, and strategically design their experimental conditions. This knowledge empowers the scientist to not only execute a successful Suzuki coupling but to truly optimize it, saving valuable time and resources in the pursuit of novel chemical entities.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Reproducible Synthesis of Ethyl 4-bromobenzoate
For researchers, medicinal chemists, and professionals in drug development, the consistent and reliable synthesis of key chemical intermediates is paramount. Ethyl 4-bromobenzoate, a crucial building block in the synthesis of numerous pharmaceuticals and agrochemicals, is no exception. Its purity and consistent availability are critical for the integrity of downstream applications. This guide provides an in-depth, comparative analysis of two common protocols for the synthesis of this compound, with a focus on assessing and ensuring their reproducibility. We will delve into the causality behind experimental choices, potential pitfalls, and the analytical validation of the final product.
Introduction: The Imperative of Reproducibility
In the realm of chemical synthesis, reproducibility is the cornerstone of reliable scientific advancement and efficient production. The ability to consistently obtain a product with the desired purity and yield is not merely a matter of procedural adherence but a deep understanding of the reaction's mechanistic nuances and the factors that can influence its outcome. This guide aims to equip the practicing scientist with the knowledge to not only execute the synthesis of this compound but to do so with a high degree of confidence in the reproducibility of their results.
We will explore two distinct and widely employed synthetic strategies starting from 4-bromobenzoic acid: the classic Fischer-Speier Esterification and the robust two-step Acyl Chloride formation followed by esterification. Each method presents its own set of advantages and challenges, which we will dissect to provide a clear framework for selecting the most appropriate protocol for your specific needs.
Comparative Overview of Synthetic Protocols
The choice of synthetic route can significantly impact the yield, purity, and scalability of the this compound synthesis. Below is a comparative summary of the two protocols detailed in this guide.
| Parameter | Protocol 1: Fischer-Speier Esterification | Protocol 2: Acyl Chloride Formation & Esterification |
| Starting Material | 4-Bromobenzoic Acid | 4-Bromobenzoic Acid |
| Key Reagents | Ethanol, Sulfuric Acid (catalyst) | Thionyl Chloride (or Oxalyl Chloride), Ethanol, Pyridine (optional) |
| Reaction Principle | Acid-catalyzed equilibrium reaction | Conversion to a highly reactive intermediate |
| Typical Reaction Time | 2-8 hours | 1-3 hours |
| Temperature | Reflux (approx. 78 °C) | Room temperature to gentle reflux |
| Reported Yield | Moderate to High (can be >90% with optimization) | High to Very High (>90% is common) |
| Key Advantages | One-pot reaction, uses less hazardous reagents | High yield, faster reaction, not an equilibrium reaction |
| Key Disadvantages | Equilibrium limited, requires excess reagent or water removal | Two-step process, uses hazardous reagents (SOCl₂), generates HCl gas |
Protocol 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] It is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the product side.[2][3] This is typically accomplished by using a large excess of one of the reactants (usually the alcohol) or by removing the water formed during the reaction.[2][4]
Causality of Experimental Choices
-
Excess Ethanol: Using ethanol as both the reactant and the solvent provides a large molar excess, driving the equilibrium towards the formation of this compound according to Le Châtelier's principle.
-
Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[5]
-
Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly. The reflux temperature is determined by the boiling point of the alcohol, in this case, ethanol (78 °C).
Experimental Protocol
Materials:
-
4-Bromobenzoic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzoic acid (1.0 eq).
-
Add a large excess of absolute ethanol (e.g., 10-20 equivalents, which can also serve as the solvent).
-
Slowly and carefully, with stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Reproducibility Challenges and Troubleshooting
-
Incomplete Reaction: Due to the equilibrium nature of the reaction, incomplete conversion of the starting material is a common issue. To improve the yield, ensure the use of a sufficient excess of ethanol and an adequate amount of catalyst. Prolonging the reaction time can also help.
-
Presence of Water: The presence of water in the reagents or glassware will inhibit the reaction by shifting the equilibrium back towards the reactants. Ensure all glassware is thoroughly dried and use absolute ethanol.
-
Purification Difficulties: The primary impurity is often unreacted 4-bromobenzoic acid. The wash with saturated sodium bicarbonate solution is crucial for its removal. If the product is still acidic, an additional wash may be necessary.
Protocol 2: Acyl Chloride Formation & Esterification
This two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester. This approach is generally faster and leads to higher yields as the second step is not an equilibrium-limited reaction.[6]
Causality of Experimental Choices
-
Thionyl Chloride (SOCl₂): Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the reaction to completion.
-
Pyridine (optional): In the second step, a weak base like pyridine can be added to neutralize the HCl that is formed during the reaction of the acyl chloride with the alcohol. This prevents potential side reactions and can accelerate the esterification.
-
Anhydrous Conditions: Acyl chlorides are highly reactive and readily hydrolyze in the presence of moisture. Therefore, it is crucial to carry out the reaction under anhydrous conditions using dry glassware and solvents.
Experimental Protocol
Step 1: Synthesis of 4-Bromobenzoyl Chloride
Materials:
-
4-Bromobenzoic acid
-
Thionyl chloride (SOCl₂)
-
A few drops of N,N-Dimethylformamide (DMF) (catalyst)
-
Round-bottom flask
-
Reflux condenser with a gas trap (to neutralize HCl and SO₂)
-
Heating mantle with magnetic stirrer
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap, place 4-bromobenzoic acid (1.0 eq).
-
Carefully add an excess of thionyl chloride (e.g., 2-3 equivalents).
-
Add a catalytic amount of DMF (1-2 drops).
-
Gently heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C). The reaction is typically complete when the evolution of gas ceases (usually within 1-2 hours).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-bromobenzoyl chloride is often a solid and can be used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
4-Bromobenzoyl chloride (from Step 1)
-
Absolute Ethanol
-
Pyridine (optional)
-
Anhydrous diethyl ether or dichloromethane
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve the crude 4-bromobenzoyl chloride in an anhydrous solvent such as diethyl ether or dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess of absolute ethanol (e.g., 1.1-1.5 equivalents). If using, pyridine (1.1 equivalents) can be co-added or added beforehand.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, dilute HCl (if pyridine was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Reproducibility Challenges and Troubleshooting
-
Handling of Thionyl Chloride: Thionyl chloride is a corrosive and moisture-sensitive reagent that releases toxic gases. It must be handled with care in a well-ventilated fume hood.
-
Incomplete Conversion to Acyl Chloride: Ensure that a sufficient excess of thionyl chloride is used and that the reaction is allowed to proceed to completion. The presence of unreacted carboxylic acid will complicate the purification of the final ester.
-
Hydrolysis of Acyl Chloride: The intermediate acyl chloride is highly susceptible to hydrolysis. All glassware and reagents must be scrupulously dry to prevent the formation of 4-bromobenzoic acid.
-
Side Reactions: If the reaction temperature is too high during the formation of the acyl chloride, side reactions can occur.[7] During the esterification step, if no base is used, the generated HCl can potentially lead to side reactions with sensitive functional groups, although this is less of a concern for this specific substrate.
Visualization of Reaction Mechanisms and Workflows
To further clarify the processes described, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound(5798-75-4) 13C NMR spectrum [chemicalbook.com]
- 7. Sciencemadness Discussion Board - SOCl2: carboxylic acid to acid chloride: impurity! - Powered by XMB 1.9.11 [sciencemadness.org]
A Senior Application Scientist's Guide to the Characterization of Impurities in Technical Grade Ethyl 4-bromobenzoate
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. Technical grade reagents, while cost-effective, often contain a variety of impurities that can have significant downstream effects on reaction efficiency, product yield, and in the context of drug development, patient safety. Ethyl 4-bromobenzoate, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), is no exception. This guide provides an in-depth, comparative analysis of the primary analytical techniques for characterizing impurities in technical grade this compound, offering practical, field-proven insights and detailed experimental protocols.
The Impurity Landscape of Technical Grade this compound
Understanding the potential impurities is the first step in developing a robust analytical strategy. The common synthesis of this compound involves the Fischer esterification of 4-bromobenzoic acid with ethanol, typically in the presence of an acid catalyst.
Based on this synthetic route, the likely impurities include:
-
Unreacted Starting Materials: 4-bromobenzoic acid and residual ethanol.
-
Isomeric Impurities: Positional isomers such as Ethyl 2-bromobenzoate and Ethyl 3-bromobenzoate, which arise from impurities present in the 4-bromobenzoic acid starting material.[1]
-
Over-brominated Species: Di- or tri-brominated benzoic acid esters, resulting from impurities in the initial bromination of benzoic acid.
-
Reaction By-products: Diethyl ether, formed from the acid-catalyzed self-condensation of ethanol.
A Comparative Analysis of Analytical Techniques
The choice of analytical technique is critical and depends on the specific impurity profile and the desired level of characterization. Here, we compare the four most powerful and commonly employed techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Workflow for Impurity Characterization
A logical approach to impurity analysis is crucial for efficient and comprehensive characterization. The following workflow is recommended:
Caption: A recommended workflow for the comprehensive characterization of impurities in technical grade this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[2][3] In this context, it is ideal for detecting residual solvents like ethanol, by-products such as diethyl ether, and the isomeric impurities of this compound. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides mass information for each component, allowing for their identification by comparing the fragmentation patterns to spectral libraries.[4]
Experimental Protocol:
-
Instrumentation: A standard GC-MS system equipped with a capillary column is suitable.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the technical grade this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable solvent such as ethyl acetate.
-
Vortex to ensure homogeneity.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-400.
-
Data Interpretation: The resulting chromatogram will show peaks corresponding to the different volatile components. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification.
Strengths and Limitations:
-
Strengths: High sensitivity for volatile and semi-volatile compounds, excellent for separating isomers with different boiling points, and provides structural information from mass spectra.
-
Limitations: Not suitable for non-volatile impurities like 4-bromobenzoic acid, and thermal degradation of labile compounds can be a concern.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a cornerstone of pharmaceutical analysis, ideal for the separation and quantification of a wide range of compounds, including non-volatile and thermally labile substances.[5][6] For this compound, HPLC is the method of choice for quantifying the unreacted 4-bromobenzoic acid and for separating the positional isomers of the ethyl ester. The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the technical grade this compound into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Start with 40% acetonitrile, increasing to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Data Interpretation: The chromatogram will show peaks for this compound and its non-volatile impurities. Quantification is achieved by comparing the peak areas to those of certified reference standards.
Strengths and Limitations:
-
Strengths: Excellent for non-volatile and thermally labile compounds, highly reproducible and quantitative, and a wide variety of stationary phases are available for method development.[7][8]
-
Limitations: Does not provide the same level of structural information as MS or NMR without being coupled to a mass spectrometer (LC-MS), and can be less sensitive than GC for volatile compounds.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[1] It provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C), allowing for the unambiguous identification of unknown impurities and the confirmation of the structure of the main component. For this compound, ¹H NMR can be used to identify and quantify isomeric impurities based on the distinct chemical shifts and coupling patterns of the aromatic protons.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the technical grade this compound in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for the impurity signals.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
Data Interpretation: The ¹H NMR spectrum of pure this compound will show a characteristic pattern for the ethyl group (a quartet and a triplet) and two doublets in the aromatic region.[9][10] Isomeric impurities will present different splitting patterns in the aromatic region, allowing for their identification and quantification by integrating the respective signals.[5][11]
Strengths and Limitations:
-
Strengths: Provides unambiguous structural information, is non-destructive, and can be used for quantitative analysis (qNMR).
-
Limitations: Lower sensitivity compared to chromatographic methods, and complex mixtures can lead to overlapping signals, potentially requiring two-dimensional NMR experiments for full characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[12] It is an excellent tool for a quick identity check of the bulk material and for detecting the presence of certain types of impurities, such as unreacted carboxylic acids. The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups.
Experimental Protocol:
-
Instrumentation: A standard FTIR spectrometer with a universal attenuated total reflectance (UATR) accessory is convenient for rapid analysis.
-
Sample Preparation:
-
Place a small amount of the liquid this compound directly onto the ATR crystal.
-
-
FTIR Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to obtain a good quality spectrum.
-
Data Interpretation: The FTIR spectrum of this compound will show characteristic absorption bands for the ester carbonyl (C=O) group (around 1720 cm⁻¹), C-O stretching, and aromatic C-H and C=C bonds.[13] The presence of unreacted 4-bromobenzoic acid would be indicated by a broad O-H stretching band in the region of 3300-2500 cm⁻¹.[14][15]
Strengths and Limitations:
-
Strengths: Fast, non-destructive, and requires minimal sample preparation. Excellent for identifying functional groups.
-
Limitations: Provides limited structural information for complex molecules, not suitable for quantifying low levels of impurities, and cannot distinguish between positional isomers.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Sensitivity | Selectivity | Ease of Use | Best For |
| GC-MS | Separation of volatile compounds, mass-to-charge ratio, fragmentation patterns. | High | High | Moderate | Volatile and semi-volatile impurities (e.g., isomeric esters, diethyl ether). |
| HPLC-UV | Separation of non-volatile compounds, retention time, UV absorbance. | Moderate to High | High | Moderate | Non-volatile impurities (e.g., 4-bromobenzoic acid), isomeric esters. |
| NMR | Detailed structural information, connectivity, stereochemistry. | Low to Moderate | High | Low | Structural elucidation of unknown impurities, quantification of known impurities. |
| FTIR | Functional group identification. | Low | Low | High | Quick identity check, detection of functional group impurities (e.g., -OH). |
Conclusion and Recommendations
The comprehensive characterization of impurities in technical grade this compound requires a multi-faceted analytical approach. No single technique can provide all the necessary information.
-
For routine quality control , a combination of HPLC-UV for non-volatile impurities and GC-MS for volatile components is highly effective and provides quantitative data.
-
For in-depth impurity profiling and structural elucidation of unknown impurities , NMR spectroscopy is indispensable.
-
FTIR serves as a rapid and valuable tool for initial screening and identity confirmation.
By employing these techniques in a logical workflow, researchers and drug development professionals can ensure the quality and consistency of their starting materials, leading to more robust and reliable scientific outcomes. Adherence to established analytical validation guidelines, such as those from the International Council for Harmonisation (ICH), is essential to ensure the trustworthiness and regulatory acceptance of the generated data.[1][9][13][16][17]
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 2-bromobenzoate(6091-64-1) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Separation of 2-Bromobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. rsc.org [rsc.org]
- 11. ETHYL 3-BROMOBENZOATE(24398-88-7) 1H NMR [m.chemicalbook.com]
- 12. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ijtsrd.com [ijtsrd.com]
- 15. mdpi.com [mdpi.com]
- 16. tasianinch.com [tasianinch.com]
- 17. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Ethyl 4-bromobenzoate in Modern Synthesis
Welcome to a comprehensive technical guide on the applications of Ethyl 4-bromobenzoate (Et-4-BrBz), a cornerstone building block in synthetic organic chemistry. This document moves beyond a simple catalog of reactions to provide an in-depth analysis of its utility, performance against key alternatives, and the causal logic behind experimental design. It is intended for researchers, medicinal chemists, and process development scientists who require a nuanced understanding of how to effectively leverage this versatile reagent.
Introduction: The Strategic Value of this compound
This compound (CAS 5798-75-4) is more than a simple aryl halide.[1][2][3][4] It is a bifunctional molecule offering a stable, electron-withdrawing ester group and a reactive carbon-bromine bond.[5] This combination makes it an ideal scaffold for constructing complex molecular architectures. The ester provides a handle for further transformations such as hydrolysis, amidation, or reduction, while the bromine atom is a prime participant in a host of cross-coupling reactions.
This guide will dissect its primary applications, with a strong focus on palladium-catalyzed cross-coupling, and provide a data-driven comparison against its closest analogue, Ethyl 4-iodobenzoate, to inform rational substrate selection in your synthetic campaigns.
The Workhorse of Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The most significant application of Et-4-BrBz is in the formation of carbon-carbon and carbon-heteroatom bonds via transition metal catalysis. The choice of the halide (I, Br, Cl) is a critical decision, balancing reactivity against cost and stability.
Comparative Analysis: this compound vs. Alternatives
The reactivity of aryl halides in the often rate-determining oxidative addition step of a catalytic cycle follows the order: C-I > C-Br > C-Cl.[6] This is inversely related to the carbon-halogen bond dissociation energy.
| Feature | Ethyl 4-iodobenzoate | This compound | Ethyl 4-chlorobenzoate |
| Relative Reactivity | Highest | Moderate | Lowest |
| C-X Bond Energy | ~234 kJ/mol[7] | ~293 kJ/mol[7] | ~351 kJ/mol |
| Cost | Highest | Moderate | Lowest |
| Stability | Lower (more prone to degradation) | High | High |
| Typical Conditions | Milder (lower temp, lower catalyst load)[6] | Forcing (higher temp, higher catalyst load, advanced ligands)[6] | Very Forcing (highly active catalysts required) |
Key Takeaway: Ethyl 4-iodobenzoate is the substrate of choice for high reactivity, enabling milder conditions beneficial for sensitive molecules.[6][8] However, This compound presents the optimal balance of reactivity, stability, and cost-effectiveness for a vast range of applications , making it a more common and practical choice in both academic and industrial labs.[6]
Suzuki-Miyaura Coupling: The Gateway to Biphenyls
The Suzuki-Miyaura reaction is arguably the most powerful method for synthesizing biaryl and polyaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials like liquid crystals.[9][10][11][12]
The reaction's success with Et-4-BrBz hinges on facilitating the oxidative addition to the Pd(0) catalyst. While less reactive than its iodo-counterpart, high yields can be reliably achieved by employing higher temperatures and more electron-rich, sterically hindered phosphine ligands, such as 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos).[6] These ligands stabilize the Pd(0) center and promote the challenging oxidative addition step.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound [6]
This protocol provides a robust starting point for the synthesis of ethyl 4-phenylbenzoate.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos, 0.06 mmol, 6 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
-
Procedure:
-
In an inert atmosphere (glovebox or Schlenk line), charge a Schlenk tube with this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add toluene and water to the tube.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 4-phenylbenzoate.
-
Heck-Mizoroki Reaction: C-C Double Bond Formation
The Heck reaction is a powerful method for the alkenylation of aryl halides, forming a substituted alkene.[13][14][15] this compound is an excellent substrate for this transformation, coupling with a variety of alkenes in the presence of a palladium catalyst and a base.[13] The base is crucial for regenerating the active Pd(0) catalyst in the final step of the cycle.[14]
Diagram: General Workflow for a Heck Reaction
Caption: A typical experimental workflow for a Heck cross-coupling reaction.
This reaction is instrumental in synthesizing precursors for polymers and complex organic molecules where a vinyl linkage is required. The intramolecular version of the Heck reaction is also a powerful tool for constructing carbocyclic and heterocyclic ring systems.[16][17]
Sonogashira and Ullmann Couplings
While less common than Suzuki or Heck, other coupling reactions further expand the utility of Et-4-BrBz:
-
Sonogashira Coupling: This palladium/copper co-catalyzed reaction couples Et-4-BrBz with terminal alkynes, providing a direct route to aryl alkynes. These products are valuable intermediates in the synthesis of pharmaceuticals and organic electronic materials.
-
Ullmann Condensation: This copper-catalyzed reaction is used for forming C-N, C-O, and C-S bonds.[7] While aryl iodides show superior reactivity, Et-4-BrBz can be effectively coupled with amines, phenols, and thiols, often requiring higher temperatures and specific ligand systems.[7]
Other Key Synthetic Transformations
Beyond cross-coupling, the functional groups of this compound enable other critical transformations.
Reduction to 4-bromobenzaldehyde
The ester functionality can be selectively reduced to an aldehyde, a versatile functional group for subsequent reactions like Wittig olefination, reductive amination, or further reduction to an alcohol. A chemoselective method uses potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at low temperatures to avoid over-reduction to the alcohol.[5]
Reaction Scheme: this compound --(PDBBA, 0°C)--> 4-bromobenzaldehyde
Precursor to Grignard and Organolithium Reagents
The bromine atom can be converted into a highly nucleophilic organometallic reagent.
-
Grignard Reagent: Reaction with magnesium metal yields ethyl 4-(magnesiobromide)benzoate. This powerful nucleophile can react with a wide range of electrophiles, such as aldehydes, ketones, and nitriles.
-
Organolithium Reagent: Halogen-lithium exchange, typically with an alkyllithium reagent like n-BuLi at low temperatures, forms the corresponding organolithium species. This provides an alternative, often more reactive, nucleophile.
These transformations effectively reverse the polarity of the carbon atom, turning an electrophilic aryl halide into a potent nucleophile for C-C bond formation.
Applications in Advanced Materials and Pharmaceutical Synthesis
The structures accessible from this compound are foundational to several high-value application areas.
-
Liquid Crystals: Biphenyl and terphenyl cores, readily synthesized via iterative Suzuki couplings starting with Et-4-BrBz, are central to the design of liquid crystalline materials used in displays and other electro-optical devices.[18][19] The rigid core structure is essential for inducing the necessary anisotropic mesophases.[18]
-
Pharmaceuticals: The biphenyl moiety is a recognized "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[11][12][20] The ability to rapidly generate diverse libraries of biphenyl derivatives through Suzuki coupling of Et-4-BrBz is a key strategy in drug discovery programs.
-
Polymers and Organic Electronics: Heck and Sonogashira couplings provide vinyl and alkynyl-linked aromatic systems. These can be polymerized to create conjugated polymers with interesting electronic and photophysical properties, applicable in OLEDs and organic photovoltaics.
Conclusion
This compound is a workhorse reagent that serves as a critical entry point for a vast array of complex organic molecules. Its primary strength lies in its role as a substrate for palladium-catalyzed cross-coupling reactions, where it offers a superior balance of reactivity, stability, and cost compared to its iodo- and chloro-analogues. An understanding of the causal factors driving its reactivity—namely the C-Br bond strength and the role of advanced catalyst systems—empowers chemists to deploy it effectively. From the synthesis of biphenyls for drugs and liquid crystals to the formation of substituted alkenes for polymers, this compound remains an indispensable tool for innovation in the chemical sciences.
References
- 1. fishersci.fi [fishersci.fi]
- 2. 5798-75-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. This compound | C9H9BrO2 | CID 22043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 5798-75-4 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jeolusa.com [jeolusa.com]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 12. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. colorado.edu [colorado.edu]
- 19. mdpi.com [mdpi.com]
- 20. ijsdr.org [ijsdr.org]
Safety Operating Guide
Ethyl 4-bromobenzoate proper disposal procedures
As a Senior Application Scientist, navigating the complexities of chemical handling and disposal is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 4-bromobenzoate (CAS No. 5798-75-4), moving beyond simple instructions to explain the critical reasoning behind each procedure. Our commitment is to empower you with the knowledge to manage chemical waste streams responsibly and efficiently.
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is non-negotiable. This compound is an aromatic ester containing a halogen, which dictates its specific handling and disposal requirements.
Primary Hazards:
-
Irritant: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3] Direct contact should always be avoided.
-
Environmental Hazard: This compound is classified as toxic to aquatic life with long-lasting effects (H411).[2][4] This characteristic is a primary driver for its stringent disposal protocol, as release into the environment or sanitary sewer system is strictly prohibited.[1][4][5]
Personal Protective Equipment (PPE): Adherence to proper PPE is the first line of defense. When handling this compound, including for disposal, the following should be worn:
-
Chemical-resistant gloves: Nitrile or other appropriate gloves must be inspected before use.[5]
-
Safety goggles or a face shield: Tight-sealing safety goggles are essential to protect against splashes.[1][6]
-
Laboratory coat: To protect skin and clothing.[6]
-
Ventilation: All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1][5]
| Property | Value | Source |
| CAS Number | 5798-75-4 | [1][5][7] |
| Molecular Formula | C₉H₉BrO₂ | [7][8][9] |
| Molar Mass | 229.07 g/mol | [4][8] |
| Appearance | Colorless to light yellow clear liquid | [10] |
| Density | 1.403 g/cm³ | [4][10] |
| GHS Hazard Statements | H315, H319, H335, H411 | [2] |
| UN Number | 3082 | [4][5] |
| Transport Hazard Class | 9 (Miscellaneous hazardous materials) | [5] |
| Packing Group | III | [5] |
| Proper Shipping Name | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S. (this compound) | [5][7] |
The Regulatory Framework: The "Why" Behind Disposal
The disposal procedures for this compound are not arbitrary; they are dictated by federal and local regulations designed to protect both human health and the environment.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the generator of a chemical waste is legally responsible for its safe disposal from "cradle to grave."[11] this compound is a halogenated organic compound.[12] Wastes containing halogenated organics are specifically regulated and often require high-temperature incineration for complete destruction to prevent the formation of persistent environmental pollutants.[12][13] Disposing of such chemicals down the drain is illegal and can cause significant harm to aquatic ecosystems and wastewater treatment infrastructure.[5]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that laboratory personnel are informed of the hazards of the chemicals they handle and are trained in safe practices, including waste disposal.[1][14][15] Having a clear, written procedure for chemical waste is a core component of a compliant Chemical Hygiene Plan.[11]
Step-by-Step Disposal Protocol
This protocol ensures a self-validating system for the safe and compliant disposal of this compound.
Step 1: Waste Segregation
This is the most critical step. Do not mix this compound waste with other waste streams unless explicitly directed by your institution's Environmental Health & Safety (EHS) department.
-
Action: Designate a specific waste container for "Halogenated Organic Waste."[12][16][17] All waste containing this compound—including unreacted material, reaction byproducts, and the first rinse of any emptied container—must be collected here.[18]
-
Causality: Halogenated waste streams are typically incinerated under specific conditions to safely manage the hydrogen halides (like HBr) produced during combustion.[13][19] Mixing this waste with non-halogenated solvents unnecessarily subjects the entire volume to this more expensive and specialized disposal process and can create dangerous incompatibilities.[16]
Step 2: Container Selection and Labeling
The integrity and labeling of the waste container are crucial for safety and compliance.
-
Action: Use a container that is in good condition, constructed of a compatible material (e.g., glass or polyethylene), and has a secure, tight-fitting screw cap.[16][20] Label the container clearly with the words "Hazardous Waste" and list all contents, including "this compound." [17][20] Avoid using chemical formulas or abbreviations.[17]
-
Causality: A properly sealed container prevents the release of vapors and protects against spills.[16][17] Accurate labeling is required by law and ensures that EHS personnel can manage the waste safely and select the correct final disposal route.[15]
Step 3: Accumulation and Storage
Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA).
-
Action: Keep the waste container closed at all times, except when adding waste.[16][17] Store the container in a secondary containment bin to mitigate potential leaks. The SAA should be located at or near the point of generation and away from incompatible materials like strong oxidizing agents or acids.[1][16]
-
Causality: Constant closure minimizes worker exposure to fumes and prevents spills. Secondary containment is a critical safeguard against environmental release in the event of primary container failure.
Step 4: Final Disposal
Laboratory personnel are responsible for waste up to the point of collection.
-
Action: Once the waste container is full, or if work on the project is complete, arrange for pickup through your institution's EHS department or a licensed hazardous waste contractor.[5][20]
-
Causality: Final disposal requires specialized permits and facilities. Transferring the waste to a licensed professional service ensures it is transported, treated, and disposed of in accordance with all local and national regulations.[21]
Emergency Procedures: Spill Management
In the event of an accidental spill, a swift and correct response is critical.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate if Necessary: For large spills, or if you feel unwell, evacuate the area and follow your institution's emergency procedures.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as described in Section 1.[5][7]
-
Contain the Spill: Prevent the spill from spreading or entering any drains.[5][7]
-
Absorb the Material: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[5][7][20] Do not use combustible materials like paper towels for the initial absorption of a liquid spill.[20]
-
Collect the Waste: Carefully scoop the absorbed material and place it into a designated, sealable container for hazardous waste.[5][20]
-
Decontaminate: Clean the spill area thoroughly.
-
Label and Dispose: Label the container as "Hazardous Waste: Spill Debris containing this compound" and dispose of it through your EHS department.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing this compound from generation to disposal.
Caption: Workflow for this compound Disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. 5798-75-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. This compound, 99% 10 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound, 100 g, CAS No. 5798-75-4 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. scbt.com [scbt.com]
- 9. This compound | C9H9BrO2 | CID 22043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 5798-75-4 [chemicalbook.com]
- 11. media.graphassets.com [media.graphassets.com]
- 12. bucknell.edu [bucknell.edu]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 15. Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights [facilitiesnet.com]
- 16. geo.utexas.edu [geo.utexas.edu]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 19. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 20. benchchem.com [benchchem.com]
- 21. cleanmanagement.com [cleanmanagement.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
